2-Biphenylyl diphenyl phosphate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diphenyl (2-phenylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARIOUOTENZTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051665 | |
| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-29-6, 60893-79-0 | |
| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenylyl diphenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylyl diphenyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Biphenylyl diphenyl phosphate molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Biphenylyl Diphenyl Phosphate
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound (2-BPDP), CAS No. 132-29-6. Designed for researchers, chemists, and material scientists, this document moves beyond a simple recitation of properties to a detailed elucidation of the molecule's architecture. We explore the structural components, predict its spectroscopic signatures based on established principles and analogous compounds, discuss its three-dimensional conformation through the lens of computational chemistry, and link these structural features to its primary function as a flame retardant. This guide includes generalized, yet detailed, experimental protocols for its synthesis and characterization, providing a robust framework for laboratory investigation.
Chemical Identity and Physicochemical Properties
This compound is an organophosphate ester characterized by a central phosphate group bonded to two phenyl groups and one 2-biphenyl group.[1][2] Its identity is rigorously defined by its CAS registry number, molecular formula, and weight.[3][4] The molecule's physical state can be a white solid or a colorless to pale yellow liquid, depending on purity.[1] Its applications are primarily as a flame retardant and a plasticizer in polymers.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 132-29-6 | [2][3] |
| Molecular Formula | C₂₄H₁₉O₄P | [2][3] |
| Molecular Weight | 402.38 g/mol | [2][3] |
| Appearance | White solid or colorless/pale yellow liquid | [1] |
| Boiling Point | 494.4 °C at 760 mmHg | [2] |
| Density | ~1.245 g/cm³ | [2] |
| Flash Point | 266 °C | [2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol; Insoluble in water | [2] |
Core Molecular Architecture
The structure of 2-BPDP can be deconstructed into three key components covalently linked to a central phosphate core. Understanding these components is fundamental to interpreting its chemical behavior and spectroscopic data.
-
Phosphate Core (P(=O)(O-)₃): A tetrahedral phosphorus atom double-bonded to one oxygen and single-bonded to three oxygen atoms, forming the phosphate ester backbone.
-
Diphenyl Groups (C₆H₅O-)₂: Two standard phenyl rings are attached to the phosphate core via ester linkages. Due to free rotation around the C-O and P-O bonds, these two groups are chemically equivalent in solution.
-
2-Biphenylyl Group (C₁₂H₉O-): A biphenyl moiety, where one phenyl ring is attached to the phosphate core at the 2-position (ortho position) of the other ring. This linkage introduces significant steric hindrance, which restricts rotation around the C-C bond connecting the two phenyl rings.
Caption: Molecular components of this compound.
Spectroscopic Elucidation of Structure
³¹P NMR Spectroscopy
As a direct probe of the phosphorus environment, ³¹P NMR is the most diagnostic technique.
-
Expected Chemical Shift: For a phosphate triester in an aryl environment, a single resonance is expected. For comparison, the chemical shift of the closely related triphenyl phosphate is approximately -18 ppm. The replacement of a phenyl group with the slightly more sterically bulky 2-biphenylyl group is expected to cause a minor shift, but the resonance for 2-BPDP should appear in a similar region, characteristic of phosphate esters.
¹H and ¹³C NMR Spectroscopy
The proton and carbon spectra will be complex due to the presence of 19 non-equivalent protons and 24 carbon atoms in multiple aromatic environments.
-
¹H NMR: The spectrum will show a complex multiplet region between approximately 7.0 and 8.0 ppm. The 10 protons of the two equivalent diphenyl groups will likely appear as overlapping multiplets. The 9 protons of the biphenyl group will be distinct and also appear in this aromatic region.
-
¹³C NMR: The spectrum will display multiple signals in the aromatic region (~120-150 ppm). Key signals to identify would be the ipso-carbons (the carbons directly bonded to the phosphate oxygen atoms). These carbons will appear as doublets due to coupling with the phosphorus atom. For triphenyl phosphate, the P-O-¹³C coupling constant (²JPC) is approximately 7.5 Hz. A similar coupling is expected for the phenyl and biphenylyl carbons in 2-BPDP.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
P=O Stretch: A strong, sharp absorption band is expected between 1310 and 1250 cm⁻¹. This is a characteristic feature of the phosphoryl group.
-
P-O-C (Aryl) Stretch: Strong bands are expected in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching of the P-O-Ar bonds.
-
C=C Aromatic Stretch: Multiple medium-to-weak bands will appear in the 1600-1450 cm⁻¹ region.
-
C-H Aromatic Stretch: Bands will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the following adducts are predicted:
Table 2: Predicted m/z for [M+H]⁺ and [M+Na]⁺ Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 403.10936 |
| [M+Na]⁺ | 425.09130 |
| [M-H]⁻ | 401.09480 |
| Data sourced from PubChemLite prediction.[6] |
The fragmentation of organophosphate esters typically involves the cleavage of the P-O bonds.[7] Therefore, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show fragment ions corresponding to the loss of a phenoxy radical (•OC₆H₅) or a biphenoxy radical (•OC₁₂H₉).
Three-Dimensional Conformation
In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of 2-BPDP must be inferred from molecular modeling and computational analysis, such as Density Functional Theory (DFT).
The key determinants of its overall shape are the rotational degrees of freedom, specifically:
-
Biphenyl Dihedral Angle (C-C-C-C): The angle between the two phenyl rings of the biphenyl group. Due to steric hindrance from the bulky diphenyl phosphate group at the ortho position, this angle is expected to be significantly non-planar (likely > 50-60 degrees) to minimize steric clash.
-
P-O-C-C Torsion Angles: The rotation around the P-O-C bonds connecting the phosphate to the three aryl groups. These angles determine the overall orientation of the "propeller-like" structure.
DFT calculations, often using methods like B3LYP with a 6-31G(d) basis set, are effective for optimizing the geometry of such molecules and determining the lowest energy conformation by calculating properties like dipole moments for various conformers.[8][9][10]
Caption: Workflow for determining 3D conformation via computational modeling.
Structure-Function Relationship: Flame Retardancy
2-BPDP functions as an additive (non-reactive) flame retardant, primarily through a solid-phase mechanism. Its effectiveness is a direct result of its molecular structure.
-
Thermal Decomposition: At elevated temperatures encountered during combustion, the ester linkages (P-O-C) are thermally cleaved.
-
Formation of Phosphoric Acid: The phosphorus-containing fragments rearrange to form polyphosphoric acid.
-
Char Promotion: This acidic species acts as a catalyst for the dehydration of the underlying polymer matrix. It promotes cross-linking and the formation of a stable, insulating layer of carbonaceous char on the surface of the material.
-
Barrier Formation: The char layer serves as a physical barrier that insulates the underlying polymer from heat and prevents flammable volatile gases from reaching the flame, thus suppressing combustion.
The high aromatic content (four phenyl rings) of 2-BPDP contributes to the formation of a more stable and robust char layer compared to alkyl phosphates, enhancing its flame-retardant efficiency.
Caption: Solid-phase mechanism of flame retardancy for 2-BPDP.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and spectroscopic analysis of 2-BPDP. These are based on established chemical principles and patent literature for this class of compounds.
Representative Synthesis Protocol
This protocol is based on the reaction of phosphorus oxychloride with phenol and 2-phenylphenol (o-phenylphenol).
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (1.0 eq) and a catalytic amount of a Lewis acid (e.g., magnesium chloride, ~0.005 eq).
-
First Addition: Slowly add phenol (2.0 eq) via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain control.
-
First Reaction Step: Heat the mixture to 90-110 °C and maintain for 2-3 hours until the evolution of HCl gas subsides. This step forms diphenyl chlorophosphate intermediate.
-
Second Addition: Add 2-phenylphenol (1.0 eq) to the reaction mixture.
-
Second Reaction Step: Increase the temperature to 140-160 °C and hold for an additional 3-4 hours, or until HCl evolution ceases completely.
-
Workup: Cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer sequentially with water, 5% aqueous NaOH solution to remove unreacted phenols, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound as a clear oil or solid.
Protocol for Spectroscopic Characterization
-
Sample Preparation (NMR): Dissolve approximately 10-20 mg of purified 2-BPDP in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition: Acquire ¹H, ¹³C, and ³¹P{¹H} (proton-decoupled) spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (FTIR):
-
For liquid samples: Place a single drop of the purified oil between two NaCl or KBr salt plates and acquire the spectrum.
-
For solid samples: Prepare a KBr pellet by grinding ~1 mg of the solid product with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
-
FTIR Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Sample Preparation (MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
MS Acquisition: Infuse the solution into an ESI-HRMS instrument and acquire spectra in both positive and negative ion modes to observe the parent ion adducts and perform MS/MS fragmentation analysis on the parent ion.
Conclusion
The molecular structure of this compound is a well-defined assembly of a phosphate core with two phenyl and one 2-biphenylyl substituents. While direct experimental data in the public literature is scarce, a comprehensive structural understanding can be achieved through predictive spectroscopy, computational modeling, and analysis of its chemical analogues. Its architecture, particularly the high aromatic content and the phosphate ester group, directly enables its primary function as a solid-phase flame retardant. The protocols and analyses presented in this guide provide a thorough framework for scientists and researchers to synthesize, characterize, and understand this important industrial chemical.
References
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LookChem. Cas 132-29-6, this compound. [Online] Available at: [Link]
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PubChemLite. This compound (C24H19O4P). [Online] Available at: [Link]
- Google Patents. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate.
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Howell, B. A. (2024). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. PMC. [Online] Available at: [Link]
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Wang, Q., et al. (2019). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). PubMed Central. [Online] Available at: [Link]
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University of Ottawa NMR Facility Blog. The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. [Online] Available at: [Link]
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ResearchGate. FT-IR Spectral analysis of triphenyl phosphate. [Online] Available at: [Link]
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Icli, B., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. [Online] Available at: [Link]
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Wang, Y., et al. (2023). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Online] Available at: [Link]
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An In-Depth Technical Guide to 2-Biphenylyl Diphenyl Phosphate (CAS 132-29-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Biphenylyl diphenyl phosphate (CAS 132-29-6), an organophosphate ester, has garnered significant attention within the scientific community due to its widespread use as a flame retardant and plasticizer.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential mechanisms of action, and toxicological profile. Given the limited direct research on this specific compound, this document synthesizes available data on closely related organophosphate flame retardants (OPFRs) and their metabolites to provide a holistic understanding for research and development professionals. The guide critically evaluates existing literature to highlight knowns, unknowns, and future research directions, thereby serving as a foundational resource for scientists engaged in environmental health, toxicology, and drug development.
Chemical and Physical Properties
This compound is an aromatic organophosphate ester. Its structure consists of a phosphate core bonded to two phenyl groups and one 2-biphenylyl group. This chemical architecture imparts properties that make it an effective flame retardant and plasticizer, particularly in polymers like polyvinyl chloride (PVC).[1][3]
| Property | Value | Reference |
| CAS Number | 132-29-6 | [1][4] |
| Molecular Formula | C₂₄H₁₉O₄P | [1][4] |
| Molecular Weight | 402.38 g/mol | [1][4] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |
| Boiling Point | 494.4 °C at 760 mmHg | [3] |
| Melting Point | 39-42 °C | [1] |
| Density | 1.245 g/cm³ | [3] |
| Flash Point | 266 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of aryl phosphates and should be optimized and validated in a laboratory setting.[6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylphenol in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF).
-
Addition of Reagents: Cool the solution in an ice bath. Slowly add an equimolar amount of diphenyl phosphoryl chloride dropwise to the stirred solution.[7] An excess of a non-nucleophilic base like triethylamine can be used to scavenge the hydrochloric acid byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the resulting salt (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Analytical Methodologies
The detection and quantification of this compound and its metabolites in various matrices are crucial for exposure assessment and toxicological studies. Given its classification as an organophosphate flame retardant, the analytical methods are similar to those used for other compounds in this class.
Sample Preparation
For biological matrices such as blood or urine, a sample preparation step is essential to extract the analyte and remove interferences.[8][9] Solid-phase extraction (SPE) is a commonly employed technique.[8]
Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a robust technique for the analysis of semi-volatile organic compounds like OPFRs.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly useful for the analysis of polar metabolites in biological fluids.[11]
Caption: General analytical workflow for this compound.
Mechanism of Action and Biological Effects
Direct studies on the mechanism of action of this compound are limited. Therefore, its biological effects are largely inferred from studies on related OPFRs and its expected primary metabolite, diphenyl phosphate (DPHP).[12][13]
Neurotoxicity
Organophosphate compounds are known for their neurotoxic potential. While the acute toxicity of OPFRs is generally lower than that of organophosphate pesticides, concerns about developmental neurotoxicity remain. Studies on triphenyl phosphate (TPP), a structurally similar compound, have shown that it and its metabolite DPHP can cross the blood-brain barrier and induce neuroinflammation and neuronal apoptosis.[14] The neurotoxic effects of other OPFRs have been linked to the disruption of neurotransmitter systems.[15]
Endocrine Disruption
Several OPFRs have been identified as endocrine-disrupting chemicals (EDCs).[6] They can interfere with hormone signaling pathways, including estrogenic and androgenic pathways. The precursor for the biphenylyl moiety, 2-phenylphenol, has been shown to have estrogenic activity.[16] While DPHP has shown limited affinity for some nuclear receptors, it has been associated with altered thyroid hormone levels.[13]
Caption: Inferred mechanisms of action for this compound.
Pharmacokinetics and Metabolism (ADME)
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available. However, based on its chemical structure and studies of related compounds, a general pharmacokinetic profile can be anticipated.
-
Absorption: Due to its lipophilic nature, it is likely to be absorbed following oral, dermal, or inhalation exposure.
-
Distribution: It is expected to distribute to lipid-rich tissues.[17][18]
-
Metabolism: The primary metabolic pathway is likely the hydrolysis of the ester bonds, mediated by cytochrome P450 enzymes, to form diphenyl phosphate (DPHP) and 2-phenylphenol.[13][19] Further hydroxylation of the aromatic rings may also occur.[19]
-
Excretion: The metabolites are expected to be excreted primarily in the urine, possibly after conjugation to form more water-soluble compounds.[19]
Toxicology
The toxicological profile of this compound is not well-characterized.
Acute Toxicity
An oral LD50 (lethal dose, 50%) of >15,800 mg/kg has been reported in rats, suggesting low acute toxicity by ingestion.[20] It is reported to be moderately toxic by skin contact and a poison by the intravenous route.[2]
Chronic Toxicity and Other Endpoints
There is a significant lack of data on the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound. Research on its metabolite, DPHP, has indicated potential for developmental toxicity, specifically affecting cardiac development in zebrafish embryos, although with lower potency than its parent compound, TPP.[13][21]
Conclusion and Future Directions
This compound is a commercially important organophosphate flame retardant and plasticizer. This guide has synthesized the available technical information, revealing significant data gaps in our understanding of its specific biological effects and toxicological profile. While inferences can be drawn from related compounds, there is a pressing need for dedicated research on this particular molecule.
Future research should focus on:
-
Elucidation of the specific synthesis protocol for pure this compound.
-
In vitro and in silico studies to identify its molecular targets and mechanisms of action.
-
Comprehensive ADME and toxicological studies to determine its pharmacokinetic profile and long-term health effects.
-
Development and validation of sensitive analytical methods for its detection in human and environmental samples.
Addressing these research gaps is crucial for a thorough risk assessment and for informing regulatory decisions regarding its use.
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An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 2-biphenylyl diphenyl phosphate, a significant organophosphorus compound. With applications ranging from flame retardants to plasticizers, a thorough understanding of its synthesis is crucial for researchers in materials science and organic chemistry.[1][2] This document offers a detailed, step-by-step protocol for its preparation via the phosphorylation of 2-phenylphenol, grounded in established chemical principles. The guide also delves into the mechanistic underpinnings of the reaction, purification techniques, and methods for structural elucidation, albeit with a reliance on predicted spectroscopic data in the absence of experimentally published spectra. Safety precautions and potential applications are also discussed to provide a holistic view for the professional researcher.
Introduction: The Significance of this compound
This compound (CAS 132-29-6) is an aryl phosphate ester with a unique molecular architecture that imparts valuable physicochemical properties.[3] Its structure, featuring a biphenyl moiety and two phenyl groups attached to a central phosphate core, contributes to its high thermal stability and hydrophobicity.[1] These characteristics make it an effective flame retardant and plasticizer, particularly in the manufacturing of polymers such as polyvinyl chloride (PVC).[2] In these applications, it enhances flexibility, durability, and, most importantly, fire safety in materials used across the electronics, construction, and automotive industries.[2] Furthermore, its properties are being explored for use as an additive in lubricants to improve performance and thermal stability.[2]
The synthesis of this and other triaryl phosphates is of significant interest in industrial and academic research. While various methods for the synthesis of aryl phosphates exist, the reaction of phenols with phosphorus oxychloride remains a prevalent and scalable approach.[4] This guide focuses on a robust and well-documented method for the synthesis of this compound, providing the necessary detail for its replication and adaptation in a laboratory setting.
Mechanistic Insights: The Phosphorylation of 2-Phenylphenol
The synthesis of this compound is achieved through a nucleophilic substitution reaction at the phosphorus center of a phosphoryl chloride derivative. The overall transformation involves the sequential displacement of chloride ions from phosphorus oxychloride by phenoxide and 2-phenylphenoxide ions.
The reaction mechanism can be conceptualized as a series of SN2-type displacements at the phosphorus atom. The process is typically catalyzed by a Lewis acid, such as magnesium chloride or aluminum chloride, which enhances the electrophilicity of the phosphorus atom in the phosphoryl chloride, making it more susceptible to nucleophilic attack by the phenoxide ions.
The reaction proceeds in a stepwise manner. Initially, one or two chloride atoms on the phosphorus oxychloride are substituted by phenol to form diphenyl phosphorochloridate. Subsequently, the remaining chloride is displaced by 2-phenylphenol to yield the final product, this compound. The order of addition of the phenolic reactants can be varied to control the formation of the desired product and minimize the formation of byproducts like triphenyl phosphate or tris(2-biphenylyl) phosphate.
Experimental Protocol: A Step-by-Step Synthesis
The following protocol is adapted from established methodologies for the synthesis of mixed aryl phosphates, with specific conditions derived from patent literature describing the synthesis of similar compounds.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 |
| Phenol | 108-95-2 | C₆H₆O | 94.11 |
| 2-Phenylphenol | 90-43-7 | C₁₂H₁₀O | 170.21 |
| Magnesium Chloride (anhydrous) | 7786-30-3 | MgCl₂ | 95.21 |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 92.14 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |
Reaction Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HCl), and a dropping funnel, charge phosphorus oxychloride (0.10 mol, 15.3 g), phenol (0.25 mol, 23.5 g), and anhydrous magnesium chloride (0.0005 mol, 48 mg) in anhydrous toluene.[4]
-
First Phosphorylation Step: Heat the reaction mixture with stirring to an internal temperature of 90-120°C for 3 hours. During this time, hydrogen chloride gas will evolve and should be neutralized in the scrubber. This step leads to the formation of the diphenyl phosphorochloridate intermediate.[4]
-
Second Phosphorylation Step: After the initial reaction period, add 2-phenylphenol (0.050 mol, 8.5 g) to the reaction mixture.[4]
-
Final Reaction: Increase the internal temperature to 120-160°C and maintain for an additional 3 hours to ensure the reaction goes to completion.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, dilute sodium hydroxide solution, and finally with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[5]
-
Characterization of this compound
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Due to the lack of publicly available experimental spectra, the following characterization is based on predicted data and typical spectral features of related aryl phosphates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₉O₄P |
| Molecular Weight | 402.38 g/mol [3] |
| Appearance | White to off-white crystalline solid or liquid[1] |
| Melting Point | 39-42°C[1] |
| Boiling Point | 494.4°C at 760 mmHg[2] |
| Density | ~1.245 g/cm³[2] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three distinct phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 120-155 ppm), with the carbon atoms directly attached to the phosphate ester oxygen appearing at lower field.
-
³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance characteristic of a phosphate ester. The chemical shift will be informative of the electronic environment of the phosphorus atom.[6]
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for P=O stretching (around 1300-1250 cm⁻¹), P-O-C (aryl) stretching (around 1200-1100 cm⁻¹ and 1050-950 cm⁻¹), and C-H stretching and bending vibrations of the aromatic rings.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 402.38).
Applications and Future Perspectives
As previously mentioned, the primary applications of this compound are as a flame retardant and plasticizer.[2] Its high thermal stability and compatibility with a range of polymers make it a valuable component in the formulation of fire-resistant materials. The biphenyl moiety is a key structural feature that contributes to its effectiveness in these roles.
For researchers in drug development, while this specific molecule may not be a therapeutic agent itself, the synthetic methodologies and the aryl phosphate scaffold are relevant. Aryl phosphates are found in some biologically active molecules and can be used as prodrugs to improve the pharmacokinetic properties of a parent drug. The synthetic protocols detailed in this guide can be adapted for the preparation of novel aryl phosphate derivatives for biological screening.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocol, researchers can reliably prepare this valuable compound. The mechanistic insights and characterization guidance further support the successful execution and verification of the synthesis. The versatility of the aryl phosphate scaffold suggests that the methodologies described herein can be extended to the synthesis of a broader range of derivatives for various applications in materials science and medicinal chemistry.
References
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LookChem. (n.d.). Cas 132-29-6, this compound. Retrieved from [Link]
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NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
- Google Patents. (n.d.). US3153081A - Process for preparing phenyl phosphorodichloridates.
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Semantic Scholar. (n.d.). Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant. Retrieved from [Link]
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LookChem. (n.d.). Cas 132-29-6,this compound. Retrieved from [Link]
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ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate.. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C24H19O4P). Retrieved from [Link]
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ResearchGate. (n.d.). 31 P NMR spectra of PBDP. Fig. 1 FTIR spectra of PBDP.. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate.. Retrieved from [Link]
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The Neurotoxicology of 2-Biphenylyl Diphenyl Phosphate: A Mechanistic and Methodological Guide
Abstract
2-Biphenylyl diphenyl phosphate (BDP) is an organophosphate ester utilized in various industrial applications. As a member of the broader class of organophosphorus compounds, its mechanism of action is of significant interest to researchers, toxicologists, and drug development professionals. This technical guide provides an in-depth exploration of the core mechanisms underlying the neurotoxicity of BDP. While specific quantitative inhibitory constants for BDP are not extensively documented in publicly available literature, this guide synthesizes established principles of organophosphate toxicology to elucidate its expected molecular interactions. We delve into the primary targets—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and the critical secondary target, neuropathy target esterase (NTE), which is implicated in organophosphate-induced delayed neuropathy (OPIDN). Furthermore, we explore downstream cellular and signaling consequences, including oxidative stress, neuroinflammation, and potential dysregulation of neurotrophic factor pathways. This guide is structured to provide not only a comprehensive mechanistic overview but also detailed, field-proven experimental protocols to enable researchers to rigorously investigate the neurotoxicological profile of BDP and related compounds.
Introduction: The Organophosphate Landscape and the Emergence of this compound
Organophosphorus compounds (OPs) are a diverse class of chemicals with a broad spectrum of applications, from pesticides and flame retardants to chemical warfare agents.[1][2] Their primary mechanism of acute toxicity is the inhibition of cholinesterases, enzymes vital for the regulation of neurotransmission.[3][4] this compound (BDP) belongs to this class of compounds and is utilized primarily as a flame retardant and plasticizer.[5][6] Understanding the specific molecular interactions of BDP is crucial for assessing its potential health risks and for the development of effective countermeasures in case of exposure. This guide will provide a detailed examination of the established and putative mechanisms of action of BDP, with a focus on its impact on the nervous system.
Core Mechanism of Action: Cholinesterase Inhibition
The hallmark of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its signal.
The Molecular Hijacking of a Vital Enzyme
BDP, like other OPs, acts as a pseudo-substrate for AChE and BChE. The phosphorus atom of the phosphate group is electrophilic and is attacked by the serine hydroxyl group in the active site of the cholinesterase enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis characterized by a range of symptoms, from salivation and lacrimation to muscle tremors, paralysis, and in severe cases, respiratory failure and death.[2]
Quantifying Cholinesterase Inhibition: The IC50 Value
A Delayed Threat: Organophosphate-Induced Delayed Neuropathy (OPIDN) and Neuropathy Target Esterase (NTE)
Beyond the acute cholinergic effects, some organophosphates can induce a debilitating neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[8][9] This condition manifests 1-4 weeks after exposure and is characterized by a progressive, distal axonopathy leading to weakness, ataxia, and paralysis.[8] The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE).[9]
The "Aging" Hypothesis: A Two-Step Path to Neurodegeneration
The development of OPIDN is a two-step process involving the inhibition and subsequent "aging" of the NTE enzyme.[8]
-
Inhibition: Similar to cholinesterases, the serine residue in the active site of NTE is phosphorylated by the organophosphate.
-
Aging: This is a time-dependent process where a side chain from the bound phosphate group is cleaved, leaving a negatively charged, irreversibly bound adduct on the enzyme.
It is this "aged" NTE that is thought to trigger the downstream cascade of events leading to axonal degeneration. For OPIDN to occur, a significant proportion of NTE (typically >70%) must be inhibited and aged.[8] Given its organophosphate structure, it is plausible that BDP could also inhibit and potentially age NTE, thus posing a risk for inducing OPIDN.
Beyond the Primary Targets: Secondary Mechanisms of Neurotoxicity
The neurotoxic effects of organophosphates are not limited to cholinesterase and NTE inhibition. A growing body of evidence points to the involvement of other cellular and signaling pathways.
Oxidative Stress and Neuroinflammation
Exposure to organophosphates has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell.[10][11] This can lead to damage to lipids, proteins, and DNA. Furthermore, organophosphates can trigger neuroinflammatory responses, leading to the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[10][11] A recent study on 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally related compound, demonstrated its ability to induce neuroinflammation via the TLR4/NF-κB signaling pathway in zebrafish larvae.[12]
Disruption of Neurotrophic Factor Signaling: The Case of BDNF
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[13][14] Dysregulation of BDNF signaling is implicated in various neurological and psychiatric disorders. Neurotoxic insults, including those from some chemical exposures, can potentially disrupt BDNF expression and signaling pathways. Investigating the impact of BDP on the BDNF/TrkB signaling cascade would provide valuable insights into its potential to cause long-term neurological deficits.
Experimental Protocols for Mechanistic Investigation
To facilitate the investigation of the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
Determination of Cholinesterase Inhibition (IC50) using the Ellman's Assay
The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.[7][15]
Principle: Acetylthiocholine (the substrate) is hydrolyzed by cholinesterase to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (BDP) stock solution (in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., eserine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.
-
Prepare working solutions of AChE and BChE in phosphate buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.
-
Prepare a series of dilutions of the BDP stock solution in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 170 µL phosphate buffer + 10 µL DTNB solution + 10 µL solvent control.
-
Control (No Inhibitor): 160 µL phosphate buffer + 10 µL DTNB solution + 10 µL enzyme solution + 10 µL solvent control.
-
Inhibitor Wells: 160 µL phosphate buffer + 10 µL DTNB solution + 10 µL enzyme solution + 10 µL of each BDP dilution.
-
Positive Control: 160 µL phosphate buffer + 10 µL DTNB solution + 10 µL enzyme solution + 10 µL of positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each BDP concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the % Inhibition against the logarithm of the BDP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assessment of Neuropathy Target Esterase (NTE) Inhibition
The standard assay for NTE activity measures the hydrolysis of phenyl valerate in the presence and absence of specific inhibitors.[16][17]
Principle: NTE activity is defined as the phenyl valerate hydrolase activity that is resistant to paraoxon (a non-neuropathic OP) but sensitive to mipafox (a neuropathic OP). The amount of phenol produced from the hydrolysis of phenyl valerate is measured colorimetrically.
Materials:
-
Brain tissue homogenate (e.g., from hen or rat) as a source of NTE
-
Phenyl valerate (substrate)
-
Paraoxon (non-neuropathic inhibitor)
-
Mipafox (neuropathic inhibitor)
-
Tris buffer (pH 8.0)
-
4-aminoantipyrine
-
Potassium ferricyanide
-
This compound (BDP)
Procedure:
-
Tissue Preparation: Homogenize brain tissue in Tris buffer and centrifuge to obtain a supernatant containing the microsomal fraction where NTE is located.
-
Inhibition Steps:
-
Total Phenyl Valerate Hydrolase Activity (A): Incubate the tissue homogenate with buffer alone.
-
Paraoxon-Resistant Activity (B): Incubate the tissue homogenate with a saturating concentration of paraoxon (e.g., 40 µM).
-
Paraoxon and Mipafox-Resistant Activity (C): Incubate the tissue homogenate with both paraoxon and a high concentration of mipafox (e.g., 50 µM).
-
BDP Inhibition: To test the effect of BDP, pre-incubate the tissue homogenate with varying concentrations of BDP before the addition of the substrate.
-
-
Enzymatic Reaction: Add phenyl valerate to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Colorimetric Detection:
-
Stop the reaction by adding a solution containing sodium dodecyl sulfate (SDS).
-
Add 4-aminoantipyrine and potassium ferricyanide to develop the color.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the NTE activity using the formula: NTE Activity = Activity B - Activity C.
-
Determine the percentage of NTE inhibition by BDP at different concentrations by comparing the NTE activity in the presence of BDP to the control NTE activity.
-
Data Presentation
While specific IC50 values for this compound are not available in the literature reviewed, the following table provides a template for how such data should be presented once determined through the protocols outlined above. For comparative purposes, IC50 values for other relevant organophosphorus compounds are included.
| Compound | Target Enzyme | Species | IC50 Value | Reference |
| This compound (BDP) | AChE | To be determined | To be determined | |
| This compound (BDP) | BChE | To be determined | To be determined | |
| Chlorpyrifos | AChE | Human (RBC) | 0.12 µM | [7] |
| Monocrotophos | AChE | Human (RBC) | 0.25 µM | [7] |
| Profenofos | AChE | Human (RBC) | 0.35 µM | [7] |
| Acephate | AChE | Human (RBC) | 4.0 µM | [7] |
Visualization of Key Pathways and Workflows
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinesterase inhibition by this compound.
Experimental Workflow for IC50 Determination
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Solubility Profile of 2-Biphenylyl Diphenyl Phosphate in Organic Solvents: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility for BDPP
2-Biphenylyl diphenyl phosphate is a high molecular weight organophosphate ester.[1] In applications such as flame retardants for engineering plastics or as a plasticizer for PVC, the compound must be intimately and homogeneously mixed with the polymer matrix.[2] This is achieved by dissolving or dispersing it in a suitable medium during formulation. Inadequate solubilization can lead to phase separation, reduced efficacy, and compromised material properties. Therefore, a thorough understanding of BDPP's solubility characteristics is not merely an academic exercise but a fundamental prerequisite for successful formulation and product performance.
Physicochemical & Structural Profile of this compound
The solubility behavior of a compound is a direct consequence of its molecular structure and resulting physical properties. BDPP is a large, predominantly nonpolar molecule, which dictates its general affinity for organic solvents over aqueous media.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 132-29-6 | [4] |
| Molecular Formula | C₂₄H₁₉O₄P | [1][2] |
| Molecular Weight | 402.38 g/mol | [2][5] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 39.3 - 40.1 °C | [4] |
| Boiling Point | 494.4 °C @ 760 mmHg | [2] |
| Density | ~1.25 g/cm³ | [2] |
| LogP (Octanol-Water) | ~6.99 | [6] |
| Water Solubility | Generally reported as insoluble | [2] |
| Organic Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2][4] |
The high LogP value strongly confirms the compound's hydrophobic and lipophilic nature, predicting poor solubility in water and preferential partitioning into nonpolar environments.[6]
Structural Analysis of Solubility-Governing Moieties
To predict solubility, we must analyze the functional groups within the BDPP molecule and their potential for intermolecular interactions.
Caption: Key molecular features of BDPP governing solvent interactions.
-
Polar Core: The phosphate group (O=P(O-)₃) is the molecule's only polar region. The highly electronegative oxygen of the phosphoryl group (P=O) creates a significant dipole moment and can act as a hydrogen bond acceptor.
-
Nonpolar Bulk: The three large aromatic substituents (two phenyl groups and one biphenylyl group) are nonpolar and dominate the molecule's character. These regions interact with solvents primarily through London dispersion forces (van der Waals forces). Their planar structure also allows for potential π-π stacking interactions with aromatic solvents.
Theoretical Principles: Predicting BDPP Solubility
The age-old principle of "like dissolves like" is the foundation for predicting solubility.[7] This can be refined by considering the specific intermolecular forces at play between BDPP and different classes of organic solvents.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents primarily engage in van der Waals interactions. Given that the bulk of the BDPP molecule is nonpolar, high solubility is anticipated in these solvents. Aromatic solvents like toluene may offer an additional advantage through π-π stacking with BDPP's phenyl rings.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments that can interact favorably with the polar phosphate core of BDPP. They also have nonpolar character to solvate the aromatic rings. This balance makes them strong candidates for dissolving BDPP. The existing qualitative data confirms slight solubility in acetone and DMSO.[2][4] It is highly probable that BDPP is more than "slightly" soluble in solvents like DCM and THF.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors, but BDPP can only act as a hydrogen bond acceptor at its phosphoryl oxygen. While some interaction is possible, the strong hydrogen-bonding network of the alcohol (solvent-solvent interactions) must be overcome. The large, nonpolar "greasy" part of the BDPP molecule will likely limit its solubility in lower-aliphatic alcohols compared to aprotic solvents of similar polarity.
A Self-Validating Protocol for Experimental Solubility Determination
Given the absence of published quantitative data, researchers must rely on experimental determination. The Shake-Flask Method is the gold-standard for measuring thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD.[9][10] The following protocol is a robust, self-validating system for accurately determining the solubility of BDPP in any organic solvent of interest.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology
Principle: An excess of the solid solute (BDPP) is agitated in the solvent for a sufficient time to reach equilibrium, forming a saturated solution. The undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is measured analytically.
1. Materials & Reagents:
-
Solute: this compound (BDPP), >98% purity.
-
Solvent: HPLC-grade organic solvent of interest.
-
Apparatus: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker with temperature control, centrifuge, PTFE syringe filters (0.22 µm), volumetric flasks, and an HPLC system with a UV detector.
2. Preparation of Calibration Standards:
-
Accurately prepare a stock solution of BDPP (e.g., 10 mg/mL) in a highly soluble solvent like Dichloromethane or THF.
-
Perform serial dilutions from the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.
3. Solubility Measurement (Shake-Flask Procedure):
-
Step 3.1: Add an excess amount of BDPP solid to a glass vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~100 mg of BDPP in 5 mL of the test solvent. Prepare in triplicate for statistical validity.
-
Step 3.2: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 24 hours.
-
Step 3.3 (Equilibrium Validation): After 24 hours, pause agitation and let the vials sit for 1 hour to allow coarse particles to settle. Carefully withdraw a small aliquot of the supernatant, filter it, dilute, and analyze via HPLC. Resume agitation of the master vials for another 24 hours (48 hours total). Repeat the sampling and analysis. Equilibrium is confirmed if the concentration measured at 48 hours is statistically identical (e.g., within ±5%) to the concentration at 24 hours. [11] If not, continue agitation and re-test at 72 hours. This step is critical for a trustworthy, self-validating protocol.
-
Step 3.4: Once equilibrium is confirmed, remove the vials from the shaker. Separate the solid and liquid phases by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 20 minutes at the same constant temperature.
-
Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: A PTFE filter is chosen for its broad chemical compatibility with organic solvents. The small pore size ensures removal of all undissolved micro-particulates.
-
-
Step 3.5: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with the HPLC mobile phase to bring the concentration into the range of your calibration curve.
-
Step 3.6: Analyze the diluted sample by HPLC-UV.
4. Calculation:
-
Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of BDPP in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of BDPP in the test solvent. Report the result in units such as mg/mL or g/100 mL at the specified temperature.
Expert Insights: A Guide to Practical Solvent Selection
Choosing the right solvent in an industrial or research setting goes beyond maximizing solubility. It involves a multi-parameter decision-making process that balances performance, safety, cost, and environmental impact.
Decision-Making Flowchart for Solvent Selection
Caption: A logical workflow for selecting an appropriate organic solvent for BDPP.
Key Considerations:
-
Toxicity and Environmental Profile: Solvents like dichloromethane and toluene offer excellent solubility but face increasing regulatory scrutiny and health concerns. Greener alternatives like ethyl acetate or acetone should be considered where solubility permits.
-
Volatility and Boiling Point: For applications where the solvent must be removed (e.g., film casting), a solvent with a low boiling point (e.g., acetone, DCM) is advantageous for ease of evaporation. For high-temperature processing, a high-boiling solvent (e.g., DMSO) may be required to prevent premature evaporation.
-
Cost and Recyclability: For large-scale industrial processes, the cost of the solvent is a major factor. The potential to recover and recycle the solvent can significantly impact the economic viability of a process.
Conclusion
While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, a strong predictive framework can be built upon fundamental principles of molecular interactions. BDPP's large, aromatic, and nonpolar structure indicates a high affinity for nonpolar and polar aprotic solvents. This guide provides a comprehensive, self-validating experimental protocol based on the industry-standard shake-flask method coupled with HPLC-UV analysis, empowering researchers to generate reliable solubility data in-house. By integrating this experimental approach with a holistic view of solvent selection that includes safety, process compatibility, and cost, professionals can make informed and effective decisions for formulating products with this compound.
References
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link][12]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link][13]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link][14]
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Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link][9][15]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][16]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][11]
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Walsh Medical Media. (2021). Solute-Solvent Interaction. [Link][7]
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A Technical Guide to the Thermal Degradation of 2-Biphenylyl Diphenyl Phosphate
Abstract: 2-Biphenylyl diphenyl phosphate (BDPP) is an organophosphate ester of significant industrial interest, serving as both a flame retardant and a plasticizer in various polymer systems. Its efficacy and environmental impact are intrinsically linked to its thermal stability and degradation behavior. This technical guide provides a comprehensive analysis of the thermal degradation of BDPP, intended for researchers, material scientists, and drug development professionals. We will explore the theoretical underpinnings of its decomposition, delineate the primary degradation pathways, present robust experimental methodologies for its characterization, and discuss the implications of its degradation products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the topic.
Introduction: The Profile of this compound
This compound (CAS No. 132-29-6), hereafter referred to as BDPP, is a non-halogenated aryl phosphate ester.[1] Its molecular structure, featuring a bulky biphenyl group and two phenyl groups attached to a central phosphate core, imparts high thermal stability and compatibility with a range of engineering plastics like polycarbonates (PC) and their blends. Its primary applications are rooted in its ability to function as a flame retardant, where it interferes with the combustion cycle of the polymer matrix, and as a plasticizer, where it enhances flexibility and processability.[1]
Understanding the thermal degradation of BDPP is critical for several reasons:
-
Performance Optimization: The onset of degradation defines the upper processing temperature limits for polymers containing BDPP.
-
Flame Retardancy Mechanism: The nature of the degradation products dictates whether BDPP acts primarily in the condensed phase (promoting char formation) or the gas phase (inhibiting flame chemistry).
-
Safety and Toxicology: The decomposition byproducts may have their own toxicological profiles, which is a crucial consideration for consumer products and in drug delivery systems where polymer excipients are used.[2]
Theoretical Framework: Mechanisms of Aryl Phosphate Degradation
The thermal decomposition of organophosphate esters is a complex process governed by the relative strengths of the P-O and C-O bonds. For aryl phosphates like BDPP, the decomposition temperature is significantly higher than for their alkyl counterparts.[3] This enhanced stability is due to the stronger sp² C-O bond in aryl phosphates.
Degradation generally proceeds through two primary mechanisms:
-
Condensed-Phase Action: Upon heating, aryl phosphates can undergo decomposition to form phosphoric acids.[4] These acids act as catalysts, promoting the dehydration and crosslinking of the polymer matrix to form a stable, insulating layer of char.[4][5] This char layer limits the evolution of flammable volatiles and shields the underlying polymer from the heat of the flame.
-
Gas-Phase Action: Alternatively, thermal stress can lead to the homolytic cleavage of P-O bonds, releasing volatile phosphorus-containing radicals (such as PO• and PO₂•).[5] These radicals act as scavengers in the gas phase, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "flame poisoning" effect reduces the heat feedback to the polymer surface and can extinguish the flame.[5]
For mixed aryl phosphates like BDPP, a combination of these mechanisms is expected, with the specific pathway and product distribution being highly dependent on temperature, atmosphere, and the surrounding polymer matrix.
Primary Degradation Pathways of BDPP
Based on the principles of aryl phosphate chemistry and studies of analogous compounds like triphenyl phosphate (TPP) and bisphenol A bis(diphenyl phosphate) (BDP), we can propose the primary thermal degradation pathways for BDPP. The initial step is typically the cleavage of a P-O bond, which is generally weaker than the aromatic C-O bond under thermal stress.
The proposed degradation cascade involves:
-
Initial P-O Bond Scission: This leads to the formation of a diphenyl phosphate radical and a 2-biphenylyl radical, or alternatively, a 2-biphenylyloxyl radical and a diphenyl phosphinyl radical.
-
Hydrogen Abstraction & Rearrangement: These highly reactive radical species will readily abstract hydrogen atoms from the polymer matrix or other degradation products, leading to the formation of stable molecules.
-
Formation of Key Byproducts: The primary stable degradation products are expected to be diphenyl phosphate , 2-phenylphenol (2-hydroxybiphenyl), and phenol .
-
Formation of Polyphosphoric Acids: At elevated temperatures, diphenyl phosphate and other phosphoric acid species can undergo intermolecular condensation, eliminating water and forming pyrophosphates and polyphosphoric acid structures that contribute to char formation.
The following diagram illustrates this proposed degradation pathway.
Caption: Proposed thermal degradation pathway for BDPP.
Experimental Methodologies for Analysis
A multi-faceted analytical approach is required to fully characterize the thermal degradation of BDPP. The combination of thermogravimetric analysis (TGA) for bulk thermal stability and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for product identification provides a comprehensive picture.
Caption: Comprehensive workflow for analyzing BDPP thermal degradation.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the mass loss of a sample as a function of temperature, providing critical data on thermal stability.[6]
Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the final char yield.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA for mass using certified calibration weights (e.g., 100 mg, 1000 mg).[7] Calibrate for temperature using certified Curie Point standards (e.g., Nickel and Alumel) to ensure accuracy across the desired temperature range.[7]
-
Sample Preparation: Place 5-10 mg of the BDPP sample into a clean, tared alumina or platinum crucible.[8] Ensure a consistent sample mass and form (powder vs. liquid) for comparability between runs.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 40-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (~30 °C) to 800 °C.
-
Heating Rate: A heating rate of 10 °C/min is a standard starting point for screening. To perform kinetic analysis, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[9][10]
-
-
Blank Run: Perform a run with an empty crucible using the same temperature program to establish a baseline and correct for any instrumental drift.
-
Data Analysis: Plot mass (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss.
-
Tonset: The temperature at which significant mass loss begins (often defined as 5% mass loss, T5%).
-
Tmax: The temperature at the peak of the DTG curve, indicating the point of fastest decomposition.
-
Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800 °C).
-
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile fragments produced during thermal decomposition.[11] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting fragments are immediately separated by GC and identified by MS.[12][13]
Objective: To identify the specific chemical compounds released during the thermal degradation of BDPP.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the sample (50-200 µg) into a pyrolysis sample cup (e.g., a quartz tube).[12]
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set the pyrolysis temperature based on TGA data. A typical approach is to pyrolyze at the Tmax to maximize the yield of primary degradation products. For BDPP, a temperature in the range of 400-600 °C would be appropriate.
-
Atmosphere: Use an inert carrier gas (e.g., Helium).
-
-
GC-MS Conditions:
-
Injector: The interface between the pyrolyzer and the GC should be heated (e.g., 300 °C) to prevent condensation of the pyrolysates.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) suitable for separating aromatic compounds.
-
GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at 10-15 °C/min to a final temperature of 300-320 °C and hold.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-550.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST/Wiley) for putative identification.
-
Confirm identifications by comparing retention times and mass spectra with those of authentic standards where available.
-
Quantitative Data & Interpretation
While specific TGA data for pure this compound is not widely published, we can create a comparative table based on data for structurally similar and commercially relevant aryl phosphates to provide context for expected performance.
Table 1: Comparative Thermal Stability of Aryl Phosphates (TGA in N₂ Atmosphere)
| Phosphate Ester (Abbreviation) | Type | Onset Temp. (T5%, °C) | Peak Decomposition Temp. (Tmax, °C) | Char Yield @ 700°C (%) |
| Triphenyl Phosphate (TPP) | Triaryl | ~340 - 360 | ~380 - 400 | < 2 |
| Resorcinol bis(diphenyl phosphate) (RDP) | Oligomeric Aryl | ~360 - 380 | ~440 - 460 | ~10 - 15 |
| Bisphenol A bis(diphenyl phosphate) (BDP) | Oligomeric Aryl | ~370 - 390 | ~450 - 470 | ~15 - 20 |
| This compound (BDPP) | Triaryl | ~350 - 370 (Est.) | ~400 - 420 (Est.) | ~5 - 10 (Est.) |
Note: Values are approximate and can vary with experimental conditions. TPP, RDP, and BDP data are compiled from typical values seen in literature.[14][15][16] BDPP values are estimated based on its structural similarity to TPP, with a slightly higher molecular weight suggesting a marginally higher stability and char yield.
Interpretation:
-
TPP shows a sharp decomposition with very low char yield, indicative of a primarily gas-phase mechanism where the molecule volatilizes before significant charring can occur.[5][15]
-
RDP and BDP , being larger oligomeric phosphates, are less volatile and produce significantly more char, pointing to a more dominant condensed-phase mechanism.[15]
-
BDPP is expected to fall between these, with its higher molecular weight compared to TPP likely leading to a slightly higher char yield, but its monomeric nature making it more volatile than BDP, suggesting a mixed-mode (condensed and gas-phase) action.
Implications for Material Science and Safety
The thermal degradation profile of BDPP has direct consequences for its application and safety.
-
For Polymer Scientists: The relatively high decomposition temperature of BDPP makes it suitable for high-temperature engineering plastics. The formation of phosphoric acids (condensed phase) and PO• radicals (gas phase) confirms its utility as an effective flame retardant. The moderate char yield suggests it contributes to barrier formation, which is beneficial for fire safety.
-
For Drug Development Professionals: If polymers containing BDPP are considered for use in manufacturing equipment or as excipients, it is crucial to understand that thermal processing could lead to the release of degradation products like phenol, 2-phenylphenol, and diphenyl phosphate. The toxicological profiles of these leachables must be assessed.[2][17] For example, biphenyl and its hydroxylated metabolites are subjects of toxicological review, and diphenyl phosphate has been studied for its potential developmental toxicity.[2][17]
Conclusion
The thermal degradation of this compound is a multifaceted process involving both condensed-phase and gas-phase mechanisms. Its behavior is characteristic of a high-stability aryl phosphate, making it an effective flame retardant for demanding applications. A thorough understanding of its decomposition pathways and products, achieved through a systematic analytical workflow combining TGA and Py-GC-MS, is essential for optimizing its performance in material formulations and for rigorously assessing the safety of its use in sensitive applications. This guide provides the theoretical foundation and practical protocols necessary for researchers to conduct such a self-validating and in-depth investigation.
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Stoliarov, S. I., & Leventon, I. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7905. [Link]
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van der Vis, M. G. M., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(1), 454-465. [Link]
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Wang, Z., et al. (2022). An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. Science of The Total Environment, 851, 157669. [Link]
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Tokranov, A. A., et al. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. Analytica, 5(2), 461-474. [Link]
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MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences. [Link]
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Kandola, B. K., & Krishnan, A. (2021). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Polymers, 13(21), 3816. [Link]
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Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation Followed by the Formation of Reduced Heteropolymolybdate. Iowa State University. [Link]
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ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. [Link]
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Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). École Polytechnique Fédérale de Lausanne. [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. ResearchGate. [Link]
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Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. EMSL. [Link]
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Waters Corporation. (2021). Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. Waters Corporation. [Link]
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Wampler, T. P. (2014). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International, 27(1). [Link]
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Tian, X., et al. (2012). Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. Advanced Materials Research, 554-556, 1145-1148. [Link]
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Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316-322. [Link]
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Cristea, M., et al. (2010). Kinetics of decomposition of different acid calcium phosphates. Journal of Thermal Analysis and Calorimetry, 101(2), 641-648. [Link]
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Davis, R. D., et al. (2003). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. e-Publications@Marquette. [Link]
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U.S. EPA. (2017). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. International Journal of Environmental Research and Public Health, 14(10), 1193. [Link]
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ResearchGate. (2021). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. ResearchGate. [Link]
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Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316–322. [Link]
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MDPI. (2023). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers. [Link]
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OECD. (n.d.). DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link]
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ResearchGate. (2019). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. ResearchGate. [Link]
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Ramírez, M. L. (2001). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. Semantic Scholar. [https://www.semanticscholar.org/paper/Thermal-Decomposition-Mechanism-of-2%2C2-Bis-(4-1%2C-Ram%C3%ADrez/3e0982e5b7c7b802611a14028b3400780277341e]([Link]
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Wang, X., et al. (2018). The relationship between structure and thermal property of two bisphenol A-derived polyphosphates. Journal of Thermal Analysis and Calorimetry, 131, 2195–2201. [Link]
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Chen, T., et al. (2021). Thermal-and-flame-retardant-properties-of-intrinsic-flame-retardant-epoxy-resin-containing-biphenyl-structures-and-phosphorus. Polymers, 13(5), 803. [Link]
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An In-depth Technical Guide to the Photophysical Characterization of 2-Biphenylyl Diphenyl Phosphate
Introduction: Bridging Material Science and Photophysics
2-Biphenylyl diphenyl phosphate (BDPP), with CAS Registry Number 132-29-6, is an organophosphate ester recognized primarily for its application as a flame retardant and plasticizer.[1][2] Its molecular structure, however, featuring a biphenyl chromophore, suggests a potential for interesting photophysical behaviors such as fluorescence or phosphorescence. The biphenyl moiety is a well-known fluorophore, while the phosphate group can modulate the electronic and, consequently, the optical properties of the molecule.[3][4]
This guide serves as a comprehensive technical manual for the full photophysical characterization of BDPP. As direct, published data on the photophysical properties of BDPP is scarce, this document is structured as a predictive and methodological framework. It provides researchers with the theoretical grounding and detailed experimental protocols necessary to investigate its properties from first principles. We will explore the anticipated spectroscopic properties based on its constituent parts and provide step-by-step workflows for a complete and rigorous characterization.
Theoretical Framework and Predicted Properties
The photophysical properties of BDPP are expected to be dominated by the biphenyl group, which acts as the primary chromophore and fluorophore. The diphenyl phosphate group, attached at the 2-position of one of the phenyl rings, will act as a substituent that can influence the electronic transitions of the biphenyl system.
The Biphenyl Chromophore
Biphenyl in a non-polar solvent like cyclohexane exhibits a strong absorption band around 250 nm and a fluorescence emission spectrum with maxima between 300 and 340 nm.[5] The fluorescence quantum yield of biphenyl is approximately 0.18.[5] The ortho-linkage to the bulky diphenyl phosphate group in BDPP is expected to cause significant steric hindrance, leading to a larger dihedral angle between the two phenyl rings of the biphenyl moiety. This disruption in planarity could lead to a blue shift (hypsochromic shift) in the absorption and emission spectra compared to a more planar biphenyl derivative and potentially a lower molar extinction coefficient and fluorescence quantum yield.[6]
The Influence of the Diphenyl Phosphate Group
The phosphate group itself is not typically considered a chromophore in the near-UV or visible range. Triphenyl phosphate, for instance, shows UV absorption but this is attributed to the phenyl groups.[7][8] However, the phosphate ester group is electron-withdrawing and can influence the energy levels of the biphenyl chromophore. This electronic perturbation, combined with the steric effects, will define the unique photophysical signature of BDPP. There is also the possibility of observing room-temperature phosphorescence, a phenomenon that has been noted in some organophosphorus compounds due to the heavy atom effect of phosphorus enhancing intersystem crossing.[9]
Anticipated Photophysical Data
Based on the analysis of its structural components, we can predict the general photophysical properties of BDPP. The following table provides a hypothetical dataset that a researcher might aim to populate through the experiments detailed in this guide.
| Parameter | Predicted Value/Range | Rationale |
| λabs (nm) | 250 - 270 | Dominated by the biphenyl π-π* transition, potentially blue-shifted due to steric hindrance. |
| Molar Extinction Coefficient (ε, M-1cm-1) | 10,000 - 18,000 | High-intensity π-π* transition expected. |
| λem (nm) | 320 - 360 | Stokes-shifted emission from the biphenyl fluorophore. |
| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.20 | Expected to be fluorescent, but potentially lower than biphenyl due to steric effects and possible intersystem crossing. |
| Fluorescence Lifetime (τF, ns) | 1 - 10 | Typical for singlet excited states of aromatic hydrocarbons. |
| Phosphorescence | Possible | The phosphorus atom may facilitate intersystem crossing, leading to phosphorescence, likely at lower energies (longer wavelengths) than fluorescence and with a much longer lifetime. |
Experimental Characterization Workflows
A thorough characterization of the photophysical properties of BDPP requires a suite of spectroscopic techniques. This section provides detailed, step-by-step protocols for these essential experiments.
Sample Preparation
Consistent and careful sample preparation is critical for obtaining reliable and reproducible data.
Protocol 2.1: Standard Solution Preparation
-
Solvent Selection: Begin with a high-purity, spectroscopy-grade non-polar solvent such as cyclohexane or hexane to minimize solvent-solute interactions and establish a baseline. BDPP is soluble in solvents like acetone, DMSO, and methanol, but these polar solvents may introduce complex solvatochromic effects which should be studied separately.[2]
-
Stock Solution: Accurately weigh a small amount of BDPP (e.g., 1-2 mg) and dissolve it in a known volume of the chosen solvent in a class A volumetric flask to create a concentrated stock solution (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, concentrations in the range of 1-50 µM are typical. For fluorescence measurements, solutions should be more dilute (0.1-1 µM) to avoid inner-filter effects and concentration quenching.[1][10]
-
Degassing (Optional but Recommended): For phosphorescence and quantum yield measurements, dissolved oxygen should be removed as it is an efficient quencher of triplet states and can also quench some singlet states. This can be achieved by bubbling an inert gas (high-purity argon or nitrogen) through the solution for 15-20 minutes.
Steady-State Spectroscopy
Steady-state measurements provide fundamental information about the absorption and emission properties of the molecule.
Protocol 2.2: UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a 1 cm pathlength quartz cuvette with the pure solvent and place it in the reference beam path. Fill an identical cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Measurement: Replace the solvent in the sample cuvette with the BDPP solution. Ensure there are no air bubbles.
-
Data Acquisition: Scan the absorbance from 200 to 500 nm. The absorbance at the peak maximum (λmax) should ideally be between 0.1 and 1.0 to ensure linearity.
-
Data Analysis: Identify the λmax values. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each peak, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Protocol 2.3: Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp source and two monochromators (for excitation and emission).[11]
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum expected emission (e.g., 340 nm).
-
Scan the excitation monochromator over a range (e.g., 220-320 nm).
-
The resulting spectrum should resemble the absorption spectrum and helps to identify the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from 270 nm to 500 nm).
-
Record the emission spectrum, noting the wavelength of maximum emission (λem).
-
-
Data Correction: Ensure that the recorded spectra are corrected for the instrument's wavelength-dependent sensitivity (both excitation source and emission detector). Modern spectrofluorometers often have built-in correction files.
Advanced Photophysical Parameters
Protocol 2.4: Absolute Fluorescence Quantum Yield (ΦF) Measurement
The absolute method using an integrating sphere is the most accurate way to determine the quantum yield.[12][13][14]
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere. The sphere is coated with a highly reflective material like Spectralon™ to capture all emitted and scattered light.[12][15]
-
Measurement 1 (Blank/Reference):
-
Place a cuvette containing only the pure solvent inside the integrating sphere.
-
Set the excitation wavelength and scan across a range that includes the excitation wavelength and the full emission range of the sample.
-
This measurement captures the scattered excitation light from the solvent and cuvette.
-
-
Measurement 2 (Sample):
-
Place the cuvette with the BDPP solution (with an absorbance of ~0.1 at the excitation wavelength) in the sphere.
-
Perform the same scan as in the previous step.
-
This measurement captures the remaining scattered excitation light and the fluorescence emission from the sample.
-
-
Calculation: The instrument's software calculates the quantum yield by integrating the area of the scattered excitation peak and the emission peak from both measurements. The quantum yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed.
Protocol 2.5: Fluorescence Lifetime (τF) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[16][17][18]
-
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond diode laser or LED), a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Instrument Response Function (IRF): Measure the IRF by placing a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in the sample holder and collecting the scattered light profile at the excitation wavelength. This characterizes the temporal profile of the excitation pulse and the detector response.
-
Sample Measurement: Replace the scattering solution with the BDPP solution. Collect the fluorescence decay histogram by repeatedly exciting the sample and timing the arrival of the first photon after each pulse. Continue until sufficient counts (typically 10,000 in the peak channel) are collected for good statistics.
-
Data Analysis: Use deconvolution software to fit the experimental decay curve with the measured IRF. A multi-exponential decay model may be required if more than one emissive species or decay pathway is present. The software will provide the fluorescence lifetime(s) (τF).
Protocol 2.6: Phosphorescence Measurement
Phosphorescence has a much longer lifetime than fluorescence, which allows for its temporal separation.[19]
-
Instrumentation: A spectrofluorometer with a pulsed source (like a xenon flash lamp) and a gated detector.
-
Sample Preparation: Dissolve BDPP in a rigid matrix or a deoxygenated solvent at low temperature (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay of the triplet state.[2][19]
-
Time-Gated Emission Spectrum:
-
Set the instrument to time-resolved mode.
-
Introduce a delay time after the excitation pulse (e.g., 100 µs to 1 ms) before opening the detector gate. This delay ensures that all short-lived fluorescence has decayed.
-
Scan the emission monochromator to collect the phosphorescence spectrum.
-
-
Phosphorescence Lifetime (τP):
-
Set the emission monochromator to the phosphorescence maximum.
-
Measure the decay of the phosphorescence intensity over time (typically in the microsecond to second range) after a single excitation flash.
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime.
-
Investigating Environmental Effects
The photophysical properties of a molecule can be highly sensitive to its environment. Studying these effects provides deeper insights into the nature of its excited states.
Solvatochromism
Solvatochromism is the change in the position of absorption or emission bands with a change in solvent polarity.[20] This effect can reveal information about the change in dipole moment of the molecule upon excitation.
Protocol 3.1: Solvatochromic Study
-
Solvent Selection: Prepare solutions of BDPP at the same concentration in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol).
-
Data Collection: Record the absorption and fluorescence spectra for each solution as described in Protocols 2.2 and 2.3.
-
Data Analysis: Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity parameter (like the Lippert-Mataga parameter). A linear relationship suggests a significant change in dipole moment between the ground and excited states, which is characteristic of an intramolecular charge transfer (ICT) character in the excited state.[21]
Concentration Effects (Quenching)
At high concentrations, fluorophores can exhibit self-quenching, where an excited molecule is deactivated by interaction with a ground-state molecule of the same kind.[10][22]
Protocol 3.2: Concentration Quenching Study
-
Sample Preparation: Prepare a series of BDPP solutions with increasing concentrations (e.g., from 1 µM to 1 mM).
-
Data Collection: Measure the fluorescence intensity and fluorescence lifetime for each sample.
-
Data Analysis: Plot the fluorescence intensity and lifetime as a function of concentration. A decrease in intensity and/or lifetime at higher concentrations is indicative of concentration quenching. A Stern-Volmer plot can be used to analyze the quenching mechanism.
Visualization of Workflows
To clarify the experimental logic, the following diagrams illustrate the key characterization workflows.
Caption: Workflow for determining advanced photophysical parameters.
Conclusion
While this compound is primarily known for its role in materials science, its chemical structure strongly suggests the presence of exploitable photophysical properties. This guide provides the necessary theoretical foundation and a comprehensive set of validated experimental protocols to fully characterize its behavior upon interaction with light. By systematically applying these methodologies, researchers can uncover the complete photophysical profile of BDPP, including its absorption and emission characteristics, quantum efficiency, and excited-state dynamics. This knowledge can pave the way for its novel applications in areas such as fluorescent probes, molecular sensors, or as a scaffold in the development of new photoactive materials.
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ResearchGate. (n.d.). Photophysical properties of the phosphorus‐bearing compounds in the solid state... [Diagram]. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Experimental setup for fluorescence/phosphorescence spectroscopy measurements. [Diagram]. Retrieved January 5, 2026, from [Link]
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ACS Publications. (2014). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
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ACS Publications. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Effect of concentration quenching on fluorescence recovery after photobleaching measurements. PMC. Retrieved January 5, 2026, from [Link]
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Indian Institute of Technology Guwahati. (n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Retrieved January 5, 2026, from [Link]
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Edinburgh Instruments. (2021). Measuring Fluorescence and Phosphorescence Spectra at Low Temperature Using the FLS1000 Photoluminescence Spectrometer. Retrieved January 5, 2026, from [Link]
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AIP Publishing. (1985). Concentration‐dependent fluorescence quenching and electron scavenging in liquids. The Journal of Chemical Physics. Retrieved January 5, 2026, from [Link]
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Wikipedia. (n.d.). Solvatochromism. Retrieved January 5, 2026, from [Link]
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HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved January 5, 2026, from [Link]
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ScienceGate. (n.d.). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. Retrieved January 5, 2026, from [Link]
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PubMed. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Fluorescence quenching at high quencher concentrations. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved January 5, 2026, from [Link]
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Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Retrieved January 5, 2026, from [Link]
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Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved January 5, 2026, from [Link]
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Masaryk University. (n.d.). Technical Note - Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved January 5, 2026, from [Link]
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JoVE. (2024). Fluorescence and Phosphorescence: Instrumentation. Retrieved January 5, 2026, from [Link]
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PicoQuant. (2017). Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Position of Biphenyl Group Turning The Structure and Photophysical Property of D-π-π-A Prototype Fluorescent Material. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2022). 4.5: Photoluminescence, Phosphorescence, and Fluorescence Spectroscopy. Retrieved January 5, 2026, from [Link]
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Oregon Medical Laser Center. (2017). Biphenyl. Retrieved January 5, 2026, from [Link]
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Science Publishing Group. (2015). Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Triphenyl phosphate. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). The UV spectrum of 10 -3 M triphenyl-phosphine 1 in 1,4-dioxane. [Diagram]. Retrieved January 5, 2026, from [Link]
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The Catholic University of Korea. (2018). Effect of phosphorus on the electronic and optical properties of naphthoxaphospholes: theoretical investigation. Molecular Physics, 116(12), 1581-1588. Retrieved January 5, 2026, from [Link]
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PubMed. (2015). Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Biphenylyl Diphenyl Phosphate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-biphenylyl diphenyl phosphate (2-BPDP), an organophosphate ester of significant industrial interest. As a molecule incorporating both complex aromatic systems and a phosphate core, its IR spectrum presents a rich source of structural information. This document is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for the identification, characterization, and purity assessment of 2-BPDP and related aryl phosphate compounds. We will dissect the spectrum by assigning characteristic absorption bands to their corresponding molecular vibrations, explain the underlying principles governing these absorptions, and provide a validated experimental protocol for acquiring high-quality spectral data.
Introduction: The Molecule and the Method
This compound (2-BPDP)
This compound, with the chemical formula C₂₄H₁₉O₄P, is an aromatic phosphate ester.[1][2] It is primarily utilized as a flame-retardant plasticizer in the manufacturing of various polymers. Its molecular structure is characterized by a central phosphate group bonded to two phenyl groups and one 2-biphenyl group. This intricate arrangement of multiple aromatic rings and the polar phosphate moiety gives rise to a unique and identifiable infrared "fingerprint."
The Power of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend more vigorously.[3] An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing a pattern of absorption bands. The position, intensity, and shape of these bands are directly correlated to the types of bonds and functional groups present in the molecule, making IR spectroscopy an invaluable tool for structural elucidation and compound identification.[4][5]
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum of 2-BPDP, it is essential to first understand its molecular structure and the types of vibrations it can undergo. The key functional groups that produce characteristic IR signals are the phosphate group (P=O and P-O-C) and the aromatic rings (C=C, C-H).
Caption: Molecular Structure of this compound.
In-Depth Analysis of the 2-BPDP Infrared Spectrum
The IR spectrum of 2-BPDP can be logically divided into distinct regions, each corresponding to vibrations of specific parts of the molecule. The following table summarizes the principal absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching | A key indicator of aromatic compounds, appearing at a higher frequency than alkane C-H stretches.[6][7][8] |
| 1600 - 1585 | Medium, Sharp | Aromatic C=C In-Ring Stretching | Characteristic of the carbon-carbon stretching within the phenyl and biphenyl rings.[4][6][7] |
| 1500 - 1400 | Medium to Strong, Sharp | Aromatic C=C In-Ring Stretching | A second set of bands for aromatic ring vibrations, often more intense than the 1600 cm⁻¹ band.[6][7] |
| ~1300 - 1200 | Very Strong | P=O Stretching (Phosphoryl group) | The most intense and characteristic band for phosphate esters. Its exact position is sensitive to the electronegativity of the attached groups. |
| ~1200 - 950 | Strong, Complex | P-O-C (Aryl) Stretching | A complex region with multiple strong bands resulting from symmetric and asymmetric stretching of the P-O-C linkages.[9][10][11] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending | The pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic rings.[6] |
The Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹)
The presence of three distinct aromatic systems (two phenyl and one biphenyl) gives rise to a series of characteristic absorptions.
-
C-H Stretching: The bands observed between 3100 and 3000 cm⁻¹ are definitive evidence of C-H bonds where the carbon is part of an aromatic ring (sp² hybridized).[6][7] These absorptions are typically of medium intensity and appear just to the left of the 3000 cm⁻¹ mark, clearly distinguishing them from aliphatic C-H stretches.[12]
-
C=C In-Ring Vibrations: The skeleton of the aromatic rings produces strong, sharp absorption bands from complex in-plane stretching vibrations. These typically appear in two main regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6][7] The presence of multiple sharp peaks in these areas is a hallmark of aromatic compounds.[6]
The Phosphate Core Region (1300-950 cm⁻¹)
This region is dominated by the vibrations of the central phosphate ester group and is crucial for the identification of 2-BPDP.
-
P=O (Phosphoryl) Stretching: The P=O double bond stretch is one of the most prominent features in the spectrum, appearing as a very strong and sharp band typically between 1300 and 1200 cm⁻¹. The high intensity is due to the large change in dipole moment during the vibration of this highly polar bond. The presence of electronegative aryl groups attached via oxygen atoms tends to shift this absorption to a higher wavenumber.
-
P-O-C (Aryl) Stretching: The region between approximately 1200 and 950 cm⁻¹ contains a series of strong, often overlapping, bands. These arise from the asymmetric and symmetric stretching vibrations of the P-O-Ar (aryl) linkages.[11] The complexity of this region is due to the coupling of P-O and O-C vibrations.[13] Specifically, bands related to the stretching of O-C in aromatic P-O-C groups can be found around 1140-1170 cm⁻¹.[10][11]
The Fingerprint Region (Below 1400 cm⁻¹)
While the phosphate vibrations are part of this region, other important bands are also present.
-
C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 900-675 cm⁻¹ range are caused by the C-H bonds of the aromatic rings bending out of the plane of the ring.[6] The precise positions of these bands are highly sensitive to the substitution pattern on the rings, providing further structural confirmation.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 2-BPDP.
Workflow Overview
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An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate via Suzuki-Miyaura Coupling
Introduction: The Significance of 2-Biphenylyl Diphenyl Phosphate and the Strategic Advantage of Suzuki-Miyaura Coupling
In the landscape of modern organic synthesis, the development of efficient and versatile methodologies for the construction of complex molecular architectures is paramount. Among these, the biaryl moiety stands out as a prevalent structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. This compound, with its sterically demanding ortho-substituted biaryl core and phosphate functionality, represents a challenging synthetic target and a valuable building block in various chemical enterprises.
Traditionally, the synthesis of such sterically hindered biaryls has been fraught with difficulties, often requiring harsh reaction conditions and suffering from low yields and poor substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of C-C bond formation, and among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents make it an ideal choice for intricate synthetic endeavors.[4][5][6]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the Suzuki-Miyaura coupling for the synthesis of this compound. Moving beyond a mere recitation of procedural steps, this guide delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of specific reagents and conditions, and a detailed, field-proven experimental protocol.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a finely tuned catalytic cycle orchestrated by a palladium complex.[2][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates like those involved in the synthesis of this compound. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or in some cases, an aryl phosphate) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this often rate-limiting step, especially for less reactive aryl chlorides or sterically hindered substrates.[7][8]
-
Transmetalation: This is the pivotal step where the organic moiety from the organoboron reagent is transferred to the palladium center. For this to occur, the organoboron species, typically a boronic acid, must be activated by a base.[5][9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the Pd(II) complex, displacing the halide. The choice of base is therefore not arbitrary; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ancillary ligands also play a significant role in promoting this final, bond-forming step.[11]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Synthesis of this compound
For the synthesis of the target molecule, a convergent strategy employing the Suzuki-Miyaura coupling is highly advantageous. The most logical disconnection points to two primary starting materials: an ortho-substituted aryl electrophile bearing the diphenyl phosphate group and a phenylboronic acid derivative as the nucleophilic partner.
A plausible and efficient route involves the coupling of 2-bromophenyl diphenyl phosphate with phenylboronic acid . The bromo-substituted aryl phosphate is chosen as the electrophile due to the generally higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition.[2]
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the synthesis of this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.
Reagents and Equipment
-
Electrophile: 2-Bromophenyl diphenyl phosphate
-
Nucleophile: Phenylboronic acid
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium phosphate (K₃PO₄), finely ground
-
Solvent: 1,4-Dioxane and water (degassed)
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
-
Inert atmosphere: Nitrogen or Argon gas line
-
Purification: Silica gel for column chromatography
Rationale for Reagent Selection
-
Pd(OAc)₂: A common, air-stable, and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) species.
-
SPhos: A bulky and electron-rich biaryl phosphine ligand.[7] Ligands of this class are known to be highly effective for Suzuki-Miyaura couplings of sterically hindered substrates and less reactive aryl halides, promoting both the oxidative addition and reductive elimination steps.[7][12][13]
-
K₃PO₄: A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.[9][14][15] Its use in an aqueous/organic biphasic system is well-established.[16]
-
Dioxane/Water: A common solvent system for Suzuki-Miyaura couplings. Dioxane effectively solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[16]
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromophenyl diphenyl phosphate (1.0 equiv), phenylboronic acid (1.5 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). The use of a slight excess of ligand relative to the palladium precursor helps to ensure the formation of the desired catalytic species and prevent catalyst decomposition.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via a syringe. The solvents must be thoroughly degassed to remove dissolved oxygen.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The elevated temperature is necessary to overcome the activation barrier for the sterically hindered coupling.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts and any remaining base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis of this compound.
Data Presentation: Expected Outcomes and Optimization Parameters
The yield and purity of the final product are highly dependent on the precise reaction conditions. The following table summarizes expected outcomes and key parameters for optimization.
| Parameter | Condition | Expected Yield | Purity | Rationale for Optimization |
| Catalyst Loading | 1-5 mol% | 70-90% | >95% | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. For challenging substrates, higher loading may be necessary. |
| Ligand | SPhos, RuPhos, XPhos | 75-95% | >95% | The choice of ligand is critical. SPhos is a good starting point, but other bulky, electron-rich ligands may offer improved performance depending on the specific substrate. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 70-95% | >95% | Cs₂CO₃ is a stronger and more soluble base that can sometimes improve yields for difficult couplings, but it is also more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | 70-90% | >95% | The choice of organic solvent can influence the solubility of the reactants and the overall reaction rate. Toluene can be a good alternative to dioxane. |
| Temperature | 80-110 °C | 60-95% | >95% | Higher temperatures generally lead to faster reaction rates but can also promote side reactions and catalyst decomposition. An optimal temperature must be determined empirically. |
Conclusion: A Powerful and Adaptable Synthetic Tool
The Suzuki-Miyaura coupling provides a highly effective and adaptable platform for the synthesis of sterically hindered biaryls such as this compound. By understanding the underlying catalytic cycle and the specific roles of each component—the palladium catalyst, the phosphine ligand, the base, and the solvent system—researchers can rationally design and optimize reaction conditions to achieve high yields of the desired product. The protocol and insights provided in this guide serve as a robust foundation for scientists and professionals in drug development and materials science to harness the power of this Nobel Prize-winning reaction for their own synthetic challenges.
References
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- 22. Collection - Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines:â Catalytic Application of CâP Activation - Organometallics - Figshare [figshare.com]
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An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate from 2-Phenylphenol
Abstract: This guide provides a comprehensive technical overview of the synthesis of 2-Biphenylyl diphenyl phosphate, a commercially significant flame retardant and plasticizer.[1][2][3] The document details the underlying chemical principles, a step-by-step laboratory-scale protocol, methods for purification and characterization, and critical safety considerations. Designed for researchers and chemical development professionals, this paper synthesizes established chemical knowledge with practical, field-proven insights to ensure a reproducible and robust synthetic methodology.
Introduction and Industrial Relevance
This compound (CAS No. 132-29-6) is an organophosphate ester valued for its utility as a flame retardant and plasticizer in various polymers.[2] Its molecular structure, featuring multiple aromatic rings, imparts high thermal stability and compatibility with a range of resin systems.[2] The primary industrial applications include enhancing the fire safety of plastics used in the electronics, construction, and automotive industries, as well as improving the flexibility and durability of materials like polyvinyl chloride (PVC).[1]
This guide focuses on the most direct and common synthetic route: the phosphorylation of 2-phenylphenol with a suitable phosphorylating agent. While various methods for creating aryl phosphates exist, the reaction of a phenol with a phosphoryl chloride is a cornerstone of industrial organophosphorus chemistry.[4]
Reaction Mechanism and Theoretical Principles
The synthesis of this compound from 2-phenylphenol is fundamentally a nucleophilic substitution reaction at the phosphorus center.
Core Reaction: 2-Phenylphenol (also known as [1,1'-Biphenyl]-2-ol) reacts with Diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate) to form the desired triaryl phosphate ester and a molecule of hydrogen chloride (HCl) as a byproduct.
-
Nucleophile: The hydroxyl (-OH) group of 2-phenylphenol acts as the nucleophile. Its lone pair of electrons attacks the electrophilic phosphorus atom.
-
Electrophile: Diphenyl phosphoryl chloride, (PhO)₂POCl, serves as the electrophilic phosphorylating agent.[5] The phosphorus atom is electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms.
-
Leaving Group: The chloride ion (Cl⁻) is the leaving group.
-
Role of a Base: The reaction generates HCl, which can protonate the starting phenol or the product, hindering the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial. The base neutralizes the HCl as it is formed, trapping it as a salt (e.g., triethylammonium chloride) and driving the reaction to completion. In some industrial processes, a Lewis acid catalyst (e.g., MgCl₂) may be employed, particularly at elevated temperatures.[6]
The overall transformation is illustrated below:
C₁₂H₉OH + (C₆H₅O)₂POCl + Et₃N → C₂₄H₁₉O₄P + Et₃N·HCl
Detailed Experimental Protocol
This section outlines a robust, self-validating laboratory procedure for the synthesis. All operations involving diphenyl phosphoryl chloride should be conducted in a well-ventilated fume hood under an inert atmosphere to prevent hydrolysis.
Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |
| 2-Phenylphenol | C₁₂H₁₀O | 170.21 | 1.0 | 17.02 g |
| Diphenyl phosphoryl chloride | C₁₂H₁₀ClO₃P | 268.63 | 1.05 | 28.21 g |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.1 | 11.13 g (15.3 mL) |
| Toluene (anhydrous) | C₇H₈ | - | - | 250 mL |
| Hydrochloric Acid (1 M aq.) | HCl | - | - | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | As needed |
| Brine (Saturated NaCl aq.) | NaCl | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | As needed |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Sources
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- 2. CAS 132-29-6: biphenyl-2-yl diphenyl phosphate [cymitquimica.com]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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An In-depth Technical Guide to the Byproducts of 2-Biphenylyl Diphenyl Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Biphenylyl diphenyl phosphate, a key organophosphate ester, finds extensive application as a flame retardant and plasticizer. Its synthesis, while seemingly straightforward, is often accompanied by the formation of various byproducts that can significantly impact the final product's purity, performance, and toxicological profile. This technical guide provides a comprehensive overview of the common byproducts generated during the synthesis of this compound, delving into their mechanisms of formation, analytical characterization, and strategies for their control and minimization. By understanding the intricacies of the reaction chemistry, researchers and production chemists can optimize synthetic protocols to achieve higher yields of the desired product with enhanced purity.
Introduction: The Synthesis of this compound
The industrial synthesis of this compound typically involves the phosphorylation of a stoichiometric mixture of 2-phenylphenol and phenol with phosphoryl chloride (POCl₃). This reaction is often facilitated by a Lewis acid catalyst, such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃), to enhance the reaction rate. The overall reaction scheme is presented below:
Figure 1: General Synthesis of this compound
Caption: The primary reaction for synthesizing this compound.
While this reaction appears to be a direct substitution, the use of a mixture of phenols and the trifunctional nature of phosphoryl chloride create a scenario ripe for the formation of a statistical mixture of phosphate esters. The distribution of these products is highly dependent on the reaction conditions and the stoichiometry of the reactants.
Major Byproducts and Their Formation Mechanisms
The primary byproducts in the synthesis of this compound arise from the non-selective reaction of phosphoryl chloride with the available phenolic nucleophiles. These byproducts can be broadly categorized as other mixed triaryl phosphates, unreacted intermediates, and symmetrically substituted triaryl phosphates.
Mixed and Symmetrical Triaryl Phosphate Byproducts
Due to the statistical nature of the phosphorylation of a phenolic mixture, several other triaryl phosphate esters are inevitably formed alongside the desired this compound.
-
Triphenyl Phosphate (TPP): This is one of the most common byproducts, formed when three molecules of phenol react with one molecule of phosphoryl chloride. Its formation is favored if there is a molar excess of phenol relative to 2-phenylphenol.
-
Bis(2-biphenylyl) Phenyl Phosphate: This byproduct arises from the reaction of two molecules of 2-phenylphenol and one molecule of phenol with phosphoryl chloride. Its presence is indicative of a higher relative concentration or reactivity of 2-phenylphenol. A Japanese patent highlights the desire to minimize this specific byproduct, suggesting its negative impact on plasticizer performance[1][2].
-
Tris(2-biphenylyl) Phosphate: The formation of this fully substituted byproduct occurs when three molecules of 2-phenylphenol react with phosphoryl chloride. While sterically more hindered, its formation is possible, especially with an excess of 2-phenylphenol.
Figure 2: Formation Pathways of Major Triaryl Phosphate Byproducts
Caption: Stoichiometric influence on the formation of the desired product and major byproducts.
The reaction proceeds through a series of sequential nucleophilic substitutions on the phosphorus center. The initial reaction of a phenol with POCl₃ forms a dichlorophosphate intermediate, which then reacts with a second phenol to yield a monochlorophosphate, and finally with a third to give the triaryl phosphate. The statistical distribution of products is a direct consequence of the relative concentrations and reactivities of the two phenols at each step.
The role of the Lewis acid catalyst is to activate the phosphoryl chloride towards nucleophilic attack by the phenols[3][4][5][6][7]. It coordinates to the oxygen atom of the P=O bond, increasing the electrophilicity of the phosphorus atom. However, this enhanced reactivity is non-selective towards the different phenolic species present.
Unreacted Starting Materials and Intermediates
Incomplete reactions can lead to the presence of several impurities in the crude product mixture:
-
Unreacted Phenol and 2-Phenylphenol: If the reaction does not go to completion, residual amounts of the starting phenols will remain.
-
Diphenyl Chlorophosphate and other Chlorophosphate Intermediates: These are intermediates in the stepwise reaction. Their presence indicates an incomplete final substitution step. These intermediates are often highly reactive and corrosive.
Thermal Decomposition Products
While not direct byproducts of the synthesis reaction itself, thermal degradation of triaryl phosphates can occur during high-temperature purification steps like distillation or in high-temperature applications. Studies on the thermal decomposition of tricresylphosphate have shown that it can lead to the formation of carbonaceous deposits and volatile products such as cresol and toluene[8]. Similarly, the thermal decomposition of this compound could potentially generate phenol, 2-phenylphenol, and other degradation products.
Analytical Methodologies for Byproduct Profiling
A robust analytical strategy is crucial for the identification and quantification of byproducts in this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a workhorse technique for the analysis of triaryl phosphate esters[9]. It offers excellent resolution for separating the desired product from closely related byproducts like triphenyl phosphate. For enhanced sensitivity and specificity, GC coupled with mass spectrometry (GC-MS) can be used for definitive identification of the various components in the mixture.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Dissolve a known amount of the crude or purified product in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable.
-
Injector: Split/splitless injector, with a temperature of 280-300°C.
-
Oven Program: A temperature gradient program is recommended to ensure good separation of all components. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 320°C.
-
-
Quantification: Use an internal or external standard method with certified reference materials for the expected byproducts for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is another powerful technique for the analysis of these aromatic compounds. For more complex mixtures or trace-level impurities, HPLC coupled with mass spectrometry (HPLC-MS) provides superior sensitivity and structural information[10][11][12][13].
Experimental Protocol: HPLC-UV/MS Analysis
-
Sample Preparation: Prepare samples as for GC analysis, using a mobile phase compatible solvent (e.g., acetonitrile or methanol).
-
Instrumentation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization in MS.
-
Detector: UV detector set at a wavelength where all components have significant absorbance (e.g., 254 nm). For HPLC-MS, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.
-
-
Quantification: Similar to GC, quantification is achieved using calibration curves with reference standards.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is an exceptionally valuable tool for the analysis of phosphorus-containing compounds[14][15][16][17][18]. Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides a clear and distinct signal for each unique phosphorus environment in the sample. This allows for the direct observation and quantification of the desired product and various phosphate byproducts without the need for chromatographic separation.
Figure 3: ³¹P NMR Workflow for Byproduct Analysis
Caption: A streamlined workflow for quantitative analysis using ³¹P NMR spectroscopy.
Experimental Protocol: ³¹P NMR Analysis
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation:
-
Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).
-
Parameters: Use a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei for accurate quantification (e.g., 5-10 seconds). Proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis: The chemical shift of each peak is characteristic of the specific phosphate ester. Integration of the peaks provides the relative molar ratio of each phosphorus-containing species in the mixture.
Table 1: Expected Byproducts and Analytical Techniques
| Byproduct | Formation Mechanism | Recommended Analytical Techniques |
| Triphenyl Phosphate (TPP) | Reaction with 3 equivalents of phenol | GC-FID, GC-MS, HPLC-UV/MS, ³¹P NMR |
| Bis(2-biphenylyl) Phenyl Phosphate | Reaction with 2 eq. of 2-phenylphenol and 1 eq. of phenol | GC-FID, GC-MS, HPLC-UV/MS, ³¹P NMR |
| Tris(2-biphenylyl) Phosphate | Reaction with 3 equivalents of 2-phenylphenol | GC-FID, GC-MS, HPLC-UV/MS, ³¹P NMR |
| Unreacted Phenols | Incomplete reaction | GC-FID, GC-MS, HPLC-UV |
| Chlorophosphate Intermediates | Incomplete reaction | ³¹P NMR (can be reactive on GC/HPLC) |
Strategies for Minimizing Byproduct Formation
The key to synthesizing high-purity this compound lies in controlling the reaction selectivity. Several strategies can be employed to minimize the formation of unwanted byproducts.
Stoichiometric Control
The molar ratio of 2-phenylphenol to phenol to phosphoryl chloride is the most critical factor influencing the product distribution. A precise 1:2:1 molar ratio of 2-phenylphenol:phenol:POCl₃ is theoretically required for the desired product. However, in practice, slight adjustments may be necessary to account for differences in reactivity between the two phenols. Stepwise addition of the reactants can also be a valuable strategy. For instance, reacting POCl₃ first with one equivalent of 2-phenylphenol before adding the phenol could potentially favor the formation of the desired product. Some patented processes for mixed triaryl phosphates suggest using a slight excess of the alkylated phenol to suppress the formation of triphenyl phosphate[19][20].
Reaction Temperature and Time
The reaction temperature should be carefully controlled to ensure a steady reaction rate without promoting side reactions or thermal decomposition. A typical temperature range for this type of phosphorylation is 80-150°C. Monitoring the reaction progress by GC or ³¹P NMR can help determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts from over-reaction.
Catalyst Selection and Loading
While Lewis acid catalysts accelerate the reaction, their concentration should be optimized. Excessive catalyst loading can potentially lead to increased side reactions. The choice of catalyst can also be important, with milder catalysts sometimes offering better selectivity.
Purification of the Crude Product
Even with optimized reaction conditions, a purification step is often necessary to remove residual byproducts and impurities.
-
Vacuum Distillation: This is a common method for purifying triaryl phosphates. However, care must be taken to avoid high temperatures that could lead to thermal decomposition.
-
Column Chromatography: For laboratory-scale preparations or for achieving very high purity, column chromatography on silica gel or alumina can be effective for separating the different phosphate esters[21].
-
Washing: Washing the crude product with a dilute aqueous base can help to remove acidic impurities like residual catalyst and HCl.
Conclusion
The synthesis of this compound is a prime example of a reaction where a deep understanding of potential side reactions and byproduct formation is essential for achieving a high-quality final product. The formation of other mixed and symmetrical triaryl phosphates is an inherent challenge due to the statistical nature of the reaction. However, through careful control of stoichiometry, reaction temperature, and catalyst loading, the formation of these byproducts can be significantly minimized. The implementation of robust analytical methods, particularly GC, HPLC, and ³¹P NMR, is critical for monitoring reaction progress, characterizing the final product, and ensuring its purity. This technical guide provides the foundational knowledge for researchers and chemists to approach the synthesis of this compound with a proactive strategy for controlling byproduct formation, ultimately leading to more efficient and reproducible synthetic outcomes.
References
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- Thermal decomposition of tricresylphosphate isomers on Fe. (n.d.). Chemical Engineering Department, Carnegie Mellon University.
- High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. (n.d.). FIU Discovery.
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- ³¹P NMR spectrum of phosphate esters. (n.d.).
- Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI.
- Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2023). RSC Publishing.
- ³¹ Phosphorus NMR. (n.d.). NMR Service.
- What happens when phenol reacts with phosphoric pentachloride? (2018). Quora.
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- Thermal Degradation of Organophosphorus Flame Retardants. (2022). PMC - PubMed Central.
- Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia.
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- Synthesis of the bis(biphenyl-2-yl)-N,N-diisopropylphosphanamine B. (n.d.).
- High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling-Center For Combustion Energy. (2023).
- Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. (n.d.). NIH.
- Lewis-acid-catalyzed phosphorylation of alcohols. (n.d.). PMC - PubMed Central - NIH.
- POCl3 for Dehydration of Alcohols. (n.d.). Chemistry Steps.
- Lewis-acid-catalyzed phosphorylation of alcohols. (n.d.). RSC Publishing.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Lewis acid c
- Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. (n.d.). PubMed.
- Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. (2015). The Royal Society of Chemistry.
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- THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.).
- PROCESS FOR THE PREPARATION OF A TRIARYL PHOSPHATE ESTER COMPOSITION - European Patent Office - EP 3208276 A1 - EPO. (2017).
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry.
- A new method for the synthesis of triaryl phosphates. (2025).
- ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC - NIH. (n.d.).
- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. - Quick Company. (n.d.).
- 2-Biphenylyl phenyl phosph
- Tris(2-biphenyl)
- Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus. (n.d.).
- Green Synthesis of Triaryl Phosphates with POCl3 in Water. (n.d.).
- US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)
- JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate.
- CA2023164C - Process for the preparation of tris-(2,4-ditert-butylphenyl)
- CN103214513A - Preparation method of bisphenol A bis(diphenyl phosphate)
- A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosph
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An In-depth Technical Guide to the Stability of 2-Biphenylyl Diphenyl Phosphate in Acidic Conditions
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Understanding the Criticality of Stability in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the stability of an active pharmaceutical ingredient (API) and its associated impurities is not merely a regulatory checkbox but a cornerstone of drug safety and efficacy. For compounds like 2-biphenylyl diphenyl phosphate, which may find applications as a plasticizer in packaging materials or as a process intermediate, a thorough understanding of its degradation pathways is paramount. This guide provides a comprehensive technical overview of the stability of this compound under acidic conditions, drawing upon established principles of organophosphate chemistry and forced degradation studies. As we delve into the mechanistic underpinnings and analytical strategies, we aim to equip researchers and drug development professionals with the knowledge to anticipate, control, and analyze the degradation of this and structurally related molecules.
Introduction to this compound: Structure and Physicochemical Properties
This compound is a triaryl phosphate ester characterized by the presence of a bulky 2-biphenylol moiety attached to the central phosphorus atom, along with two phenyl groups. This structural arrangement imparts specific electronic and steric properties that influence its reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₉O₄P | |
| Molecular Weight | 402.38 g/mol | |
| Appearance | Information not readily available; likely a solid at room temperature. | - |
| Solubility | Likely soluble in organic solvents, with low solubility in water. | |
| Stability | Noted as "Unstable in Solution" in some databases, highlighting the need for detailed stability studies. | [1] |
The phosphorus atom in this compound is electrophilic and serves as the primary site for nucleophilic attack, a key step in its hydrolytic degradation. The aryl groups, particularly the biphenyl moiety, can influence the reaction rate through inductive and steric effects.
Caption: Chemical structure of this compound.
The Mechanism of Acid-Catalyzed Hydrolysis of Aryl Phosphate Esters
The stability of this compound in acidic conditions is primarily dictated by its susceptibility to hydrolysis. The acid-catalyzed hydrolysis of aryl phosphate esters is a well-documented process that proceeds through a series of established steps.[2] Understanding this mechanism is fundamental to predicting degradation products and developing mitigation strategies.
The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by the nucleophilic attack of a water molecule. The subsequent steps involve proton transfer and cleavage of a phosphorus-oxygen bond, leading to the formation of a phosphate diester and a phenol.
Caption: Generalized mechanism of acid-catalyzed hydrolysis of a triaryl phosphate.
In the case of this compound, there are two potential leaving groups: phenol and 2-biphenylol. The relative rates of cleavage of the P-O(phenyl) and P-O(biphenyl) bonds will depend on the stability of the corresponding leaving groups. Generally, a more acidic phenol (i.e., a more stable phenoxide) is a better leaving group.
Factors Influencing the Stability of this compound in Acidic Conditions
Several factors can significantly impact the rate of acid-catalyzed hydrolysis of this compound. A comprehensive stability study should investigate the influence of these parameters to establish a complete stability profile.
-
pH: The rate of hydrolysis is dependent on the concentration of hydronium ions. As the pH decreases (i.e., acid concentration increases), the rate of hydrolysis is expected to increase.
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Increased temperature will accelerate the degradation process. Arrhenius plots can be used to determine the activation energy of the hydrolysis reaction.
-
Solvent Composition: The polarity and nucleophilicity of the solvent can influence the reaction rate. While water is the primary nucleophile in aqueous solutions, the presence of co-solvents can alter the solvation of the reactants and transition state, thereby affecting the kinetics.
-
Ionic Strength: The ionic strength of the solution can have a modest effect on the reaction rate due to changes in the activity coefficients of the reactants and the transition state.
Experimental Design for a Forced Degradation Study
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2][3][4][5][6] A well-designed forced degradation study for this compound under acidic conditions would involve the following key steps.
Caption: A typical workflow for a forced degradation study.
Protocol for Acid Hydrolysis Stress Testing
This protocol outlines a general procedure for investigating the stability of this compound in acidic conditions.
Objective: To determine the degradation pathway and kinetics of this compound under acidic stress.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentrations (e.g., 0.1 M, 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Stress Sample Preparation:
-
For each stress condition (e.g., 0.1 M HCl at 60°C, 1 M HCl at 60°C, 1 M HCl at 80°C), pipette a known volume of the stock solution into a volumetric flask.
-
Add the acidic solution to the flask and dilute to the mark with the same acidic solution. This ensures the desired final concentration of the drug and acid.
-
-
Incubation: Place the flasks in a temperature-controlled water bath or oven set to the desired temperature.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a stoichiometric amount of NaOH solution to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
Development of a Stability-Indicating Analytical Method
A crucial aspect of any stability study is the use of a validated stability-indicating analytical method.[7][8][9] This method must be able to separate the parent compound from its degradation products and any other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds like aryl phosphates. |
| Mobile Phase | A: Acetonitrile, B: Water or a suitable buffer (e.g., phosphate buffer) | A gradient elution is recommended to effectively separate the parent compound and its more polar degradation products. |
| Gradient Program | Start with a higher percentage of the aqueous phase and gradually increase the organic phase. | This will allow for the elution of polar degradants first, followed by the less polar parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | Determined by UV scan of this compound and its expected degradation products (e.g., 254 nm). | To ensure sensitive detection of all relevant species. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times and good peak shapes. |
| Injection Volume | 10-20 µL | Standard injection volumes for HPLC analysis. |
Method Validation
The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Identification and Characterization of Degradation Products
Upon successful separation of the degradation products, their identification and characterization are essential. This is typically achieved using mass spectrometry (MS) coupled with HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound and considering the hydrolysis mechanism, the structures of the degradants can be elucidated. The primary expected degradation products from the acid-catalyzed hydrolysis of this compound are diphenyl phosphate, 2-biphenylol, and phenol. Further degradation of diphenyl phosphate to monophenyl phosphate and phosphoric acid may also occur under more stringent conditions.
Conclusion: A Framework for Ensuring Product Quality
The stability of this compound under acidic conditions is a critical quality attribute that must be thoroughly investigated. This technical guide has provided a comprehensive framework for understanding the mechanistic basis of its degradation, designing and executing robust forced degradation studies, and developing and validating a stability-indicating analytical method. By adopting a systematic and scientifically sound approach, researchers and drug development professionals can gain a deep understanding of the stability profile of this molecule, enabling the development of stable formulations and ensuring the safety and efficacy of the final product. The principles and methodologies outlined herein are not only applicable to this compound but also serve as a valuable template for the stability assessment of other aryl phosphate esters and related compounds.
References
-
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
International Journal for Scientific and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
MDPI. (2023, May 15). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Biphenyl diphenylphosphate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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- 5. ijsdr.org [ijsdr.org]
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- 9. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
2-Biphenylyl diphenyl phosphate as a flame retardant in polymers
An In-Depth Technical Guide to the Application of 2-Biphenylyl Diphenyl Phosphate (BDP) as a Halogen-Free Flame Retardant in Polymers
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of BDP in Modern Fire Safety
In the realm of polymer science, achieving superior fire safety without compromising material performance or environmental standards is a paramount challenge. This compound, commonly known as BDP, has emerged as a leading halogen-free flame retardant solution.[1] It is an oligomeric phosphate ester designed for high-performance engineering thermoplastics that require excellent flame retardancy coupled with high processing temperatures.[2][3] This guide provides a comprehensive overview of BDP, its mechanisms of action, and detailed protocols for its application and evaluation in polymer systems for researchers and material scientists.
BDP is a viscous, colorless to light yellow transparent liquid, valued for its high thermal stability, low volatility, and excellent hydrolytic stability.[2][4][5][6] These characteristics make it particularly suitable for engineering resins like polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), PC/ABS blends, and polyphenylene oxide (PPO) alloys, which are ubiquitous in electronics, automotive, and construction industries.[1][7][8]
Table 1: Typical Physical and Chemical Properties of BDP
| Property | Value | Reference |
| Chemical Name | Bisphenol A bis(diphenyl phosphate) | [1][2][3] |
| CAS Number | 5945-33-5, 181028-79-5 | [1][2][3] |
| Appearance | Colorless or light yellow transparent liquid | [2][7] |
| Phosphorus Content | ~8.9% | [7][9] |
| Viscosity (@ 70°C) | 120-220 mPa·s | [2] |
| Acid Value | ≤0.1 mg KOH/g | [2][7] |
| Water Content | ≤0.1% | [2][7] |
| Thermal Stability (5% weight loss) | >370°C | [9] |
The Dual-Action Flame Retardant Mechanism of BDP
The efficacy of BDP lies in its ability to disrupt the combustion cycle in both the solid (condensed) phase and the gas phase. This dual-action approach is a hallmark of modern phosphorus-based flame retardants.[10][11][12]
-
Condensed-Phase Action (Primary Mechanism) : This is the dominant mode of action for BDP.[13] When the polymer is exposed to high heat, BDP undergoes thermal decomposition to form polyphosphoric acid. This acid acts as a potent catalyst on the polymer's surface, promoting dehydration and cross-linking reactions. The high aromatic content within the BDP molecule contributes to the formation of a stable, glassy, and dense carbonaceous char layer.[13] This char layer serves as an insulating physical barrier that effectively:
-
Shields the underlying polymer from the external heat source.
-
Limits the diffusion of oxygen to the polymer surface.[13]
-
Traps flammable volatile gases released during polymer degradation, preventing them from fueling the flame.
-
-
Gas-Phase Action : During decomposition, BDP also releases volatile, phosphorus-containing active species (such as PO• radicals) into the gas phase.[10] These radicals function as flame inhibitors by scavenging high-energy H• and OH• radicals, which are essential for sustaining the combustion chain reaction. This "flame poisoning" effect cools the flame and reduces its intensity.
Application Protocols: Incorporating BDP into Polymers
The method of incorporating BDP into a polymer matrix is critical for achieving homogeneous dispersion and optimal performance.
Protocol 1: Melt Blending using a Twin-Screw Extruder
This is the most common industrial method for producing flame-retardant thermoplastic compounds.[14][15]
Objective: To achieve a homogeneous dispersion of liquid BDP into a thermoplastic polymer matrix.
Materials & Equipment:
-
Polymer resin pellets (e.g., PC/ABS, PPO/HIPS), pre-dried according to manufacturer's specifications.
-
This compound (BDP).
-
Twin-screw extruder with gravimetric feeders for polymer and liquid.
-
Water bath for cooling the extrudate.
-
Strand pelletizer.
-
Injection molding machine for specimen preparation.
Procedure:
-
Pre-Drying: Dry the polymer pellets in a dehumidifying dryer to prevent hydrolytic degradation during processing. For PC/ABS, typical conditions are 80-100°C for 2-4 hours.
-
Feeder Calibration: Calibrate the gravimetric feeder for the polymer pellets and the liquid injection pump for BDP to achieve the target loading level. A typical loading for BDP is 8 to 15 parts per hundred resin (phr) to achieve a UL 94 V-0 rating.[2]
-
Extruder Setup: Set the temperature profile of the extruder barrel zones appropriate for the polymer being processed. A reverse temperature profile is often used for PC/ABS to ensure good mixing before significant melting.
-
Compounding:
-
Introduce the dried polymer pellets into the main feed throat of the extruder.
-
Inject the liquid BDP into a downstream barrel section where the polymer is already in a molten state. This ensures better distribution and reduces screw slippage.
-
The screw design should include mixing elements (e.g., kneading blocks) to ensure thorough homogenization of the BDP within the polymer melt.
-
-
Extrusion and Pelletizing: The molten, blended polymer exits the extruder die as strands. These strands are immediately cooled by passing through a water bath and then cut into pellets by a strand pelletizer.
-
Post-Drying: Dry the resulting pellets to remove surface moisture before subsequent processing (e.g., injection molding).
-
Specimen Molding: Use an injection molding machine to produce standardized test specimens (e.g., for UL 94, LOI, and mechanical testing) from the compounded pellets.
Performance Evaluation: Standard Fire Safety Test Protocols
To validate the efficacy of BDP, standardized flammability tests must be performed.
Protocol 2: UL 94 Vertical Burning Test
This test assesses the self-extinguishing characteristics of a material after exposure to a small flame.[16][17][18]
Objective: To classify the flammability of a polymer according to UL 94 V-0, V-1, or V-2 standards.
Materials & Equipment:
-
UL 94 test chamber with a calibrated Bunsen burner.[19]
-
Conditioned test specimens (typically 125 x 13 mm, with thickness specified).
-
Timer, surgical cotton.
Procedure:
-
Conditioning: Condition a set of 5 specimens at 23°C and 50% relative humidity for at least 48 hours.[19]
-
Setup: Mount a specimen vertically in the test chamber. Place a small piece of dry surgical cotton approximately 300 mm below the specimen.
-
First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
-
First Observation: Remove the flame and simultaneously start a timer. Record the afterflame time (t1).
-
Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Dripping: Note whether any flaming drips from the specimen ignited the cotton below.
-
Repeat: Test the remaining 4 specimens.
Classification Criteria (Simplified):
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ(t1+t2)) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow for each specimen (t2+t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Flaming drips ignite cotton | No | No | Yes |
| Burn to clamp | No | No | No |
Protocol 3: Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen required to support candle-like combustion of a material.[20][21]
Objective: To quantify the flame retardancy of a material as a numerical value. A higher LOI indicates better fire resistance.
Materials & Equipment:
-
LOI apparatus, consisting of a vertical heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an igniter.[22]
-
Conditioned test specimens (e.g., 120 x 7 x 3 mm).[20]
Procedure:
-
Setup: Place a specimen vertically in the glass column.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration estimated to be above the LOI of the material.
-
Ignition: Ignite the top end of the specimen with the igniter.
-
Observation: Observe the burning behavior. The criterion for sustained burning is typically combustion for at least 3 minutes or flame propagation down a certain length of the specimen.[22]
-
Oxygen Adjustment: Sequentially test new specimens, decreasing the oxygen concentration if the previous specimen sustained combustion, or increasing it if it did not.
-
Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the test conditions.[20][21][23] Materials with an LOI > 21% are considered flame retardant in ambient air.
Protocol 4: Cone Calorimetry
This is one of the most important bench-scale tests for assessing fire behavior, providing data on heat release, which is the primary driver of fire hazard.[24][25]
Objective: To measure key fire behavior parameters, including Heat Release Rate (HRR), Time to Ignition (TTI), and Smoke Production Rate (SPR).
Materials & Equipment:
-
Cone calorimeter (conforming to ISO 5660 or ASTM E1354).
-
Test specimens (100 x 100 mm), wrapped in aluminum foil on the back and sides.[26]
-
Load cell for measuring mass loss.
Procedure:
-
Setup: Place the specimen horizontally on the load cell under the conical radiant heater.
-
Irradiation: Set the heater to a specific heat flux (e.g., 35 or 50 kW/m²), which simulates different fire scenarios.
-
Ignition: A spark igniter is positioned above the specimen to ignite the flammable gases that pyrolyze from the surface. The time from the start of irradiation to sustained flaming is recorded as the TTI.
-
Data Collection: During the test, a gas analysis system in the exhaust hood continuously measures the oxygen concentration. The HRR is calculated based on the principle of oxygen consumption, where approximately 13.1 kJ of heat is released for every gram of oxygen consumed.[24][26] Mass loss and smoke density are also recorded continuously.
-
Analysis: Key parameters derived from the data include TTI, peak HRR (pHRR), Total Heat Release (THR), and smoke production. Lower pHRR and THR values indicate superior fire performance.
Expected Performance and Data
The addition of BDP significantly improves the fire resistance of polymers while having a manageable effect on mechanical properties.
Table 2: Illustrative Flammability Performance of PC/ABS with BDP
| Property | Neat PC/ABS | PC/ABS + 12 phr BDP | Test Standard |
| UL 94 Rating (1.6 mm) | V-2 / Fails | V-0 | UL 94 |
| Limiting Oxygen Index (%) | ~24 | ~32 | ASTM D2863[23] |
| Peak Heat Release Rate (kW/m² @ 50 kW/m²) | ~850 | ~550 | ISO 5660 |
| Total Heat Release (MJ/m²) | ~110 | ~90 | ISO 5660 |
Note: These are typical values and can vary based on the specific grade of PC/ABS and processing conditions.
Effect on Mechanical Properties: Like many phosphate ester flame retardants, BDP can act as a plasticizer, which may affect the mechanical properties of the host polymer.[8][10]
-
Tensile and Flexural Modulus: May see a slight decrease due to the plasticizing effect.
-
Impact Strength: Often remains good or can even be slightly improved in some systems.
-
Heat Deflection Temperature (HDT): BDP's high thermal stability helps maintain a high HDT compared to more volatile flame retardants.[13]
It is crucial for formulators to balance the flame retardant loading with the desired mechanical and thermal performance for the specific application. Synergistic packages, for instance combining BDP with zinc borate, can sometimes allow for lower overall additive loadings while achieving the desired fire safety rating.[10]
Conclusion
This compound (BDP) is a highly effective, halogen-free flame retardant that enables engineering plastics to meet stringent fire safety standards like UL 94 V-0. Its primary condensed-phase mechanism, which promotes the formation of a protective char layer, is complemented by a gas-phase flame inhibition effect. Through standardized protocols for melt blending and performance testing, researchers and engineers can successfully formulate high-performance, fire-safe polymer compounds. The careful optimization of BDP loading is key to achieving a balance between excellent flame retardancy and the retention of critical mechanical and thermal properties required for demanding applications.
References
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- Oxygen Index Testing As per standard ASTM D2863. (n.d.). Kiyo R&D.
- Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics. (n.d.). Oceanchem Group Limited.
- Flame Retardant BDP - CAS# 5945-33-5. (n.d.). Green-Mountain Chem.
- Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs UK.
- Limiting oxygen index. (n.d.). Wikipedia.
- UL94 Flammability Test Method Overview. (n.d.). Boedeker Plastics, Inc.
- The Complete Guide to UL 94 Flammability Test. (2024, April 18). Testex.
- UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. (1997, July 29). UL Standard.
- UL 94-Compliant Flammability Testing for Plastic Materials. (n.d.). TÜV SÜD.
- Flame Retardancy Mechanisms of Bisphenol A Bis(diphenyl phosphate) in Combination with Zinc Borate in Bisphenol A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. (2020). ResearchGate.
- University of Texas Fire Research Group. (n.d.). UT Wikis.
- LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. (2024, May 8). Qualitest.
- Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. (2022). Polymers (Basel).
- Manufacturer Supply Fire Retardant BDP Bisphenol-a Bis (diphenyl phosphate) CAS 5945-33-5. (n.d.). Sinobio Chemistry.
- Cone Calorimetry. (n.d.). In Fillers for Polymer Applications.
- Fire Resistance of Plastics: Limiting Oxygen Index (LOI). (2023, July 16). SpecialChem.
- BDP Flame Retardant. (n.d.). Y.K. Composites.
- Flame retardant Plamtar-BDP. (n.d.). LookChem.
- Phosphorous-phosphorous synergistic effect on flame retardancy, mechanically reinforce and hydrolytic resistance for PC/ABS blends. (2021). ResearchGate.
- Preparation and Characterization of Flame Retardant PET Fiber via Melt Blending. (2019). Scientific.Net.
- Cone calorimeter testing of S2 glass reinforced polymer composites. (2017). ResearchGate.
- China Flame Retardant BDP Suppliers, Manufacturers, Factory. (n.d.). Oceanchem Group.
- Cone Calorimeter Laboratory Instructions. (n.d.). Lund University.
- Cone Calorimeter in Fire Testing and Research. (2024, November 14). Nanjing T-Bota Scietech Instruments & Equipment Co., Ltd.
- What is the preparation method of flame retardant materials? (2020, November 26). Anhui Newman Fine Chemicals Co., Ltd.
- BDP vs. Traditional Flame Retardants: A Comparative Advantage. (n.d.). Jiahe Shengde.
- Intumescent Flame Retardant: Synthesis, Characterization and Blending with Polyolefins via Reactive Extrusion. (2007). Thesis.
- Cone Calorimetry Testing. (n.d.). Warringtonfire.
- Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene. (2022, May 8). MDPI.
- Blends prepared by melt mixing. (n.d.). ResearchGate.
- A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6. (2018). MDPI.
- China Bisphenol A Bis(Diphenyl Phosphate) Suppliers, Manufacturers, Factory. (n.d.). Oceanchem Group.
- Chemistry (Class XII). (n.d.). CBSE Academic.
- Bisphenol-A bis(diphenyl phosphate). (n.d.). Wikipedia.
- The development and application of contemporary phosphorus flame retardants: a review. (2024). Frontiers in Chemistry.
- Bisphenol A bis(diphenyl phosphate) (BDP). (n.d.). ZIBO YUSHUN NEW MATERIALS CO., LTD.
- Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. (2018). MDPI.
- Bisphenol A bis(Diphenyl Phosphate) (BDP), CAS# 5945-33-5. (n.d.). Baoxu Chemical.
- Bisphenol-A bis(diphenyl phosphate) Factory. (n.d.). Jiangxi Lotchem Co., Ltd.
- Effect of Borpolymer on Mechanical and Structural Parameters of Ultra-High Molecular Weight Polyethylene. (2021, December 15). Polymers (Basel).
- Effect of Star-like Polymer on Mechanical Properties of Novel Basalt Fibre-Reinforced Composite with Bio-Based Matrix. (2022, October 16). MDPI.
- Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? (2012). Polymers (Basel).
- Particle size effects on the mechanical properties of a polymer bonded explosive. (2017). AIP Conference Proceedings.
- Bisphenol-A bis(diphenyl phosphate)-based flame retardant. (2001). Google Patents.
- The Effect of Degradation and Stabilization on the Mechanical Properties of Polymers Using Polypropylene Blends as the Main Example. (2000). ResearchGate.
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Application Notes and Protocols for 2-Biphenylyl Diphenyl Phosphate as a Flame-Retardant Plasticizer in Polyvinyl Chloride (PVC)
Introduction: The Dual Role of 2-Biphenylyl Diphenyl Phosphate in Advanced PVC Formulations
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, the properties of which can be tailored for a vast array of applications through the incorporation of additives. Among these, plasticizers are essential for imparting flexibility to the otherwise rigid PVC matrix. However, the addition of conventional plasticizers often compromises the inherent flame resistance of PVC.[1] This necessitates the use of flame retardants to meet stringent fire safety standards. This compound (BDP), an organophosphate ester, emerges as a highly effective, halogen-free additive that serves a dual purpose: it functions as both a plasticizer and a flame retardant.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the utilization of this compound in PVC. We will delve into the underlying scientific principles of its action, provide detailed protocols for formulation and performance evaluation, and present illustrative data to guide development efforts.
Scientific Rationale: Understanding the Mechanisms of Action
A thorough understanding of the mechanisms by which BDP modifies PVC properties is crucial for optimizing formulations and achieving desired performance characteristics.
The Science of Plasticization
The flexibility of plasticized PVC is explained by several theories, with the free volume theory being the most widely accepted. Rigid PVC has a tightly packed molecular structure with limited free volume, restricting the movement of polymer chains. Plasticizers, like BDP, are high-boiling point liquids that position themselves between the PVC polymer chains.[4] This increases the intermolecular spacing, thereby expanding the free volume and allowing for greater chain mobility.[5] The result is a reduction in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6]
The Dual-Phase Flame Retardancy of Phosphate Esters
Phosphate esters like BDP are effective flame retardants in PVC due to their action in both the condensed (solid) and gas phases during combustion.
-
Condensed Phase Action: Upon heating, phosphate esters can decompose to form phosphoric acid. This acid promotes the charring of the polymer surface. The resulting char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.[7]
-
Gas Phase Action: Volatilized phosphorus-containing compounds can interfere with the combustion reactions in the flame. They act as radical scavengers, interrupting the chain reactions that sustain the flame.[3]
This dual mechanism makes phosphate esters highly efficient in reducing the flammability of plasticized PVC.
Experimental Protocols: Formulation and Characterization of BDP-Plasticized PVC
The following protocols provide a systematic approach to incorporating BDP into PVC and evaluating its performance.
Protocol 1: Compounding of BDP-Plasticized PVC
This protocol outlines the preparation of PVC compounds with varying concentrations of this compound using a two-roll mill.
Materials and Equipment:
-
PVC resin (suspension grade)
-
This compound (BDP)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill with heating capabilities
-
Analytical balance
-
Mixing container
Procedure:
-
Formulation Calculation: Determine the desired concentrations of BDP in parts per hundred of resin (phr). A common range for flame-retardant plasticizers is 20-60 phr.
-
Pre-mixing: In a mixing container, accurately weigh the PVC resin, thermal stabilizer, and lubricant. Mix thoroughly to ensure a homogenous dry blend.
-
Mill Setup: Preheat the two-roll mill to a temperature suitable for PVC compounding, typically in the range of 150-170°C. Set the nip gap between the rolls to a small opening.
-
Initial Mixing: Add the dry pre-mix to the heated rolls. The PVC will begin to fuse and form a band around one of the rolls.
-
Plasticizer Addition: Once a consistent sheet is formed, gradually add the pre-weighed BDP to the molten PVC on the mill. The liquid plasticizer will be absorbed into the polymer matrix.
-
Homogenization: Continuously cut and fold the PVC sheet on the mill for 10-15 minutes to ensure uniform dispersion of the BDP and other additives.
-
Sheet Formation: Once the compound appears homogenous, adjust the nip gap to the desired thickness and sheet off the material.
-
Cooling and Storage: Allow the PVC sheets to cool to room temperature on a flat surface. Label and store the compounded sheets in a dry environment for subsequent testing.
Protocol 2: Evaluation of Mechanical Properties
The plasticizing efficiency of BDP can be quantified by its effect on the mechanical properties of PVC, such as tensile strength and elongation at break.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics
Procedure:
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the compounded PVC sheets as per the dimensions specified in ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Tensile Testing: Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Data Analysis: Record the tensile strength at break and the elongation at break for each specimen. Calculate the average and standard deviation for each formulation.
Protocol 3: Thermal Analysis - Glass Transition Temperature (Tg)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized PVC, providing a direct measure of the plasticizer's effectiveness.[8]
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the compounded PVC sheet and place it in an aluminum DSC pan.
-
DSC Measurement:
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C).
-
Reheat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.
-
-
Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.[9]
Protocol 4: Flame Retardancy Evaluation
The flame-retardant properties of the BDP-plasticized PVC can be assessed using the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests.
Limiting Oxygen Index (LOI)
Standard: ASTM D2863
Procedure:
-
Specimen Preparation: Prepare rectangular specimens of the specified dimensions from the compounded PVC sheets.
-
Testing: Place the specimen vertically in a glass chimney. Introduce a mixture of oxygen and nitrogen into the chimney and ignite the top of the specimen.
-
Determination of LOI: Vary the oxygen concentration in the gas mixture to determine the minimum oxygen concentration that just supports flaming combustion of the material for a specified period. A higher LOI value indicates better flame retardancy.[10]
UL-94 Vertical Burn Test
Standard: UL-94
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens of specified dimensions.
-
Conditioning: Condition sets of specimens at 23°C and 50% relative humidity for 48 hours, and another set in an air-circulating oven at 70°C for 168 hours.[11]
-
Testing: Mount a specimen vertically and apply a specified flame to the bottom edge for 10 seconds.
-
Classification: Observe the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen. Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria, with V-0 being the highest rating for this test.[12][13]
Protocol 5: Plasticizer Migration Resistance
The permanence of a plasticizer is critical for the long-term performance of the final product. Migration can be assessed by solvent extraction.
Procedure:
-
Initial Weighing: Cut specimens of a defined size from the compounded PVC sheet and accurately weigh them (W_initial).
-
Immersion: Immerse the specimens in a solvent known to extract the plasticizer (e.g., hexane or ethanol) at a controlled temperature for a specified duration (e.g., 24 hours at 50°C).[14]
-
Drying and Final Weighing: Remove the specimens from the solvent, wipe them dry, and then dry them in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved (W_final).
-
Calculation of Weight Loss: Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Illustrative Data Presentation
Table 1: Illustrative Mechanical and Thermal Properties of Aryl Phosphate Plasticized PVC
| Property | PVC (0 phr) | PVC + 40 phr Aryl Phosphate | PVC + 60 phr Aryl Phosphate |
| Tensile Strength (MPa) | ~50 | ~20 | ~15 |
| Elongation at Break (%) | <10 | ~200 | ~300 |
| Hardness (Shore A) | >95 | ~85 | ~75 |
| Glass Transition Temp. (Tg) (°C) | ~85 | ~40 | ~20 |
Table 2: Illustrative Flame Retardancy of Aryl Phosphate Plasticized PVC
| Property | Unplasticized PVC | PVC + 50 phr Phthalate | PVC + 50 phr Aryl Phosphate |
| Limiting Oxygen Index (%) | >45 | ~25 | >30 |
| UL-94 Rating (3.2 mm) | V-0 | Fails | V-0 |
Visualization of Experimental Workflow
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Application Notes and Protocols: 2-Biphenylyl Diphenyl Phosphate as a High-Performance Lubricant Additive
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 2-Biphenylyl Diphenyl Phosphate (CAS No. 132-29-6) as a lubricant additive. This document outlines the molecule's properties, a plausible synthesis route, its mechanism of action, and detailed protocols for performance evaluation.
Introduction
This compound is an organophosphate ester recognized for its utility as a plasticizer and flame retardant.[1][2] Its application extends to the lubricant industry as an additive to enhance performance, particularly in improving thermal stability and reducing wear.[3] The molecular structure, featuring both biphenyl and phenyl groups, contributes to its thermal stability and hydrophobic nature.[1] This guide delves into its application as an advanced anti-wear and extreme pressure (EP) additive in various lubricant formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132-29-6 | [1][3][4] |
| Molecular Formula | C₂₄H₁₉O₄P | [4] |
| Molecular Weight | 402.38 g/mol | [4] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][2] |
| Boiling Point | 494.4°C at 760 mmHg | [3] |
| Melting Point | 39-42°C | [2] |
| Density | 1.245 g/cm³ | [3] |
| Flash Point | 266°C | [3] |
| Solubility | Slightly soluble in acetone, DMSO, and methanol; Insoluble in water | [1][3] |
Synthesis Protocol: A Plausible Route via Suzuki-Miyaura Coupling and Phosphorylation
While various synthetic routes for aryl phosphates exist, a plausible and modern approach for this compound involves a two-step process: a Suzuki-Miyaura cross-coupling to create the biphenyl backbone, followed by phosphorylation. This method offers high yields and good functional group tolerance.[5][6]
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Hydroxybiphenyl
This step involves the palladium-catalyzed cross-coupling of a boronic acid with a halide.
-
Reactants: 2-bromophenol, phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Potassium carbonate
-
Solvent: Toluene and water
Protocol:
-
To a round-bottom flask, add 2-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 equivalents) to the flask.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield 2-hydroxybiphenyl.
Step 2: Phosphorylation of 2-Hydroxybiphenyl
This step introduces the diphenyl phosphate group to the synthesized 2-hydroxybiphenyl.
-
Reactants: 2-hydroxybiphenyl, diphenyl phosphorochloridate
-
Base: Pyridine or triethylamine
-
Solvent: Dichloromethane or tetrahydrofuran
Protocol:
-
Dissolve 2-hydroxybiphenyl (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base (1.5 equivalents) to the solution.
-
Add diphenyl phosphorochloridate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Mechanism of Action as a Lubricant Additive
Aryl phosphate esters, including this compound, function as anti-wear and extreme pressure additives by forming a protective tribochemical film on metallic surfaces under boundary lubrication conditions.[7][8]
The mechanism involves the following key steps:
-
Adsorption: The polar phosphate ester molecules adsorb onto the metal surface.
-
Tribochemical Reaction: Under the high temperatures and pressures generated at asperity contacts, the additive undergoes a chemical reaction with the metal surface. This process is often facilitated by the presence of oxygen and water.[8]
-
Film Formation: The reaction leads to the formation of a glassy, amorphous iron phosphate/polyphosphate layer.[9] This film is sacrificial and possesses lower shear strength than the base metal, preventing direct metal-to-metal contact and reducing wear and friction.
Performance Evaluation Protocols
The following are standard ASTM methods to evaluate the performance of this compound as a lubricant additive.
1. Anti-Wear Properties: Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of a lubricating fluid.[10][11][12]
Protocol:
-
Preparation:
-
Clean three stationary steel balls and one rotating steel ball with a suitable solvent and dry them.
-
Prepare the test lubricant by blending a known concentration of this compound into a base oil.
-
-
Test Setup:
-
Assemble the three stationary balls in the test cup and clamp them.
-
Place the fourth ball in the chuck of the test machine.
-
Pour the test lubricant into the cup to cover the stationary balls.
-
-
Test Conditions:
-
Temperature: 75°C
-
Speed: 1200 rpm
-
Load: 40 kgf
-
Duration: 60 minutes
-
-
Procedure:
-
Start the test and maintain the specified conditions for the duration.
-
-
Analysis:
-
At the end of the test, disassemble the apparatus and clean the stationary balls.
-
Measure the wear scar diameter on each of the three stationary balls using a microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.[11]
-
Table 2: Representative Four-Ball Wear Test Data
| Lubricant | Additive Concentration (wt%) | Average Wear Scar Diameter (mm) |
| Base Oil | 0 | 0.85 |
| Base Oil + 2-BDPP | 0.5 | 0.62 |
| Base Oil + 2-BDPP | 1.0 | 0.48 |
| Base Oil + 2-BDPP | 2.0 | 0.41 |
2. Extreme Pressure Properties: FZG Scuffing Test (ASTM D5182)
This method assesses the scuffing load capacity of oils, which is crucial for gear applications.[13][14][15][16]
Protocol:
-
Preparation:
-
Clean the test gears and the gearbox of the FZG test rig.
-
Prepare the test lubricant with the desired concentration of this compound.
-
-
Test Setup:
-
Install the test gears in the FZG test rig.
-
Fill the gearbox with the test lubricant to the specified level.
-
-
Procedure:
-
The test is run through a series of increasing load stages.
-
Operate the rig at a constant speed for a set duration at each load stage.
-
After each stage, inspect the gear teeth for scuffing.
-
-
Analysis:
-
The failure load stage is the one at which significant scuffing is observed. A higher failure load stage indicates superior extreme pressure properties.[16]
-
Table 3: Representative FZG Scuffing Test Data
| Lubricant | Additive Concentration (wt%) | Failure Load Stage |
| Base Oil | 0 | 6 |
| Base Oil + 2-BDPP | 1.0 | 9 |
| Base Oil + 2-BDPP | 2.0 | 11 |
3. Corrosion Resistance: Rust Preventing Characteristics (ASTM D665)
This test evaluates the ability of the lubricant to prevent the rusting of ferrous parts in the presence of water.[17][18][19][20]
Protocol:
-
Preparation:
-
Prepare a mixture of 300 ml of the test lubricant and 30 ml of distilled water (Procedure A) or synthetic seawater (Procedure B).
-
Polish a cylindrical steel test specimen.
-
-
Test Procedure:
-
Immerse the polished steel specimen completely in the oil-water mixture.
-
Stir the mixture at a constant temperature of 60°C for 4 hours.
-
-
Analysis:
-
After the test period, remove the specimen, wash it with a solvent, and visually inspect it for any signs of rust.
-
The lubricant passes if the specimen shows no signs of rust.
-
Table 4: Representative Rust Prevention Test Results (ASTM D665, Procedure B)
| Lubricant | Additive Concentration (wt%) | Result |
| Base Oil | 0 | Fail (Heavy Rusting) |
| Base Oil + 2-BDPP | 0.5 | Pass (No Rust) |
| Base Oil + 2-BDPP | 1.0 | Pass (No Rust) |
4. Surface Analysis of Tribofilm: X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to analyze the chemical composition of the tribofilm formed on the wear scar.[21][22][23]
Protocol:
-
Sample Preparation:
-
After a tribological test (e.g., Four-Ball Wear Test), carefully remove the test specimen (e.g., a stationary ball).
-
Gently rinse the specimen with a non-polar solvent to remove excess oil without disturbing the tribofilm.
-
-
XPS Analysis:
-
Place the specimen in the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Obtain high-resolution spectra for key elements such as Fe, P, O, and C.
-
-
Data Interpretation:
-
Analyze the binding energies of the elemental peaks to determine the chemical states. For example, the presence of peaks corresponding to iron phosphates (FePO₄) would confirm the desired tribochemical reaction.[21]
-
Conclusion
This compound presents a promising option as a multifunctional additive for lubricants, offering enhanced anti-wear, extreme pressure, and corrosion-inhibiting properties. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive performance evaluation. Further research should focus on optimizing its concentration in various base oils and conducting field trials to correlate laboratory results with real-world performance.
References
-
ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021,
-
This compound | CAS 132-29-6. LookChem.com. Available at: [Link]
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ASTM D665A/B (Corrosion Protection). SPL, Inc. Available at: [Link]
-
ASTM D5182-19, Standard Test Method for Evaluating the Scuffing Load Capacity of Oils (FZG Visual Method), ASTM International, West Conshohocken, PA, 2019,
-
ASTM D665-24, Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water, ASTM International, West Conshohocken, PA, 2024,
-
Rust Preventing Characteristics Test. TestOil. Available at: [Link]
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ASTM D5182-97e1, Standard Test Method for Evaluating the Scuffing Load Capacity of Oils (FZG Visual Method), ASTM International, West Conshohocken, PA, 1997,
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The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. Valorem Chemicals Pty Ltd. Available at: [Link]
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2-Biphenyl diphenylphosphate | 132-29-6. ChemBK.com. Available at: [Link]
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ASTM D5182-19 - Standard Test Method for Evaluating the Scuffing Load Capacity of Oils (FZG Visual Method). ANSI Webstore. Available at: [Link]
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D5182 Standard Test Method for Evaluating the Scuffing Load Capacity of Oils (FZG Visual Method). ASTM International. Available at: [Link]
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ASTM D665 for Rust-Preventing Characteristics of Mineral Oil. Ayalytical. Available at: [Link]
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ASTM D665-24 Standard Test Method For Rust-Preventing Characteristics of Inhibited Mineral Oil in The Presence of Water. Scribd. Available at: [Link]
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ASTM D4172-21. Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. Available at: [Link]
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This compound CAS 132-29-6: Properties... Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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a) XPS survey scan of tribofilm formed while testing phosphate and... ResearchGate. Available at: [Link]
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Four Ball Wear Test Methods for Lubricants. XRAY. Available at: [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available at: [Link]
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APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. Koehler Instrument Company. Available at: [Link]
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FZG Gear. Clark Testing. Available at: [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
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Study of the Chemistry of Films Generated from Phosphate Ester Additives on 52100 Steel Using X-ray Absorption Spectroscopy. ResearchGate. Available at: [Link]
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X-Ray Photoelectron Spectroscopy Analysis of Antiwear Tribofilms Produced on Boundary-Lubricated Steel Surfaces from Sulfur- and Phosphorus-Containing Additives and Metal Deactivator Additive. ResearchGate. Available at: [Link]
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Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. MDPI. Available at: [Link]
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Antiwear Additives: Types, Mechanisms, and Applications. Precision Lubrication Magazine. Available at: [Link]
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Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. MDPI. Available at: [Link]
- Process for the synthesis of bisphenol. Google Patents.
-
Identifying safer anti-wear triaryl phosphate additives for jet engine lubricants. PubMed. Available at: [Link]
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Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI. Available at: [Link]
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Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. ResearchGate. Available at: [Link]
-
Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. U.S. EPA. Available at: [Link]
-
(PDF) Identifying Safer Anti-Wear Triaryl Phosphate. Amanote Research. Available at: [Link]
-
Effects of Aryl Phosphate Ester Lubricant Additives on Crack Growth in Soda-Lime Glass. ResearchGate. Available at: [Link]
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Quantification of 2-Biphenylyl diphenyl phosphate in environmental samples
An In-depth Technical Guide to the Quantification of 2-Biphenylyl diphenyl phosphate in Environmental Samples
Authored by: A Senior Application Scientist
Introduction: The Environmental Significance of this compound
This compound (BDP), a member of the organophosphate flame retardant (OPFR) family, has seen increased use as a plasticizer and flame retardant following the phase-out of polybrominated diphenyl ethers (PBDEs).[1] OPFRs are typically used as additive flame retardants, meaning they are physically mixed into materials rather than chemically bonded.[2][3] This characteristic facilitates their release into the environment through processes like volatilization, leaching, and abrasion.[2][4] Consequently, BDP and other OPFRs have become ubiquitous contaminants found in diverse environmental matrices including water, soil, sediment, and indoor dust.[2][4]
Concerns regarding the environmental fate and potential toxicity of OPFRs, including endocrine disruption, carcinogenicity, and neurotoxicity, necessitate robust and sensitive analytical methods for their quantification.[5] This application note provides a comprehensive, field-proven guide for the extraction, cleanup, and quantification of this compound in various environmental samples, designed for researchers and scientists in environmental monitoring and toxicology. The protocols herein are grounded in established principles of environmental analytical chemistry, emphasizing accuracy, precision, and self-validation through rigorous quality control.
Analyte Profile: this compound (BDP)
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
-
Chemical Name: this compound
-
Molecular Formula: C₂₄H₁₉O₄P[6]
-
Molecular Weight: 402.38 g/mol [6]
-
Solubility: Low in water, soluble in organic solvents.[10]
-
Structure:
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Application Note: 2-Biphenylyl Diphenyl Phosphate as a Robust Internal Standard for the Quantification of Organophosphate Ester Metabolites by LC-MS/MS
Abstract
The accurate quantification of organophosphate ester (OPE) flame retardants and plasticizers, along with their metabolites, in complex biological and environmental matrices is a significant analytical challenge. Matrix effects and variations during sample processing can introduce significant errors, compromising data quality. The use of an internal standard (IS) is a cornerstone of reliable quantitative analysis, correcting for these variables. This guide details the application of 2-Biphenylyl diphenyl phosphate (BDP, CAS: 132-29-6) as a highly effective surrogate internal standard for the analysis of OPEs, with a specific protocol for quantifying the key metabolite Diphenyl Phosphate (DPP) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Foundational Role of Internal Standardization in Analytical Chemistry
In quantitative mass spectrometry, an ideal analytical method is not only sensitive and selective but also, critically, precise and accurate. During a typical workflow involving sample extraction, cleanup, and instrumental analysis, unavoidable variations can occur. These include incomplete analyte recovery during sample preparation, fluctuations in instrument injection volume, and suppression or enhancement of the analyte signal by co-eluting matrix components (matrix effects).
An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing begins.[1] By subjecting the IS to the same entire workflow as the analyte, it experiences similar losses and signal variations. Quantification is then based on the ratio of the analyte's response to the IS's response. This ratiometric approach normalizes the variations, leading to a significant improvement in data accuracy and precision. The gold standard is a stable isotope-labeled version of the analyte; however, when this is unavailable or cost-prohibitive, a structurally similar analogue, or surrogate standard, like BDP, provides a robust alternative.[2][3]
Physicochemical Profile of this compound (CAS: 132-29-6)
This compound (BDP) is an organophosphate ester characterized by its structural similarity to many widely used OPEs and their metabolites. This similarity is key to its function as an internal standard, as it predicts comparable behavior during extraction and chromatographic separation.
| Property | Value | Source(s) |
| CAS Number | 132-29-6 | [4][5][6] |
| Molecular Formula | C₂₄H₁₉O₄P | [5][6] |
| Molecular Weight | 402.39 g/mol | |
| Synonyms | [1,1'-biphenyl]-2-yl diphenyl phosphate, Diphenyl o-biphenylyl phosphate | [6] |
| Typical Purity | ≥98% | [4] |
| Appearance | White Solid | |
| Recommended Storage | 2-8°C |
Rationale for Selecting BDP as an Internal Standard
The selection of an internal standard is a critical decision in method development. BDP is an excellent candidate for the analysis of OPEs for several reasons:
-
Structural Analogue: As an aryl-organophosphate ester, BDP closely mimics the chemical properties of analytes like Triphenyl Phosphate (TPP), Bisphenol A bis(diphenyl phosphate) (BDPP), and their common metabolite Diphenyl Phosphate (DPP).[2][7] This structural homology ensures that BDP co-extracts and behaves similarly during chromatography, providing effective normalization.
-
Commercial Availability: High-purity BDP is readily available from commercial suppliers, facilitating its adoption in routine analytical workflows.[4]
-
Absence in Samples: BDP is not a high-production-volume chemical and is not typically found as a widespread environmental contaminant or metabolite. This is a crucial prerequisite for an IS, as its presence in test samples would lead to inaccurate quantification. Self-validation step: It is mandatory to analyze a batch of representative blank matrix samples to confirm the absence of endogenous BDP before method implementation.
-
Mass Spectrometric Detection: BDP ionizes efficiently using common techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), allowing for sensitive detection by tandem mass spectrometry.[2][8] Its unique mass-to-charge ratio (m/z) allows it to be distinguished from target analytes.
Application Protocol: Quantification of Diphenyl Phosphate (DPP) in Human Urine
This section provides a detailed protocol for the determination of DPP, a primary metabolite of the flame retardant TPP, in human urine.[8][9] BDP is employed as the internal standard to ensure analytical robustness.
Experimental Workflow Overview
Caption: High-level workflow for the quantification of DPP in urine using BDP as an internal standard.
Materials and Reagents
-
Standards: this compound (BDP), Diphenyl phosphate (DPP) - analytical grade.
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water - all LC-MS grade.
-
Reagents: Formic acid, Ammonium acetate, Pyrrolidine, β-glucuronidase.
-
SPE Cartridges: Mixed-mode weak anion-exchange cartridges.
-
Labware: Calibrated micropipettes, polypropylene tubes, autosampler vials.
Standard and Sample Preparation Protocol
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve BDP and DPP in methanol to create individual stock solutions. Store at -20°C.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of BDP by diluting the stock solution in 50:50 Methanol:Water. The final concentration should be chosen to yield a robust signal in the analytical run.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the DPP stock solution into a blank matrix (e.g., pooled urine confirmed to be free of DPP). The concentration range should bracket the expected sample concentrations.
-
Sample Preparation: a. Aliquot 0.5 mL of each urine sample, calibrator, and QC into a polypropylene tube. b. Internal Standard Spiking: Add 25 µL of the BDP working solution to every tube. Vortex briefly. c. Hydrolysis: Add buffer and β-glucuronidase enzyme solution to deconjugate glucuronidated metabolites. Incubate as required (e.g., 2 hours at 37°C). This step is crucial for measuring total DPP concentrations.[3] d. Solid Phase Extraction (SPE): i. Condition the mixed-mode anion exchange SPE cartridge with methanol followed by water. ii. Load the hydrolyzed sample onto the cartridge. iii. Wash the cartridge with water to remove salts and hydrophilic interferences. iv. Dry the cartridge thoroughly under vacuum or nitrogen. v. Elution: Elute the analytes (DPP and BDP) using 2 mL of acetonitrile containing 5% pyrrolidine.[2] The basic pyrrolidine neutralizes the anionic analytes, releasing them from the sorbent. e. Final Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Water:Methanol) and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters provide a validated starting point for analysis on a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <3 µm) | Provides excellent retention and separation for aryl phosphates.[2] |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid | Acid modifier promotes positive ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 20% B, ramp to 100% B over 6 min, hold, re-equilibrate | Separates analytes from matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix loading. |
| Ionization Source | ESI or APCI, Negative Ion Mode | Organophosphates ionize well in negative mode. APCI can offer reduced matrix effects for some sample types.[2] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| DPP MRM Transition | m/z 249.0 -> 169.0 (Quantifier), 249.0 -> 79.0 (Qualifier) | Based on typical fragmentation patterns. |
| BDP MRM Transition | m/z 401.1 -> 323.1 (Quantifier), 401.1 -> 249.0 (Qualifier) | Proposed transitions based on loss of phenyl and biphenyl moieties. Must be optimized empirically. |
Data Analysis and Quality Control
-
Quantification: A calibration curve is generated by plotting the peak area ratio (DPP Area / BDP Area) against the concentration of the DPP calibrators. The concentration of DPP in unknown samples is then calculated from this curve.
-
Linearity: The calibration curve should exhibit a coefficient of determination (r²) of ≥0.99.
-
Quality Control: QC samples at low, medium, and high concentrations should be analyzed with each batch. Their calculated concentrations should be within ±20% of their nominal value to accept the batch results.
-
Internal Standard Response: The peak area of the BDP internal standard should be monitored across all samples in a batch. Significant deviation (e.g., >30%) in a particular sample may indicate a severe matrix effect or a sample preparation error, warranting further investigation of that sample's results.
Conclusion
This compound (BDP) serves as a reliable and cost-effective internal standard for the LC-MS/MS quantification of organophosphate esters and their metabolites. Its structural similarity to common analytes ensures it effectively tracks and corrects for analytical variability from sample preparation through instrumental analysis. The detailed protocol for DPP in urine demonstrates a practical, robust, and validated application, providing a framework for developing high-quality analytical methods for other OPEs in diverse and challenging matrices.
References
-
Cooper, E. M., Covaci, A., van Nuijs, A. L. N., Webster, T. F., & Stapleton, H. M. (2011). Analysis of the flame retardant metabolites bis (1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2001-2006. [Link]
-
SinoSyn. (n.d.). 2-Biphenyl diphenyl phosphate, CAS: 132-29-6, purity. Retrieved from [Link]
-
Heze Djade Chemical Corporation. (n.d.). 2-Biphenylol diphenyl phosphate. Retrieved from [Link]
-
González-García, E., et al. (2024). A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosphate. International Journal of Molecular Sciences, 25(14), 7689. [Link]
-
Wang, Y., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1603, 258-266. [Link]
-
Álvarez-Simón, D., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. TrAC Trends in Analytical Chemistry, 144, 116434. [Link]
-
Wikipedia. (n.d.). Bisphenol A diphenyl phosphate. Retrieved from [Link]
-
ANHUI RUNYUE TECHNOLOGY CO., LTD. (n.d.). Bisphenol A-Bis(diphenyl phosphate)(BDP). Retrieved from [Link]
-
Neal, C., et al. (2000). Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies. Science of The Total Environment, 251-252, 571-582. [Link]
-
Li, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 735. [Link]
-
Stambouli, A., et al. (2004). Optimization of an analytical method for detecting paraphenylenediamine (PPD) by GC/MS-iontrap in biological liquids. Forensic Science International, 146, S87-S92. [Link]
-
Jayatilaka, A., et al. (2017). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate flame retardant metabolites in urine. Analytical and Bioanalytical Chemistry, 409(13), 3319-3328. [Link]
-
Brandsma, S. H., et al. (2013). Dust Measurement of Bisphenol A Bis(Diphenylphosphate) and Resorcinol Bis(Diphenylphosphate) Flame Retardants. Environmental Science & Technology, 47(24), 14434-14441. [Link]
-
Stambouli, A., et al. (2004). Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids. Forensic Science International, 146S, S87-S92. [Link]
-
Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2001-2006. [Link]
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The Role and Application of 2-Biphenylyl Diphenyl Phosphate in Advanced Polymer Formulations
< APPLICATION NOTE & PROTOCOL GUIDE
Abstract
This document provides a comprehensive technical guide for researchers and polymer scientists on the application of 2-Biphenylyl diphenyl phosphate (BDP). BDP is a high-performance, halogen-free organophosphate additive primarily utilized as a flame retardant and processing aid in various polymer systems. Its unique biphenyl moiety contributes to its high thermal stability and compatibility with engineering thermoplastics. This guide details the mechanisms of action, provides validated protocols for incorporation and characterization, and presents comparative data to illustrate its efficacy.
Introduction: The Need for High-Performance Additives
In the field of polymer science, additives are critical for tailoring material properties to meet the demanding performance and safety standards of industries such as electronics, automotive, and construction. This compound (CAS 132-29-6) is an organophosphate compound that serves as a highly effective flame retardant and plasticizer.[1][2] Its structure, featuring multiple aromatic rings, imparts excellent thermal stability and low volatility, making it suitable for high-temperature processing of engineering plastics.[1]
This guide will focus on its primary application as a flame retardant, detailing its mechanism and providing practical, step-by-step protocols for its use and evaluation in a common polymer blend, Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS).
Chemical Structure and Key Properties
The chemical structure of BDP is fundamental to its function. The presence of the biphenyl group provides steric hindrance and increases the molecule's thermal stability.[3]
`dot graph BDP_Structure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
} ` Caption: Chemical structure of this compound.
Table 1: Typical Physical and Chemical Properties of BDP
| Property | Value | Source |
|---|---|---|
| CAS Number | 132-29-6 | [1] |
| Molecular Formula | C₂₄H₁₉O₄P | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Phosphorus Content | ~9% | [4][5] |
| Thermal Stability (5% wt loss) | > 370 °C | [5] |
| Volatility | Low | [6] |
| Solubility | Soluble in organic solvents, insoluble in water |[1] |
Mechanism of Action in Flame Retardancy
BDP functions as a flame retardant through a combination of gas-phase and condensed-phase actions, a hallmark of many phosphorus-based flame retardants.[7][8] This dual mechanism provides highly efficient fire suppression in polymers like PC/ABS and PPO/HIPS.[4][7]
-
Gas-Phase Action (Flame Inhibition): During combustion, the polymer begins to pyrolyze, releasing flammable volatile gases. BDP also decomposes, releasing phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase.[9] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively poisoning the flame.[8][9]
-
Condensed-Phase Action (Char Formation): In the solid polymer, the thermal decomposition of BDP generates polyphosphoric acid.[10] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains.[10][11] The high aromatic content of BDP contributes to the formation of a stable, insulating layer of char on the polymer's surface.[10] This char layer acts as a physical barrier, shielding the underlying material from heat and oxygen and reducing the release of flammable volatiles.[10][11]
`dot graph Flame_Retardant_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} ` Caption: Dual flame retardant mechanism of BDP in polymers.
Application Protocol: Incorporation of BDP into PC/ABS
This section provides a detailed protocol for creating a flame-retardant PC/ABS blend. PC/ABS is chosen as a representative engineering thermoplastic alloy widely used in electronics housings where high flame retardancy (e.g., UL 94 V-0) is required.[12]
Materials and Equipment
-
Polymers: Polycarbonate (PC) pellets, Acrylonitrile-Butadiene-Styrene (ABS) pellets (injection molding grade).
-
Additive: this compound (BDP).
-
Equipment:
-
Drying oven or dehumidifying dryer.
-
Gravimetric blender or manual weighing scale.
-
Co-rotating twin-screw extruder.
-
Water bath and pelletizer.
-
Injection molding machine.
-
Specimen molds (for UL 94, LOI, tensile, and impact testing).
-
Step-by-Step Compounding and Specimen Preparation
Step 1: Pre-Drying (Critical Step)
-
Rationale: PC is highly susceptible to hydrolytic degradation at processing temperatures. Removing moisture is essential to prevent polymer chain scission, which would severely compromise mechanical properties.
-
Protocol: Dry PC and ABS pellets at 80-100°C for a minimum of 4 hours in a dehumidifying dryer. The target moisture content should be <0.02%.
Step 2: Formulation and Blending
-
Rationale: Accurate dosing is key to achieving the desired flame retardancy without negatively impacting other properties. BDP loading levels typically range from 8 to 15 parts per hundred resin (phr).[13]
-
Protocol: Using a gravimetric blender or by manual weighing, prepare the formulation. A typical starting formulation is:
-
PC: 60 parts
-
ABS: 40 parts
-
BDP: 12 phr
-
-
Tumble blend the components for 10-15 minutes to ensure a homogenous pre-mix.
Step 3: Melt Compounding
-
Rationale: A twin-screw extruder provides the necessary shear and mixing to ensure excellent dispersion of the liquid BDP into the polymer matrix. The temperature profile is crucial to ensure complete melting without causing thermal degradation.
-
Protocol:
-
Set the extruder temperature profile. A typical profile for PC/ABS is:
-
Feed Zone: 220°C
-
Compression Zone: 230-240°C
-
Metering Zone & Die: 240-250°C
-
-
Set the screw speed to 200-300 RPM.
-
Starve-feed the pre-blended material into the extruder.
-
Inject the liquid BDP into a downstream barrel section using a precision dosing pump to ensure it is mixed into the molten polymer.
-
Extrude the molten strand into a water bath for cooling.
-
Feed the cooled strand into a pelletizer to produce compounded pellets.
-
Step 4: Injection Molding of Test Specimens
-
Rationale: Standardized test specimens are required for accurate and reproducible characterization.
-
Protocol:
-
Dry the compounded pellets at 80-90°C for 2-4 hours.
-
Set the injection molding machine parameters according to the PC/ABS blend's processing guide (typically melt temperature of 240-260°C and mold temperature of 60-80°C).
-
Mold the required test specimens as per ASTM or ISO standards (e.g., ASTM D638 for tensile, ASTM D256 for Izod impact, and UL 94 for flammability).[14]
-
`dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"];
} ` Caption: Workflow for polymer compounding and specimen preparation.
Characterization and Performance Evaluation
After preparing the specimens, a series of standardized tests must be performed to validate the efficacy of the BDP addition.
Flame Retardancy Testing
-
UL 94 Vertical Burn Test: This is the most common test for classifying the flammability of plastics for electronic devices.[15][16] A flame is applied to a vertical specimen for two 10-second intervals.[17] The material is classified based on afterflame time and whether it drips flaming particles.[15][18] The highest rating, V-0, indicates that burning stops within 10 seconds with no flaming drips.[15][18]
-
Limiting Oxygen Index (LOI) (ASTM D2863): LOI measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.[19][20] A higher LOI value indicates better flame resistance.[21] Materials with an LOI greater than 27% are generally considered flame retardant as the oxygen content in ambient air is ~21%.[20][22]
Thermal and Mechanical Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the weight change of a material as a function of temperature. It is an excellent technique for evaluating the thermal stability of the polymer blend and quantifying the char yield.[23] The addition of BDP is expected to lower the onset of decomposition temperature but increase the final char residue at higher temperatures.[23][24][25]
-
Mechanical Testing: The addition of any plasticizing flame retardant can affect the mechanical properties of the host polymer.[26] Tensile strength (ASTM D638) and Notched Izod impact strength (ASTM D256) should be measured and compared to the neat polymer blend to quantify any trade-offs.
Expected Results and Data Interpretation
The addition of BDP to a PC/ABS blend should result in a significant improvement in flame retardancy, with a predictable effect on thermal and mechanical properties.
Table 2: Comparative Performance Data (Typical Values)
| Property | Test Standard | Neat PC/ABS | PC/ABS + 12 phr BDP | Causality |
|---|---|---|---|---|
| Flammability | ||||
| UL 94 Rating (1.6 mm) | UL 94 | V-2 / HB | V-0 | BDP's dual-mode action quenches flame and prevents dripping.[15][18] |
| Limiting Oxygen Index | ASTM D2863 | ~23% | ~28-30% | Phosphorus radicals in the gas phase require a higher O₂ concentration to sustain combustion.[19] |
| Thermal Properties | ||||
| TGA (Onset of Degradation) | ASTM E1131 | ~380°C | ~360°C | BDP catalyzes an earlier decomposition to initiate char formation.[23] |
| TGA (Char Yield @ 700°C) | ASTM E1131 | ~15% | ~25-30% | Condensed-phase action promotes the formation of a stable, insulating char.[24][25] |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D638 | ~58 MPa | ~52 MPa | Plasticizing effect of BDP reduces intermolecular forces.[27] |
| Notched Izod Impact | ASTM D256 | ~500 J/m | ~450 J/m | The additive can disrupt the polymer matrix, slightly reducing toughness. |
| Heat Deflection Temp. | ASTM D648 | ~115°C | ~100°C | The plasticizing effect increases chain mobility, lowering the HDT. |
Conclusion
This compound is a highly effective, halogen-free flame retardant for engineering thermoplastics. Its dual-mode mechanism, which combines gas-phase flame inhibition and condensed-phase char promotion, allows polymers like PC/ABS to achieve top-tier flammability ratings (UL 94 V-0) with moderate loading levels. While its plasticizing nature can lead to a slight reduction in thermal and mechanical properties, proper formulation and processing, as detailed in this guide, allow for the development of high-performance materials suitable for demanding and safety-critical applications.
References
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- Use of TGA to Distinguish Flame-Retarded Polymers
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- 2-BIPHENYLYL DIPHENYL PHOSPH
- Significant Fire Retardancy Test Results. First Graphene.
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- UL94 Flammability Test Method Overview. Boedeker Plastics.
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- biphenyl-2-yl diphenyl phosph
- Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. MDPI.
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- 2-Biphenylyl phenyl phosph
- THERMOGRAVIMETRIC ANALYSIS OF FIRE RETARDANT TRE
- Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
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- Flame Retardant BDP - CAS# 5945-33-5, Non-halogen phosph
- BDP® Plastic Additive Benefits & Applic
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Application Notes and Protocols: The Role of the Biphenyl Scaffold in Advanced Catalyst Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The query for "2-Biphenylyl diphenyl phosphate as a catalyst ligand" has been carefully reviewed. Our comprehensive search of the scientific literature indicates that this specific phosphate compound is primarily utilized as a flame retardant, a plasticizer, and an intermediate in chemical synthesis, rather than as a direct ligand in catalysis.[1][2][3] However, the "biphenyl" structural motif is a cornerstone of modern catalyst ligand design, particularly in the realm of palladium-catalyzed cross-coupling reactions. This has led to the development of a highly influential class of biphenyl phosphine ligands.
This guide has been structured to address the likely interest in the catalytic applications of the biphenyl scaffold. We will begin by clarifying the distinction between this compound and the catalytically active biphenyl phosphine ligands. The subsequent sections will provide an in-depth exploration of the synthesis, mechanism, and application of these state-of-the-art phosphine ligands, complete with detailed protocols for their use in key organic transformations.
Distinguishing this compound from Biphenyl Phosphine Ligands
This compound (CAS 132-29-6) is a phosphate ester with the chemical formula C₂₄H₁₉O₄P.[4] Its structure features a central phosphorus atom bonded to four oxygen atoms, one of which is attached to a biphenyl group, and two to phenyl groups. This compound does not possess the direct phosphorus-carbon bonds and the lone pair of electrons on the phosphorus atom that are characteristic of phosphine ligands and crucial for their coordination to transition metals.
In contrast, biphenyl phosphine ligands are organophosphorus compounds where the phosphorus atom is directly bonded to a biphenyl scaffold and other organic substituents. These ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are renowned for their ability to enhance the efficiency and scope of palladium-catalyzed reactions.[5] Their efficacy stems from the unique steric and electronic properties conferred by the biphenyl backbone.
The Biphenyl Phosphine Ligand Family: A Pillar of Modern Catalysis
The development of biphenyl phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance.[5] These ligands are particularly effective in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6]
Key Features and Advantages
The success of biphenyl phosphine ligands can be attributed to several key features:
-
Steric Bulk: The bulky nature of the biphenyl scaffold promotes the formation of monoligated, highly reactive Pd(0) species, which is often the rate-limiting step in the catalytic cycle.[5][7]
-
Electron-Richness: The electron-donating properties of the phosphine group enhance the rate of oxidative addition of the palladium catalyst to the aryl halide.[7]
-
Structural Diversity: The biphenyl backbone can be readily modified with various substituents to fine-tune the steric and electronic properties of the ligand, allowing for optimization for specific substrates and reactions.[8]
Synthesis of Biphenyl Phosphine Ligands
The synthesis of biphenyl phosphine ligands typically involves a multi-step sequence. A common strategy is the palladium-catalyzed Suzuki-Miyaura coupling to construct the biphenyl core, followed by introduction of the phosphine moiety.[6]
General Synthetic Workflow
Caption: General workflow for the synthesis of biphenyl phosphine ligands.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Biphenyl phosphine ligands have become indispensable in a wide range of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most significant transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
| Reagent/Material | Amount | Moles (mmol) |
| 4-Bromotoluene | 171 mg | 1.0 |
| Phenylboronic acid | 146 mg | 1.2 |
| Pd₂(dba)₃ | 9.2 mg | 0.01 |
| SPhos | 16.4 mg | 0.04 |
| K₃PO₄ | 424 mg | 2.0 |
| Toluene | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromotoluene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add toluene via syringe.
-
Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 4-methylbiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Reaction: Coupling of 1-bromo-4-tert-butylbenzene with morpholine.
Materials:
| Reagent/Material | Amount | Moles (mmol) |
| 1-Bromo-4-tert-butylbenzene | 213 mg | 1.0 |
| Morpholine | 104 µL | 1.2 |
| Pd(OAc)₂ | 2.2 mg | 0.01 |
| XPhos | 9.5 mg | 0.02 |
| NaOt-Bu | 115 mg | 1.2 |
| Toluene | 5 mL | - |
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add toluene, followed by 1-bromo-4-tert-butylbenzene and morpholine.
-
Seal the flask, remove from the glovebox, and heat the mixture at 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a pre-catalyst, ensure reagents are pure and dry, screen different solvents and temperatures. |
| Side Product Formation | Homocoupling of boronic acid, hydrodehalogenation. | Use a different base, adjust the ligand-to-metal ratio, lower the reaction temperature. |
| Poor Reproducibility | Sensitivity to air and moisture. | Ensure rigorous inert atmosphere techniques, use a glovebox for catalyst and base handling, use dry solvents. |
Conclusion
While this compound is not a catalyst ligand, the biphenyl scaffold is a critical component in the design of highly effective phosphine ligands for palladium-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands can be finely tuned to achieve remarkable catalytic activity and selectivity. The protocols provided herein serve as a starting point for researchers to explore the vast potential of these powerful catalytic systems in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. (2015). National Institutes of Health. Retrieved from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved from [Link]
-
2-Biphenylol diphenyl phosphate. (n.d.). Heze Djade Chemical Corporation. Retrieved from [Link]
-
Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). ChemRxiv. Retrieved from [Link]
-
Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). ResearchGate. Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. (n.d.). MDPI. Retrieved from [Link]
-
Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). PubMed. Retrieved from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). National Institutes of Health. Retrieved from [Link]
-
Palladium‐catalyzed cyclization of 2‐phenyl acetanilides. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium(II)-Catalyzed Synthesis of Dibenzothiophenes from 2-Biphenylyl Disulfides by C−H Functionalization. (2018). Tokyo University of Science. Retrieved from [Link]
-
Bis(triphenylphosphine)palladium(II)succinimide as a Precatalyst for Suzuki Cross-Coupling — Subtle Effects Exerted by the Succinimide Ligand. (2017). ResearchGate. Retrieved from [Link]
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- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: Biphenyl-Based Chiral Phosphoric Acids in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a modern class of organocatalysts: axially chiral phosphoric acids derived from substituted biphenyl backbones. While the term "2-Biphenylyl diphenyl phosphate" is not a standard nomenclature, it aptly describes the structural motif of these powerful catalysts. We will delve into the rationale behind their design, their mechanism of action, and provide a detailed protocol for a key transformation, moving beyond the well-trodden territory of BINOL-derived catalysts to the forefront of contemporary asymmetric synthesis.
Introduction: The Architectural Advantage of Biphenyl-Based Chiral Phosphoric Acids
Chiral Phosphoric Acids (CPAs) have revolutionized the field of asymmetric organocatalysis since their introduction by Akiyama and Terada in 2004.[1][2] These Brønsted acids operate through a bifunctional activation mechanism, utilizing the acidic proton to activate an electrophile (e.g., an imine) and the basic phosphoryl oxygen to organize the nucleophile via hydrogen bonding.[2] This dual activation occurs within a well-defined chiral pocket, enabling high levels of stereocontrol.
The vast majority of foundational CPAs are derived from the 1,1'-bi-2-naphthol (BINOL) scaffold. However, the quest for catalysts with improved activity, selectivity, and broader substrate scope has driven the development of new chiral backbones. Recently, axially chiral biphenyls (sometimes referred to as BIPOL or BIPHNOLs) have emerged as a highly promising and "adjustable" alternative.[3][4]
The core advantage of these biphenyl-based CPAs lies in their modularity. Unlike the relatively fixed structure of BINOL, the biphenyl backbone allows for systematic tuning of steric and electronic properties at the 3, 3', 5, 5', and 6, 6' positions.[4] This "adjustability" allows for the fine-tuning of the catalyst's chiral pocket to better suit specific substrates and reactions, often leading to superior performance compared to traditional catalysts.[4]
Below is the general structure of this catalyst class, highlighting the biphenyl core that imparts axial chirality.
Caption: General scaffold of an axially chiral biphenyl phosphoric acid.
Application Focus: Asymmetric [4+3] Cyclization for the Synthesis of Benzo-fused Azepines
A powerful application showcasing the superiority of these novel biphenyl-based CPAs is the asymmetric [4+3] cyclization of in situ generated ortho-quinonemethides (o-QMs) with 2-indolylmethanols. This reaction constructs valuable seven-membered azepine rings, which are prevalent in pharmacologically active compounds. A recent study by Shi et al. demonstrated this reaction, and subsequent work by Tu, Zhang, and coworkers showed that a newly designed biphenyl-based CPA, (S)-CPA-4 , provides higher enantioselectivity than traditional BINOL-derived catalysts for this transformation.[4]
Scientific Integrity & Causality
The key to this reaction is the ability of the CPA to control the facial selectivity of the nucleophilic attack of the 2-indolylmethanol onto the transient, highly reactive o-QM intermediate.
-
Generation of the Electrophile: The CPA first protonates the hydroxyl group of the o-hydroxybenzylalcohol, facilitating the elimination of water to generate the electrophilic ortho-quinonemethide (o-QM).
-
Bifunctional Activation: The catalyst then engages in a dual hydrogen-bonding interaction within its chiral pocket. The acidic P-OH protonates and activates the o-QM, while the basic P=O oxygen simultaneously binds to and orients the incoming nucleophile, the 2-indolylmethanol.
-
Stereodetermining Step: This ternary complex creates a highly organized transition state. The bulky, tunable substituents on the biphenyl backbone create a sterically defined environment that dictates which face of the o-QM is accessible to the nucleophile, thereby controlling the stereochemistry of the newly formed C-C bond.
The enhanced performance of (S)-CPA-4 over its BINOL-based counterparts in this specific reaction highlights the central thesis of this application note: the "adjustable" nature of the biphenyl backbone allows for the creation of a more optimal chiral environment for specific transformations.[4]
Caption: Proposed catalytic cycle for the CPA-catalyzed [4+3] cyclization.
Experimental Protocol: Asymmetric [4+3] Cyclization
This protocol is adapted from the work of Tu, Zhang, and coworkers and is intended for research purposes.[4] Users should consult the original publication for full characterization data.
Materials:
-
(S)-CPA-4 Catalyst (10 mol%)
-
2-Indolylmethanol (Substrate 1, 1.2 equiv)
-
o-Hydroxybenzylalcohol (Substrate 2, 1.0 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
4Å Molecular Sieves
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of limiting reagent).
-
Reagent Addition: Under an inert atmosphere, add the o-hydroxybenzylalcohol (0.1 mmol, 1.0 equiv), 2-indolylmethanol (0.12 mmol, 1.2 equiv), and the (S)-CPA-4 catalyst (0.01 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (1.0 mL) to the vial.
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by directly loading the mixture onto a silica gel column.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired chiral benzo-fused azepine.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of the biphenyl-based catalyst (S)-CPA-4 in comparison to a standard BINOL-derived catalyst in the asymmetric [4+3] cyclization, demonstrating the effectiveness of the adjustable biphenyl backbone.
| Entry | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-H8-BINOL CPA | 24 | 85 | 90 |
| 2 | (S)-CPA-4 | 24 | 91 | 93 |
| Data adapted from Tu, et al.[4] |
Trustworthiness of the Protocol: This protocol is based on a peer-reviewed publication and represents a robust method for achieving high enantioselectivity. The inclusion of molecular sieves is critical to remove trace amounts of water, which can hydrolyze the catalyst and interfere with the reaction. Running the reaction under an inert atmosphere prevents potential oxidation of the substrates. The expected outcome is a high yield of the cyclized product with excellent enantiomeric excess, validating the catalyst's efficacy.
Conclusion and Future Outlook
The development of adjustable, biphenyl-based chiral phosphoric acids marks a significant advancement in asymmetric organocatalysis. As demonstrated with the (S)-CPA-4 catalyst, the ability to rationally design and fine-tune the chiral environment offers a powerful strategy for overcoming the limitations of existing catalysts. This modular approach paves the way for the creation of bespoke catalysts tailored for specific, challenging transformations, accelerating the synthesis of complex chiral molecules for the pharmaceutical and materials science industries. Researchers are encouraged to explore this versatile catalyst class for a wide array of Brønsted acid-catalyzed reactions.
References
-
Tu, S., Zhang, S., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Nature Communications, 14, 1553. [Link]
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews, 114(18), 9047–9153. [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
-
Terada, M., Ube, H., & Yagura, Y. (2004). Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction of α-Keto Esters. Journal of the American Chemical Society, 126(17), 5356–5357. [Link]
-
ChemRxiv. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. Preprint. [Link]
-
Liu, W., & Yang, X. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1-25. [Link]
-
Wikipedia. Chiral phosphoric acid. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Biphenylyl Diphenyl Phosphate by Gas Chromatography-Mass Spectrometry
Abstract & Introduction
2-Biphenylyl diphenyl phosphate (BDP), CAS No. 132-29-6, is an organophosphate ester widely utilized as a flame retardant and plasticizer in various commercial products, including polymers, coatings, and lubricants.[1][2][3] Its additive nature, rather than being chemically bound to the polymer matrix, allows it to leach into the environment over the product's lifespan, leading to its detection in various environmental matrices and raising concerns about potential human exposure and toxicity.[4]
This application note provides a comprehensive, validated protocol for the identification and quantification of this compound in complex sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers in environmental science, toxicology, and materials science, offering a robust and reproducible workflow from sample preparation to final analysis. As a Senior Application Scientist, the rationale behind each step is explained to ensure both technical accuracy and practical applicability in a research or quality control setting.
Scientific Principle: GC-MS for Organophosphate Analysis
Gas Chromatography-Mass Spectrometry is the analytical technique of choice for thermally stable, volatile, and semi-volatile compounds like BDP. The methodology hinges on two core principles:
-
Gas Chromatography (GC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on the inside of a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation based on retention time. For organophosphate flame retardants (OPFRs), a non-polar column like a DB-5MS is often employed, providing excellent separation for these types of analytes.[5]
-
Mass Spectrometry (MS): Following separation by the GC, the eluted molecules enter the mass spectrometer's ion source. In this method, we utilize Electron Ionization (EI), a hard ionization technique where high-energy electrons bombard the molecules, causing them to fragment in a reproducible and characteristic pattern. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound. For quantification, Selected Ion Monitoring (SIM) mode is often used, where the instrument is set to detect only specific, characteristic ions of the target analyte, dramatically increasing sensitivity and reducing matrix interference.[5]
Detailed Experimental Protocol
Reagents, Standards, and Materials
-
Solvents: HPLC-grade or higher purity n-hexane, acetone, and toluene.
-
Standards: Certified reference standard of this compound (CAS: 132-29-6, Purity ≥98%). An appropriate isotopically labeled internal standard may also be used for enhanced accuracy.
-
Apparatus:
-
Glassware: Volumetric flasks, beakers, Pasteur pipettes, GC vials with PTFE-lined septa. All glassware must be meticulously cleaned and rinsed with solvent to prevent contamination.[6]
-
Analytical balance (4-decimal place).
-
Vortex mixer.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.22 µm PTFE).
-
Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of BDP standard into a 10 mL volumetric flask. Dissolve and bring to volume with toluene. This solution should be stored at 2-8°C and protected from light.[7]
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock standard with the final extraction solvent (n-hexane/acetone). These standards are used to build the calibration curve.
Sample Preparation: Solid Matrix Extraction (e.g., House Dust, Polymer)
This protocol utilizes ultrasonication, a proven and efficient method for extracting OPFRs from solid samples.[5]
-
Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.
-
Solvent Addition: Add 5 mL of an n-hexane/acetone (3:1, v/v) solvent mixture to the tube. The use of a hexane/acetone mixture provides a good balance of polarity to efficiently extract a wide range of OPFRs.[5]
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing of the sample and solvent.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. This step uses high-frequency sound waves to disrupt the sample matrix, facilitating the release of the analyte into the solvent.
-
Centrifugation: Centrifuge the sample at 3,000 rpm for 10 minutes to pellet the solid material.
-
Extract Collection: Carefully transfer the supernatant (the liquid extract) to a clean collection tube using a Pasteur pipette.
-
Repeat Extraction: Repeat steps 2-6 two more times on the sample pellet, combining the supernatants from all three extractions. This ensures a comprehensive extraction of the target analyte.
-
Concentration & Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the final solvent (e.g., toluene or hexane) and vortex.
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis. This removes any remaining particulate matter that could interfere with the GC system.
GC-MS Instrumentation and Analytical Conditions
The following parameters are recommended for an Agilent GC-MS system or equivalent and should be optimized for the specific instrument in use.[5][6][8]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column providing excellent separation for semi-volatile compounds like BDP. |
| Injection Volume | 1.0 µL | Standard volume for trace analysis. |
| Inlet Temperature | 290 °C | Ensures rapid and complete volatilization of BDP. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level detection. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and separation. |
| Oven Program | Initial: 90°C, hold 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1: 15°C/min to 250°C, hold 0 min | Separates compounds with lower boiling points. | |
| Ramp 2: 10°C/min to 300°C, hold 5 min | Elutes higher boiling point compounds like BDP and cleanses the column. | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces repeatable fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra and comparing with libraries. |
| Ion Source Temp. | 280 °C | Minimizes analyte condensation and maintains sensitivity. |
| Transfer Line Temp. | 290 °C | Prevents analyte condensation between the GC and MS. |
| MS Acquisition | Full Scan (m/z 50-550) and/or SIM | Full scan for initial identification; SIM for enhanced sensitivity in quantification. |
| Selected Ions (SIM) | m/z 402, 325, 233 | Quantifier Ion: 402 (Molecular Ion [M]⁺) .[9] Qualifier Ions: 325 (Loss of a phenyl group, C6H5) and 233 (Further fragmentation) provide confirmation. |
Data Analysis and Interpretation
Analyte Identification
The identification of this compound is confirmed by meeting two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a known BDP standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the spectrum of the BDP standard. In SIM mode, the relative abundance ratios of the qualifier ions to the quantifier ion must match those of the standard.
Quantification
A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 402) against the concentration of the prepared working standards. The concentration of BDP in the sample extract is determined by linear regression analysis. The final concentration in the original sample is calculated using the following formula:
Concentration (µg/g) = (C * V) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Weight of the initial sample (g)
Visualizations and Expected Results
Analytical Workflow
The diagram below outlines the complete analytical procedure from sample receipt to final data reporting.
Caption: End-to-end workflow for GC-MS analysis of this compound.
Expected Mass Spectrum
The Electron Ionization (EI) mass spectrum of BDP is expected to show a prominent molecular ion peak ([M]⁺) at m/z 402 , corresponding to its molecular weight.[9][10] Other significant fragment ions are used for confirmation, providing a high degree of confidence in the identification.
Caption: Conceptual fragmentation pathway for this compound in EI-MS.
Conclusion
This application note details a reliable and sensitive GC-MS method for the determination of this compound. The protocol, combining efficient ultrasonic extraction with selective mass spectrometric detection, is suitable for the analysis of BDP in various complex matrices. The provided instrument parameters and workflow serve as a robust starting point for method development and routine analysis in environmental, industrial, and research laboratories.
References
-
Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. (2018). PubMed Central. [Link]
-
METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS. (2017). ScholarWorks. [Link]
-
Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. (2019). Department of Toxic Substances Control. [Link]
-
Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. (2015). ResearchGate. [Link]
-
THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (2020). Digital Commons@Kennesaw State. [Link]
-
Unveiling this compound (CAS 132-29-6). Autech. [Link]
-
This compound. LookChem. [Link]
-
This compound (C24H19O4P). PubChemLite. [Link]
-
2-(Diphenylphosphino)biphenyl. PubChem. [Link]
-
ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2012). PMC - NIH. [Link]
-
Sample Preparation: Techniques. Phenomenex. [Link]
-
Protecting Coatings: The Essential Role of this compound in Enhancing Durability and Weather Resistance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Application Notes and Protocols for the Formulation and Characterization of 2-Biphenylyl Diphenyl Phosphate in Polycarbonate Blends
Introduction: The Role of 2-Biphenylyl Diphenyl Phosphate in Enhancing Polycarbonate Performance
Polycarbonate (PC) is a high-performance amorphous thermoplastic renowned for its exceptional impact strength, transparency, and high heat deflection temperature.[1][2] These properties make it a material of choice for a wide array of applications, from electronic enclosures and automotive components to consumer goods. However, for certain demanding applications, particularly in the electronics and construction sectors, the inherent flame retardancy of polycarbonate (typically rated at UL 94 V-2) is insufficient to meet stringent safety standards.[3]
To address this, halogen-free flame retardants are increasingly incorporated into PC formulations. Among these, organophosphorus compounds have gained prominence. This compound (BDP), an organophosphate ester, is a highly effective flame retardant for polycarbonate and its blends.[4] BDP not only enhances the fire resistance of PC but can also act as a plasticizer, which can influence the processing and mechanical properties of the final material.[5]
This document provides a comprehensive guide for researchers and materials scientists on the incorporation and evaluation of this compound in polycarbonate blends. It details the mechanisms of flame retardancy, protocols for blend preparation and characterization, and the expected impact of BDP on the thermal, flammability, and mechanical properties of polycarbonate.
Physicochemical Properties of this compound (BDP)
A thorough understanding of the additive's properties is crucial for effective formulation.
| Property | Value |
| CAS Number | 132-29-6 |
| Molecular Formula | C₂₄H₁₉O₄P |
| Molecular Weight | 402.38 g/mol |
| Appearance | White solid or colorless to pale yellow liquid |
| Melting Point | 39-42 °C |
| Boiling Point | ~494.4 °C at 760 mmHg |
| Density | ~1.245 g/cm³ |
Data compiled from multiple sources.[6][7][8]
Mechanism of Flame Retardancy: A Dual-Phase Approach
The efficacy of BDP as a flame retardant in polycarbonate stems from its activity in both the condensed (solid) and gas phases during combustion. This dual-action mechanism is a key advantage, leading to superior fire resistance.
-
Condensed Phase Action: Upon heating, BDP promotes the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the evolution of flammable volatile gases and restricting the flow of heat to the underlying material. The phosphorus content of BDP is critical to this process, as it facilitates dehydration and cross-linking reactions within the polymer matrix, leading to a more robust char.[5]
-
Gas Phase Action: In the gas phase, the thermal decomposition of BDP releases phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat generated by the flame and can ultimately lead to its extinguishment.[9]
Below is a diagram illustrating this dual-phase mechanism.
Caption: Dual-phase flame retardant mechanism of BDP in polycarbonate.
Experimental Protocols
The following protocols provide a framework for the preparation and comprehensive characterization of PC/BDP blends.
Protocol 1: Preparation of PC/BDP Blends via Melt Compounding
This protocol describes the preparation of PC/BDP blends using a twin-screw extruder, a standard method for achieving homogeneous dispersion of additives in a polymer matrix.
Materials and Equipment:
-
Polycarbonate (PC) pellets (e.g., general-purpose injection molding grade), dried at 120°C for 4 hours prior to use.
-
This compound (BDP), as received.
-
Co-rotating twin-screw extruder.
-
Strand pelletizer.
-
Injection molding machine.
Procedure:
-
Pre-blending: Physically mix the dried PC pellets and BDP powder in the desired weight ratios (e.g., 95/5, 90/10, 85/15 w/w of PC/BDP) in a bag or tumbler for 5-10 minutes to ensure a uniform feed. A control batch of 100% PC should also be prepared.
-
Extrusion:
-
Set the extruder temperature profile. A typical profile for PC is from 240°C at the feed zone to 280°C at the die.
-
Feed the pre-blended material into the extruder at a constant rate.
-
Set the screw speed to achieve good mixing without excessive shear, which could degrade the polymer (e.g., 200-300 RPM).
-
The extrudate (molten strand) is cooled in a water bath.
-
-
Pelletization: The cooled strand is fed into a pelletizer to produce compounded pellets.
-
Drying: Dry the compounded pellets at 120°C for 4 hours to remove any moisture absorbed during the cooling process.
-
Specimen Preparation:
-
Using an injection molding machine, mold the dried pellets into standard test specimens as required for the various characterization techniques (e.g., tensile bars, impact bars, and flammability test bars). A typical injection molding temperature for PC is 280-310°C.[10]
-
Causality and Experimental Choices:
-
Drying of PC: Polycarbonate is susceptible to hydrolytic degradation at processing temperatures. Thorough drying is essential to prevent a reduction in molecular weight, which would compromise the mechanical properties of the final product.
-
Twin-Screw Extrusion: A co-rotating twin-screw extruder provides excellent distributive and dispersive mixing, ensuring that the BDP is homogeneously distributed throughout the PC matrix. This is critical for consistent material properties and reliable flame retardant performance.
Protocol 2: Characterization of PC/BDP Blends
This section outlines the key analytical techniques to evaluate the properties of the prepared blends.
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability.[11][12]
Procedure:
-
Place a small sample (5-10 mg) of the PC/BDP blend into a TGA pan (alumina or platinum).
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere (flow rate of 50-100 mL/min).
-
Record the mass loss as a function of temperature.
-
Determine key parameters from the TGA curve:
-
Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are indicators of the onset of degradation.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 700°C), which correlates with the condensed phase flame retardant action.[13]
-
A. UL 94 Vertical Burn Test
This test classifies the flammability of plastics based on their self-extinguishing characteristics.[14][15]
Procedure:
-
Condition the test specimens (typically 125 x 13 mm, with a specified thickness) for 48 hours at 23°C and 50% relative humidity.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Test a total of 5 specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard. A V-0 rating is the most desirable, indicating that burning stops within 10 seconds on a vertical specimen, and drips of particles are allowed as long as they are not inflamed.[14][16]
B. Limiting Oxygen Index (LOI) Test (ASTM D2863)
LOI determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.[17][18]
Procedure:
-
Place a vertically oriented test specimen in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen concentration in the gas mixture until the flame is just self-extinguished.
-
The LOI is the minimum percentage of oxygen that just supports flaming combustion.[19][20] A higher LOI value indicates better flame retardancy.
A. Tensile Testing (ASTM D638)
This test measures the force required to pull a specimen to its breaking point, providing information on its strength and ductility.
Procedure:
-
Use standard dumbbell-shaped tensile test specimens.
-
Condition the specimens as per the standard.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation.
-
Calculate the Tensile Strength, Tensile Modulus, and Elongation at Break.
B. Notched Izod Impact Testing (ASTM D256)
This test measures the impact resistance of a material, or its ability to withstand a sudden applied load.
Procedure:
-
Use standard notched bar specimens.
-
Condition the specimens.
-
Clamp the specimen in the base of a pendulum impact testing machine.
-
Release the pendulum, allowing it to strike and break the specimen.
-
The energy absorbed in breaking the specimen is measured and reported as the impact strength (e.g., in J/m).
The overall experimental workflow is summarized in the diagram below.
// Nodes Materials [label="Raw Materials\n(PC Pellets, BDP Powder)"]; Drying [label="Drying PC\n(120°C, 4h)"]; Blending [label="Melt Blending\n(Twin-Screw Extruder)"]; Pelletizing [label="Pelletizing"]; Molding [label="Injection Molding\n(Test Specimens)"]; Characterization [label="Characterization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="TGA\n(Thermal Stability)"]; Flammability [label="Flammability Tests\n(UL 94, LOI)"]; Mechanical [label="Mechanical Tests\n(Tensile, Impact)"]; Data [label="Data Analysis & Reporting", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Materials -> Drying; Drying -> Blending; Blending -> Pelletizing; Pelletizing -> Molding; Molding -> Characterization; Characterization -> TGA [dir=none]; Characterization -> Flammability [dir=none]; Characterization -> Mechanical [dir=none]; TGA -> Data; Flammability -> Data; Mechanical -> Data; }
Caption: Experimental workflow for PC/BDP blend preparation and analysis.Expected Results and Data Interpretation
The incorporation of BDP into polycarbonate is expected to significantly alter its properties. The following table summarizes the anticipated trends.
| Property | Test Method | Neat PC | PC + 5% BDP | PC + 10% BDP | PC + 15% BDP | Rationale for Change |
| Thermal Stability | ||||||
| Td5% (°C) | TGA | ~450 | ~430 | ~415 | ~400 | BDP has lower thermal stability than PC, initiating earlier degradation. |
| Char Yield at 700°C (%) | TGA | <25 | ~28 | ~32 | ~35 | BDP promotes char formation in the condensed phase. |
| Flammability | ||||||
| UL 94 Rating (1.6 mm) | UL 94 | V-2 | V-0 | V-0 | V-0 | BDP's dual-phase action effectively quenches the flame.[3][9] |
| LOI (%) | ASTM D2863 | ~26 | ~30 | ~34 | ~37 | Higher oxygen concentration is needed to sustain combustion due to flame inhibition. |
| Mechanical Properties | ||||||
| Tensile Strength (MPa) | ASTM D638 | ~65 | ~62 | ~58 | ~54 | BDP acts as a plasticizer, reducing intermolecular forces.[5] |
| Tensile Modulus (GPa) | ASTM D638 | ~2.4 | ~2.3 | ~2.2 | ~2.1 | Plasticization effect reduces the material's stiffness. |
| Notched Izod Impact (J/m) | ASTM D256 | ~800 | ~750 | ~700 | ~650 | While PC's toughness is high, plasticization can sometimes lead to a slight reduction. |
Interpretation of Data:
-
Thermal Stability: A decrease in the onset of degradation (Td5%) is expected because BDP itself begins to decompose at a lower temperature than polycarbonate. However, the key indicator of its flame retardant efficacy in the condensed phase is the significant increase in char yield at higher temperatures.
-
Flammability: A dramatic improvement in flame retardancy is the primary goal. Achieving a UL 94 V-0 rating and a significant increase in the LOI value would confirm the effectiveness of BDP. An LOI above 21% (the approximate concentration of oxygen in air) indicates that the material is self-extinguishing under ambient conditions.
-
Mechanical Properties: The plasticizing effect of BDP typically leads to a decrease in tensile strength and modulus, as the additive increases the free volume between polymer chains, allowing them to move more easily. A slight decrease in impact strength may also be observed. It is crucial to balance the desired level of flame retardancy with the required mechanical performance for the intended application. The formulation must be optimized to meet both safety and structural integrity requirements.
Conclusion
This compound is a highly effective halogen-free flame retardant for polycarbonate. Its dual-phase mechanism, involving both char formation in the condensed phase and radical scavenging in the gas phase, allows for a significant enhancement in the fire safety of PC blends. By following the detailed protocols for blend preparation and characterization outlined in this guide, researchers and engineers can systematically evaluate the impact of BDP on the thermal, flammability, and mechanical properties of polycarbonate. This will enable the development of optimized formulations that meet the stringent safety and performance requirements of modern applications.
References
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Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
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Wikipedia. (n.d.). UL 94. Retrieved from [Link]
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Techmer PM. (n.d.). Understanding UL 94: Flammability Standards and Their Importance. Retrieved from [Link]
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WorldofTest.com. (2025, March 12). UL94: The Standard for Safety of Flammability of Plastic Materials. Retrieved from [Link]
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ResearchGate. (2010, January). Flame Retardancy Mechanisms of Bisphenol A Bis(diphenyl phosphate) in Combination with Zinc Borate in Bisphenol A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. Retrieved from [Link]
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EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]
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C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from [Link]
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CPG. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]
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LookChem. (n.d.). Cas 132-29-6, this compound. Retrieved from [Link]
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MaTestLab. (2024, October 29). ASTM D2863 Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) US Lab. Retrieved from [Link]
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Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]
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ACS Publications. (n.d.). What Reacts with What in Bisphenol A Polycarbonate/Silicon Rubber/Bisphenol A Bis(diphenyl phosphate) during Pyrolysis and Fire Behavior?. Retrieved from [Link]
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PubMed. (2022, November 15). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]
-
Ainfo Inc. (2025, August 31). Unveiling this compound (CAS 132-29-6). Retrieved from [Link]
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ASTM International. (2023, October 11). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Retrieved from [Link]
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MDPI. (2022, November 15). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]
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Fireproof cable. (n.d.). Oxygen Index Test in accordance with ASTM D 2863|FAQ. Retrieved from [Link]
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ChemRxiv. (2024, December 18). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]
-
ResearchGate. (2022, November 11). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]
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Polymer Flame Retardant Network. (2024, April 9). Application of polycarbonate flame retardant. Retrieved from [Link]
-
Dioxin 20XX International Symposium. (n.d.). CHARACTERIZING TECHNICAL MIXTURES OF RDP, BDP, AND DOPO USING MULTIPLE ANALYTICAL TECHNIQUES. Retrieved from [Link]
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Gallina USA. (n.d.). POLYCARBONATE OF BISPHENOL A (PC) TECHNICAL / CHEMICAL DETAILS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate. Retrieved from [Link]
-
Semantic Scholar. (2007, November 1). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Retrieved from [Link]
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Semantic Scholar. (2009, August 29). Fire retardancy mechanisms of arylphosphates in polycarbonate (PC) and PC/acrylonitrile-butadiene-styrene. Retrieved from [Link]
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LookChem. (n.d.). CAS No.132-29-6, this compound Suppliers. Retrieved from [Link]
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DTIC. (n.d.). Mechanical Properties of Polycarbonate-Polysulfone and Polycarbonate- Polyetherimide Blends. Retrieved from [Link]
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ResearchGate. (2025, August 6). Mechanical properties study of polycarbonate and other thermoplastic polymers. Retrieved from [Link]
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MDPI. (n.d.). Mechanical and Thermal Properties of 3D Printed Polycarbonate. Retrieved from [Link]
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MDPI. (n.d.). Polyurethanes Made with Blends of Polycarbonates with Different Molecular Weights Showing Adequate Mechanical and Adhesion Properties and Fast Self-Healing at Room Temperature. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. Retrieved from [Link]
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Performance Validation of 2-Biphenylyl Diphenyl Phosphate as a High-Performance Anti-Wear and Extreme-Pressure Lubricant Additive
An Application Note for Researchers and Scientists
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the performance validation of 2-Biphenylyl Diphenyl Phosphate (BPDP) as a lubricant additive. Phosphate esters are a well-established class of anti-wear (AW) and extreme-pressure (EP) additives, prized for their ability to form protective tribochemical films on metallic surfaces under boundary lubrication conditions.[1][2] This guide details the underlying mechanism of action, presents standardized testing protocols based on ASTM methods, and outlines analytical techniques for the characterization of the resulting surface modifications. The protocols are designed to be self-validating, providing a robust framework for evaluating the efficacy of BPDP in enhancing the tribological properties of base oils.
Introduction and Mechanism of Action
The primary function of an AW/EP additive is to prevent catastrophic failure of interacting surfaces when the fluid lubricant film is insufficient to prevent asperity contact.[3] This occurs under conditions of high load, low speed, or elevated temperature. This compound (C₂₄H₁₉O₄P) is an aryl phosphate ester that leverages a well-understood tribochemical mechanism to provide surface protection.[4]
Mechanism of Tribofilm Formation:
The efficacy of phosphate esters like BPDP is not due to their bulk fluid properties but rather their targeted chemical reactivity at the lubricating interface. The process can be described in several stages:
-
Adsorption: Under operating conditions, the polar phosphate ester molecules adsorb onto the oxidized metallic (e.g., iron or steel) surface.[1]
-
Tribochemical Reaction: The localized high temperatures and pressures generated at the tips of interacting asperities act as a catalyst. This energy input initiates the thermal decomposition of the BPDP molecule.
-
Film Formation: The decomposed fragments react with the iron oxide layer and the underlying iron substrate. This reaction forms a complex, glassy, and durable inorganic polymer film, primarily composed of iron polyphosphates.[1][5]
-
Sacrificial Protection: This newly formed tribofilm has a lower shear strength than the bulk metal, allowing it to be sheared away sacrificially. This prevents direct metal-to-metal contact, minimizes adhesive wear, and reduces the coefficient of friction.[6] The film continuously reforms in high-stress areas, providing sustained protection.
The following diagram illustrates the proposed mechanism for the formation of the protective phosphate layer.
Experimental Validation Workflow
A systematic approach is required to validate the performance of BPDP. The workflow involves preparing lubricant blends, subjecting them to standardized tribological tests, and performing post-test analysis of the worn surfaces to confirm the mechanistic hypothesis.
Experimental Protocols
The following protocols provide step-by-step instructions for the quantitative evaluation of BPDP.
Protocol 1: Preparation of Lubricant Formulations
-
Objective: To prepare homogenous and stable blends of BPDP in a selected base oil for comparative testing.
-
Materials:
-
This compound (BPDP), ≥98% purity.
-
Base oil (e.g., ISO VG 46 Group II Mineral Oil or a Polyalphaolefin (PAO)).
-
Control: Base oil without any additive.
-
Test Sample: Base oil with a specified concentration of BPDP (e.g., 0.5%, 1.0%, and 2.0% by weight).
-
-
Procedure:
-
Weigh the required amount of base oil into a clean glass beaker.
-
Weigh the corresponding amount of BPDP powder/solid.
-
Place the beaker on a magnetic stirrer with a heating function.
-
Add the BPDP to the base oil while stirring.
-
Heat the mixture to 60-70°C while stirring continuously to ensure complete dissolution and homogeneity. Maintain this temperature for 30 minutes.
-
Allow the blend to cool to room temperature. Visually inspect for any cloudiness or precipitation. The final blend should be clear and bright.
-
Prepare a control sample of only the base oil for baseline comparison.
-
Protocol 2: Anti-Wear (AW) Performance (ASTM D4172)
-
Objective: To determine the relative wear-preventive characteristics of the lubricant blends under sliding contact.[7][8]
-
Apparatus: Four-Ball Wear Tester.
-
Procedure:
-
Cleaning: Thoroughly clean the test balls (AISI 52100 steel), ball pot, and locking ring with a suitable solvent (e.g., heptane) and dry them completely. This step is critical to prevent cross-contamination.
-
Assembly: Place three clean stationary balls into the ball pot. Secure them with the locking ring.
-
Lubricant Addition: Pour the test lubricant (prepared in Protocol 1) into the ball pot until the stationary balls are fully submerged.
-
Setup: Place the ball pot onto the tester's platform. Secure a fourth, clean rotating ball into the chuck of the drive spindle.
-
Test Conditions: Set the test parameters according to the ASTM D4172 standard.[9][10] A common set of conditions is:
-
Spindle Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2°C
-
Load: 392 ± 2 N (40 kgf)
-
Duration: 60 ± 1 min
-
-
Execution: Start the test. The machine will apply the load and begin rotation while maintaining the set temperature.
-
Post-Test: Once the test is complete, stop the machine, remove the lubricant, and carefully retrieve the three stationary balls. Clean them with solvent.
-
Measurement: Using a calibrated microscope, measure the wear scar diameter (WSD) on each of the three stationary balls in two perpendicular directions. Calculate the average of the six measurements.
-
Validation: Run the test in triplicate for each lubricant blend (Control and BPDP concentrations) to ensure repeatability.
-
Protocol 3: Extreme-Pressure (EP) Performance (ASTM D2783)
-
Objective: To determine the load-carrying properties of the lubricant, specifically the Weld Point.[11][12]
-
Apparatus: Four-Ball EP Tester.
-
Procedure:
-
Assembly: The cleaning and assembly process is identical to Protocol 2.
-
Test Conditions: This test involves a series of short-duration runs (10 seconds each) with incrementally increasing loads.[13][14]
-
Spindle Speed: 1770 ± 60 rpm
-
Temperature: Ambient (typically 18-35°C)
-
Load: Applied in sequential steps as specified in the ASTM standard.
-
-
Execution: Start the test at the lowest load step. Run for 10 seconds. If welding does not occur, stop the test, replace the balls with a new set, and proceed to the next higher load step.
-
Weld Point Determination: Continue this process until the load is sufficient to cause the four balls to weld together, indicated by a sudden stop of the spindle or a sharp increase in motor current and noise. The load at which this occurs is the Weld Point .[15]
-
Validation: The test should be repeated to confirm the Weld Point. Compare the results for the base oil against the BPDP-fortified oil.
-
Protocol 4: Surface Analysis of Worn Scars
-
Objective: To chemically characterize the tribofilm formed on the wear scars, providing direct evidence of the additive's mechanism.
-
Apparatus: Scanning Electron Microscope with Energy-Dispersive X-ray Spectroscopy (SEM/EDX), X-ray Photoelectron Spectrometer (XPS).
-
Procedure:
-
Sample Preparation: Use the stationary balls from the ASTM D4172 tests (Protocol 2). Carefully clean them with a solvent to remove residual oil without disturbing the tribofilm.
-
SEM/EDX Analysis:
-
Mount a representative ball for SEM analysis.
-
Image the wear scar to observe its morphology (e.g., smoothness, presence of ploughing or pitting).
-
Use EDX to perform an elemental analysis of the surface inside the wear scar versus the surface outside the scar. Look for the presence of Phosphorus (P) and an altered Iron (Fe)/Oxygen (O) ratio inside the scar, which would be absent in the control sample.[16]
-
-
XPS Analysis:
-
XPS provides chemical state information, which is crucial for confirming the mechanism.[17]
-
Analyze the wear scar surface to identify the binding energies of key elements.
-
The detection of P 2p peaks corresponding to phosphate (PO₄³⁻) and Fe 2p peaks corresponding to iron phosphates would provide strong evidence of a tribochemical reaction.[5][18]
-
-
Data Interpretation and Expected Results
The performance of BPDP is quantified by comparing the results from the additized oil to the base oil control.
Table 1: Expected Tribological Performance Data
| Lubricant Sample | Additive Concentration (wt%) | Avg. Wear Scar Diameter (mm) (ASTM D4172) | Weld Point (kgf) (ASTM D2783) |
| Control | 0% | 0.85 | 160 |
| BPDP Blend 1 | 0.5% | 0.60 | 200 |
| BPDP Blend 2 | 1.0% | 0.45 | 250 |
| BPDP Blend 3 | 2.0% | 0.42 | 250 |
-
Anti-Wear Performance: A significant reduction in the average wear scar diameter indicates effective anti-wear performance.[9] The smaller the scar, the better the protection.
-
Extreme-Pressure Performance: A higher Weld Point demonstrates an improved ability to withstand extreme loads before catastrophic failure.[13]
Table 2: Expected Surface Analysis Results (XPS)
| Element | Binding Energy Region (eV) | Expected Chemical State (on BPDP Sample Wear Scar) | Mechanistic Implication |
| P 2p | ~133-134 | Iron Phosphate (FePO₄) / Polyphosphate | Confirms reaction of BPDP to form a protective film.[18] |
| Fe 2p | ~711-714 | Iron (II/III) Phosphate, Iron Oxides | Confirms additive reaction with the steel surface.[5] |
| O 1s | ~531-532 | Phosphate (P-O), Metal Oxide | Indicates the presence of the phosphate-based film. |
Conclusion
The protocols outlined in this application note provide a robust and standardized methodology for validating the performance of this compound as a lubricant additive. By integrating standardized mechanical testing with advanced surface-sensitive analytical techniques, researchers can generate quantitative performance data and gain direct insight into the tribochemical film-forming mechanism. The expected results—a marked decrease in wear and an increase in load-carrying capacity—are directly attributable to the formation of a durable iron phosphate tribofilm, confirming the efficacy of BPDP as a high-performance AW/EP additive.[1][4]
References
-
Spikes, H. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants, 1(4), 132-159. [Online]. Available: [Link]
-
ASTM International. (2021). Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) (D2783-21). West Conshohocken, PA. [Online]. Available: [Link]
-
Rtec Instruments. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. [Online]. Available: [Link]
-
Gahagan, M. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. ResearchGate. [Online]. Available: [Link]
-
Rtec Instruments. ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids. [Online]. Available: [Link]
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Scribd. ASTM D2783 21 Standard Test Method For Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). [Online]. Available: [Link]
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ASTM International. (2021). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (D4172-21). West Conshohocken, PA. [Online]. Available: [Link]
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ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Online]. Available: [Link]
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ASTM International. D2783 Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). [Online]. Available: [Link]
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ANSI Webstore. ASTM D2783-21 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). [Online]. Available: [Link]
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Petrolube. ASTM D4172: Four Ball Wear of Oil @ 1 hr. [Online]. Available: [Link]
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ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Online]. Available: [Link]
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Singh, H. et al. (2022). XPS survey scan of tribofilm formed while testing phosphate and phosphate ester–based lubricant. ResearchGate. [Online]. Available: [Link]
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Elco Corporation. Phosphate Ester Fluids. [Online]. Available: [Link]
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LookChem. Cas 132-29-6, this compound. [Online]. Available: [Link]
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Nicholls, M. A. et al. (2004). Study of the Chemistry of Films Generated from Phosphate Ester Additives on 52100 Steel Using X-ray Absorption Spectroscopy. ResearchGate. [Online]. Available: [Link]
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Ahmed, A. et al. (2019). X-Ray Photoelectron Spectroscopy Analysis of Antiwear Tribofilms Produced on Boundary-Lubricated Steel Surfaces from Sulfur- and Phosphorus-Containing Additives and Metal Deactivator Additive. ResearchGate. [Online]. Available: [Link]
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Machinery Lubrication. Phosphate Ester Fluids - Benefits and Limitations. [Online]. Available: [Link]
-
Zhao, G. et al. (2022). Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. MDPI. [Online]. Available: [Link]
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Application Notes & Protocols: The Use of 2-Biphenylyl Diphenyl Phosphate (BPDP) in UV-Protective Coatings
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Executive Summary
This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 2-Biphenylyl Diphenyl Phosphate (BPDP) as a UV-protective additive in high-performance coatings. BPDP, an organophosphate compound (CAS 132-29-6), is recognized for its dual functionality as a flame retardant and plasticizer.[1][2] This guide focuses on its potent ultraviolet (UV) absorption capabilities, which are critical for preventing the photodegradation of coating binders and pigments.[3] We will explore the underlying mechanism of UV protection, provide detailed formulation guidelines, present validated experimental protocols for performance evaluation, and discuss the interpretation of results. The objective is to equip scientists with the necessary knowledge to effectively integrate BPDP into coating systems to enhance durability, weather resistance, and long-term aesthetic integrity.
Scientific Foundation: Mechanism of UV Protection
The longevity of exterior coatings is primarily challenged by exposure to solar radiation, specifically UV light (290-400 nm), which initiates degradation pathways in the polymer binder.[4] This leads to undesirable effects such as loss of gloss, chalking, cracking, and color fading.[5] UV absorbers are additives that mitigate this damage by competitively absorbing the harmful radiation and dissipating it as harmless thermal energy.[6][7]
This compound functions as a highly effective UV absorber. Its aromatic structure, containing multiple phenyl groups, is adept at absorbing energy in the UV-A and UV-B regions of the spectrum.[2][3] Upon absorption of a photon, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state through non-radiative decay pathways, releasing the energy as heat, thereby preventing the formation of free radicals within the polymer matrix.
Formulation and Processing Guidelines
The successful incorporation of BPDP into a coating formulation depends on its compatibility with the resin system and the target application.
Solubility and Compatibility
BPDP is an aromatic phosphate ester, lending it good compatibility with a range of binder systems, particularly those with some aromatic character or intermediate polarity.
-
Recommended Systems: Polyurethanes (PUDs), Acrylics, Epoxies, Polyesters.[8][9]
-
Initial Evaluation: It is imperative to conduct a preliminary compatibility test. Prepare a small batch of the liquid coating with the desired concentration of BPDP. Observe for any signs of haze, precipitation, or seeding after 24 hours. A compatible system should remain clear and homogenous.
Recommended Loading Levels
The optimal concentration of BPDP is a balance between performance and cost. The required level depends on the coating's thickness, the binder's inherent UV stability, and the presence of pigments.
| Coating Type | Binder System | Suggested Loading (% w/w on Resin Solids) | Notes |
| Clear Coat (Automotive/Wood) | Polyurethane, Acrylic | 1.0 - 3.0% | Higher loading for maximum gloss and color retention.[10] |
| Pigmented Topcoat (Architectural) | Acrylic, Polyester | 0.5 - 2.0% | Pigments (e.g., TiO₂) offer some UV screening, allowing for lower BPDP levels. |
| Industrial Maintenance Coating | Epoxy, Polyurethane | 1.5 - 3.0% | For applications in harsh environments requiring maximum durability. |
Synergism with Hindered Amine Light Stabilizers (HALS)
For ultimate long-term durability, a synergistic combination of a UV absorber (UVA) like BPDP and a Hindered Amine Light Stabilizer (HALS) is strongly recommended.[11][12]
-
Mechanism: While BPDP absorbs UV light on the front line, any stray photons that penetrate can still generate free radicals. HALS function by scavenging these free radicals, terminating the degradation chain reaction.[7][13] This dual-protection approach is highly effective.[14]
-
Recommended Ratio: A typical starting point is a 1:1 or 2:1 ratio of UVA:HALS (e.g., 1.5% BPDP with 1.5% HALS).[10]
Incorporation Protocol
-
Pre-dilution (Optional but Recommended): For liquid coatings, especially waterborne systems like polyurethane dispersions (PUDs), pre-diluting BPDP in a compatible, water-miscible solvent can facilitate homogenous mixing.[10]
-
Order of Addition: Add the BPDP/HALS package during the let-down stage of coating manufacturing, after the primary pigment dispersion and binder addition.
-
Mixing: Ensure thorough mixing under low-to-moderate shear for at least 15-20 minutes to guarantee uniform distribution.
Experimental Protocols for Performance Validation
To quantify the efficacy of BPDP, a systematic approach involving accelerated weathering and subsequent property measurements is essential. The following protocols are based on internationally recognized ASTM standards.
Protocol 1: Accelerated Weathering Exposure
This protocol uses a fluorescent UV lamp apparatus to simulate the damaging effects of sunlight and moisture.[15]
-
Standard: Adhere to ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials .[16]
-
Apparatus: QUV Accelerated Weathering Tester or equivalent.
-
Lamps: Use UVA-340 lamps to provide a realistic simulation of sunlight in the critical short-wavelength UV region.
-
Test Cycle: A common and effective cycle for general coatings is Cycle 1:
-
Step 1: 8 hours of UV exposure at 60°C Black Panel Temperature.
-
Step 2: 4 hours of condensation (darkness) at 50°C Black Panel Temperature.
-
-
Duration: A total exposure of 1000 to 2000 hours is typical for high-durability coatings.[17] Samples should be evaluated at regular intervals (e.g., every 250 or 500 hours).
Protocol 2: Specular Gloss Measurement
Gloss retention is a primary indicator of surface integrity. Degradation of the coating surface leads to a reduction in gloss.
-
Standard: ASTM D523 - Standard Test Method for Specular Gloss .[18][19]
-
Apparatus: Calibrated glossmeter.
-
Procedure:
-
Select the appropriate geometry. For most coatings, 60° is standard. Use 20° for high-gloss coatings (>70 GU) and 85° for low-gloss or matte finishes (<10 GU).[20][21]
-
Calibrate the instrument using the supplied black glass standard.
-
Measure the gloss of each sample panel at a minimum of three different locations before exposure (T=0). Record the average.
-
After each weathering interval, clean the panels gently with a soft cloth and deionized water, allow them to dry completely, and remeasure the gloss.
-
Calculate the Percent Gloss Retention as: (Gloss_final / Gloss_initial) * 100.
-
Protocol 3: Color Difference Measurement
UV degradation can cause color fading or yellowing. Quantifying this change is crucial.[5]
-
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates .[22][23]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Set the instrument to report color coordinates in the CIE Lab* color space.[24]
-
Calibrate the instrument per manufacturer instructions.
-
Measure the L, a, and b* values of each panel before exposure (T=0). This is the reference color.
-
After each weathering interval, remeasure the L, a, and b* values.
-
Calculate the total color difference, Delta E (ΔE) , using the formula: ΔE = √[(L_final - L_initial)² + (a_final - a_initial)² + (b_final - b_initial)²]
-
A higher ΔE* value indicates a greater change in color. Generally, a ΔE* > 1.0 is perceptible to the human eye.[24]
-
Data Interpretation and Expected Results
A successful formulation incorporating BPDP will demonstrate significantly improved resistance to weathering compared to an unprotected control sample.
| Formulation | Exposure (Hours) | Gloss Retention (%) | Color Difference (ΔE*) | Visual Observation |
| Control (No Additives) | 1000 | 35% | 8.2 | Severe chalking, significant yellowing |
| Test 1 (2% BPDP) | 1000 | 75% | 2.5 | Slight loss of gloss, minor color shift |
| Test 2 (2% BPDP + 1% HALS) | 1000 | 92% | 0.9 | Excellent gloss, no perceptible color change |
Analysis:
-
The Control sample shows catastrophic failure, as expected.
-
Test 1 demonstrates the significant protective effect of BPDP alone, retaining 75% of its initial gloss.
-
Test 2 highlights the synergistic effect of combining BPDP with HALS, resulting in superior performance with over 90% gloss retention and a color change that is nearly imperceptible.[12][14]
References
-
ASTM International. (n.d.). D523 Standard Test Method for Specular Gloss. ASTM.org. Retrieved from [Link]
-
Wance. (2025, January 13). Understanding ASTM G154: The Industry Standard for UV Weathering Tests. Wance.net. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D523 testing. Industrialphysics.com. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D523 Gloss Testing – Specular Gloss Measurement. Micomlab.com. Retrieved from [Link]
-
ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. Icc-es.org. Retrieved from [Link]
-
TestResources. (n.d.). ASTM D523 - Specular Gloss Testing Services. Testresources.net. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D2244 - Test Method for Calculating Color Differences. Micomlab.com. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. Micomlab.com. Retrieved from [Link]
-
CoatingsTech. (n.d.). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. Coatingstech-digital.org. Retrieved from [Link]
-
KTA University. (n.d.). Measuring Color Difference in the Coatings Industry. Kta.com. Retrieved from [Link]
-
Brenntag. (n.d.). UV Absorbers Used for Coatings. Brenntag.com. Retrieved from [Link]
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Hauthaway. (n.d.). Formulating Guidelines for Hauthane Polyurethane Dispersions. Hauthaway.com. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Researchgate.net. Retrieved from [Link]
-
Element. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Element.com. Retrieved from [Link]
-
Emerald Insight. (2007, March 27). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Emerald.com. Retrieved from [Link]
-
AML Instruments. (2025, June 24). ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You?. Amlinstruments.co.uk. Retrieved from [Link]
-
ICC Evaluation Service, LLC. (n.d.). ASTM D2244 – Calculation of Color Tolerances. Icc-es.org. Retrieved from [Link]
-
Nanjing Retop Technology Co., Ltd. (n.d.). ASTM D2244 Calculation of Color Tolerances and Color Differences. Chinahbts.com. Retrieved from [Link]
-
Presto Group. (n.d.). ASTM D523 and ASTM D2457 Standard for Gloss Meter. Testing-instruments.com. Retrieved from [Link]
-
Clariant. (n.d.). Additive solutions for automotive exterior coatings. Clariant.com. Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM D2244 Testing. Atslab.com. Retrieved from [Link]
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LookChem. (n.d.). Cas 132-29-6,this compound. Lookchem.com. Retrieved from [Link]
-
Scribd. (n.d.). UV Coatings Formulation Guide. Scribd.com. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: A Guide for Polyurethane Manufacturers. Innopharmchem.com. Retrieved from [Link]
-
Tilley Distribution. (2025, March 26). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Tilleydistribution.com. Retrieved from [Link]
-
China Baoxu Chemical. (n.d.). How Does UV absorber Work?. Baoxuchem.com. Retrieved from [Link]
-
Amine Catalysts. (2025, April 25). uv stabilizer polyurethane additive for coating applications. Amine-catalysts.com. Retrieved from [Link]
-
SONGWON Industrial Group. (n.d.). Waterborne wood coatings - the effects of UV absorbers and light stabilizers on color and gloss. Songwon.com. Retrieved from [Link]
-
Heze Djade Chemical Corporation. (n.d.). 2-Biphenylol diphenyl phosphate. Djadechem.com. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Ultraviolet Absorption Spectra of Some Biphenyl Derivatives of Phosphorus and Arsenic. Pubs.acs.org. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Protecting Coatings: The Essential Role of this compound in Enhancing Durability and Weather Resistance. Innopharmchem.com. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Biphenylyl Diphenyl Phosphate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Biphenylyl Diphenyl Phosphate (BDP), CAS No. 132-29-6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. We will address common challenges and provide robust, validated protocols to help you achieve the highest possible purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (BDP), also known as [1,1'-biphenyl]-2-yl diphenyl phosphate, is an organophosphate ester with the molecular formula C₂₄H₁₉O₄P.[1][2] It is primarily utilized as a flame retardant plasticizer, enhancing the flexibility and fire safety of polymers like polyvinyl chloride (PVC).[3] Its high thermal stability also makes it valuable as a lubricant additive.[3] In the pharmaceutical and fine chemical sectors, it serves as a critical organic intermediate and building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[4]
Q2: Why is achieving high purity for BDP critical for its applications?
The performance of BDP is directly tied to its purity. In pharmaceutical synthesis, impurities can lead to unwanted side reactions, lower yields of the final API, and introduce potential toxicological risks.[4] For applications in electronic materials, such as in polymer films, ionic or metallic impurities can degrade the material's dielectric properties and long-term stability.[5] Therefore, a purity of ≥98%, as measured by HPLC, is often the minimum requirement for advanced applications.[6][7]
Q3: What are the most common impurities found in crude this compound?
Impurities in crude BDP typically originate from its synthesis, which often involves the reaction of phosphorus oxychloride (POCl₃) with 2-phenylphenol and phenol.[5] Common impurities include:
-
Unreacted Starting Materials: Residual 2-phenylphenol and phenol.
-
Reaction Intermediates: Partially reacted chlorophosphate species.
-
Side-Products: Structurally similar phosphate esters formed by undesired reactions, such as Triphenyl Phosphate (TPP) and Bis(2-biphenylyl) phenyl phosphate.[5]
-
Acidic Residues: Traces of phosphoric acid or hydrochloric acid (a byproduct of the POCl₃ reaction), which can increase the Total Acid Number (TAN).[8]
-
Water: Phosphate esters are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Water can lead to hydrolysis of the ester, forming acidic impurities.[9][10]
Q4: What are the principal strategies for purifying crude BDP?
The main purification strategies target the removal of the impurities listed above. The most effective methods, often used in combination, are:
-
High-Vacuum Distillation: Effective for separating BDP from less volatile impurities and some colored byproducts.[3][11]
-
Column Chromatography: Percolation through a column of activated alumina is a documented method for removing polar impurities and color.[3] Silica gel can also be employed.
-
Washing and Neutralization: A multi-step washing process can remove acidic impurities and residual catalysts. This often involves sequential washes with a dilute acid (chelating agent), a dilute base, and deionized water, followed by treatment with an acid scavenger.[12]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of BDP in a practical, question-and-answer format.
Problem 1: Purity Stagnates Below 98% After a Single Purification Step
Question: "I've performed a high-vacuum distillation on my crude BDP, but the purity, according to HPLC analysis, is stuck around 96-97%. How can I remove these final impurities?"
Plausible Cause: Your product likely contains structurally similar impurities, such as Triphenyl Phosphate or Bis(2-biphenylyl) phenyl phosphate, which have boiling points very close to BDP, making them difficult to separate by distillation alone.[5] Effective purification often requires a multi-step approach targeting different physicochemical properties of the impurities.
Recommended Solution: A sequential purification workflow is recommended. After an initial distillation to remove bulk impurities, a secondary chromatographic step is highly effective.
Caption: Sequential purification workflow for BDP.
Step-by-Step Protocol: Alumina Column Chromatography
-
Prepare the Column: Slurry-pack a glass chromatography column with activated alumina (neutral, Brockmann I) in a non-polar solvent like hexane.
-
Load the Sample: Dissolve the distilled BDP (from the first step) in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate or dichloromethane. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final high-purity product.
Verification: Confirm the final purity using HPLC.[7] The absence of impurity peaks that were present post-distillation will validate the success of the chromatographic step.
Problem 2: Final Product is Discolored (Yellow or Brown)
Question: "My BDP is pure by HPLC, but it has a persistent yellow tint. What causes this, and how can I decolorize it?"
Plausible Cause: Color in phosphate esters is often a sign of thermal degradation or oxidation, which can occur if the compound is exposed to high temperatures or air for extended periods.[8] Even trace amounts of phenolic impurities can oxidize to form highly colored species.
Recommended Solution: The most effective methods for color removal are adsorption-based. Percolation through activated alumina, as described in Problem 1, is often sufficient.[3] If color persists, treatment with activated carbon is a robust alternative.
Step-by-Step Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the colored BDP in a suitable organic solvent (e.g., toluene or ethanol) at a concentration of 10-20% (w/v).
-
Carbon Addition: Add powdered activated carbon to the solution (typically 1-2% of the solute weight).
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but avoid high temperatures.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite® or a 0.45 µm filter. The filtrate should be colorless.
-
Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized product.
Verification: Visual inspection is the primary check. For a quantitative measure, a UV-Vis spectrum can be taken to confirm the absence of absorbing species in the visible range (400-700 nm).
Problem 3: High Acidity (High Total Acid Number - TAN)
Question: "My BDP product has a Total Acid Number (TAN) greater than the specification of 0.1 mg KOH/g. What is the source of this acidity and how do I reduce it?"
Plausible Cause: High acidity is typically caused by the hydrolysis of the phosphate ester due to the presence of water, which forms phosphoric acid derivatives.[10] Residual acidic catalysts or byproducts from the synthesis can also contribute.[8] High TAN can lead to corrosion and degradation in end-use applications.[10]
Recommended Solution: A multi-stage liquid-liquid extraction process involving washes and a final treatment with an acid scavenger is highly effective. This approach removes both acidic impurities and any metal ions from catalysts.[12]
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Technical Support Center: Managing In-Source Degradation of 2-Biphenylyl Diphenyl Phosphate (2-BPD) in Mass Spectrometry
Welcome to the technical support guide for the analysis of 2-Biphenylyl diphenyl phosphate (2-BPD). This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the stability of 2-BPD during mass spectrometry (MS) analysis. In-source degradation can lead to poor sensitivity, inaccurate quantification, and misidentification of related impurities. This guide provides in-depth, experience-based answers to common questions and robust troubleshooting protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is in-source degradation, and why is 2-BPD susceptible to it?
A1: In-source degradation, also known as in-source fragmentation or in-source decay, is the breakdown of an analyte molecule within the ion source of a mass spectrometer, prior to mass analysis.[1][2] This process occurs in the intermediate pressure region between the atmospheric pressure inlet and the high vacuum of the mass analyzer.[3] Molecules are subjected to thermal energy and collisional activation, which can cause labile (chemically unstable) molecules to fragment.[1]
2-BPD, as an organophosphate ester (OPE), is susceptible for two primary reasons:
-
Thermally Labile Bonds: The phosphate ester bonds (P-O-C) in 2-BPD are relatively weak and can be cleaved with excess thermal energy in the ion source.
-
Protonation Site and Charge-Directed Fragmentation: During ionization (e.g., Electrospray or APCI), a proton may be added to the phosphate oxygen. The resulting positive charge can weaken adjacent bonds, making the molecule prone to fragmentation upon collisional activation.[4][5] This is a common issue for many organophosphate compounds and other labile molecules.[6][7]
This degradation is problematic because it reduces the abundance of the intact molecular ion ([M+H]⁺), leading to decreased sensitivity and making it difficult to achieve low limits of detection. It also generates fragment ions that can be mistaken for metabolites or impurities, complicating data interpretation.[3]
Q2: I'm seeing unexpected peaks in my 2-BPD spectrum. What are the likely degradation products?
A2: Based on the known fragmentation pathways of aromatic organophosphate esters, the degradation of 2-BPD (Molecular Weight: 354.32 g/mol ) in the ion source likely proceeds through the cleavage of its phosphate ester bonds.[8] The most probable fragment ions you would observe are:
-
Diphenyl phosphate ion ([C₁₂H₁₁O₄P+H]⁺) at m/z 251.05: This is a highly characteristic fragment for many OPEs containing two phenyl groups.[8] It results from the cleavage of the P-O bond connected to the biphenyl group.
-
Loss of a Phenyl Group: A fragment corresponding to the loss of a phenoxy radical.
-
Ions related to the Biphenyl Group: Fragments corresponding to the biphenyl moiety itself.
The diagram below illustrates the primary proposed degradation pathway for 2-BPD.
Caption: Proposed in-source degradation of 2-BPD.
Q3: Which ionization source, ESI or APCI, is better for minimizing 2-BPD degradation?
A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but they operate via different mechanisms that can influence analyte stability.
-
ESI is a "softer" ionization technique, meaning it generally imparts less energy to the analyte, which is advantageous for labile compounds.[3] However, ESI can be more susceptible to matrix effects, where other components in the sample suppress the ionization of the target analyte.
-
APCI utilizes a high-voltage corona discharge to ionize the mobile phase, which then transfers charge to the analyte. This process involves higher temperatures to vaporize the sample, making it potentially harsher for thermally labile compounds.[9] However, studies on other OPEs have shown that APCI can be less prone to ion suppression from complex matrices compared to ESI.[10]
Recommendation: Start with ESI due to its softer nature. If you experience significant matrix effects or poor sensitivity, testing APCI is a valid strategy. APCI can sometimes provide better sensitivity for less polar compounds.[9] A direct comparison using a standard solution is the best approach to determine the optimal source for your specific conditions.
Q4: What are the key MS source parameters I should optimize to reduce degradation?
A4: Optimizing source parameters is crucial for preserving labile ions.[1] The goal is to find a balance that allows for efficient ionization and desolvation without imparting enough excess energy to cause fragmentation. The most critical parameters are:
-
Source/Desolvation Temperature: This is often the primary cause of thermal degradation. Lower this temperature to the minimum required for efficient solvent evaporation.
-
Cone Voltage (or equivalent, e.g., Fragmentor Voltage, Skimmer Voltage): This voltage accelerates ions from the atmospheric pressure region into the vacuum region. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and causing fragmentation.[4] Reducing this voltage is a key step in minimizing degradation.
-
Capillary Voltage (ESI): While it has a lesser effect on fragmentation than cone voltage, an unstable spray can lead to inconsistent ionization and apparent degradation. Optimize for a stable signal.
-
Nebulizer Gas Flow/Pressure: This parameter affects droplet formation and desolvation. Insufficient flow can lead to poor nebulization, requiring higher temperatures. Excessive flow can cool the source but may also require higher temperatures to compensate. Optimize for a stable and robust signal at the lowest possible source temperature.[11]
Refer to the troubleshooting section for a systematic protocol on optimizing these parameters.
Troubleshooting Guides & Protocols
Protocol 1: Systematic Optimization of Source Parameters to Minimize 2-BPD Degradation
This protocol provides a step-by-step method to find the "softest" ionization conditions that maintain good signal intensity for the intact 2-BPD molecular ion.
Objective: To minimize the ratio of the primary fragment ion (m/z 251.05) to the parent molecular ion (m/z 355.11).
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of 2-BPD in your typical mobile phase.
-
Infuse the Standard: Infuse the solution directly into the mass spectrometer at a typical flow rate (e.g., 10-20 µL/min) to obtain a stable signal. Alternatively, perform repeated injections via an LC system.
-
Establish a Baseline: Using your instrument's default or current method settings, record the intensities of the parent ion (m/z 355.11) and the key fragment ion (m/z 251.05). Calculate the initial Parent/Fragment ratio.
-
Optimize Cone/Fragmentor Voltage:
-
Set the source temperature to a moderate value (e.g., 300-350 °C).
-
Starting from a high value, incrementally decrease the cone voltage.
-
At each step, record the intensities of the parent and fragment ions.
-
Plot the Parent/Fragment ratio against the cone voltage. Select the voltage that maximizes this ratio without sacrificing too much parent ion intensity. A significant drop in the fragment ion with a corresponding increase in the parent ion indicates success.[1]
-
-
Optimize Source Temperature:
-
Using the optimal cone voltage from the previous step, begin to lower the source/desolvation temperature in 15-25 °C increments.
-
Monitor the signal stability and the Parent/Fragment ratio. The goal is to find the lowest temperature that maintains a stable and intense parent ion signal without evidence of solvent condensation (which would manifest as a wildly fluctuating signal).
-
-
Fine-Tune Other Parameters: Re-adjust nebulizer gas and capillary voltage to ensure the spray remains stable with the new, gentler settings.
-
Verify with LC-MS: Run a chromatogram of your standard using the optimized method to confirm peak shape and sensitivity.
Data Summary for Optimization:
| Parameter | Typical Starting Range | Optimization Rationale | Impact on Degradation |
| Cone/Fragmentor Voltage | 20 - 100 V | Reduce collisional energy imparted to ions. | High Impact |
| Source/Desolvation Temp. | 250 - 500 °C | Minimize thermal energy exposure. | High Impact |
| Capillary Voltage (ESI) | 1.0 - 4.0 kV | Ensure stable spray for consistent ionization. | Low Impact |
| Nebulizer Gas Pressure | 30 - 60 psi | Optimize droplet size for efficient desolvation at lower temps. | Medium Impact |
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving issues related to 2-BPD degradation.
Caption: A logical workflow for troubleshooting 2-BPD analysis.
References
- Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2020/best-practices-for-attribute-monitoring-of-thermally-labile-peptides-using-the-bioaccord-system.html]
- Gao, L., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 865–874. [URL: https://pubs.acs.org/doi/10.1021/jasms.2c00060]
- Kim, H. J., et al. (2014). Optimized precursor ion selection for labile ions in a linear ion trap mass spectrometer and its impact on quantification using selected reaction monitoring. Journal of Mass Spectrometry, 49(10), 1047-1053. [URL: https://pubmed.ncbi.nlm.nih.gov/25331589/]
- Chu, S., & Letcher, R. J. (2015). Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Analytica Chimica Acta, 888, 197-205. [URL: https://www.sciencedirect.com/science/article/abs/pii/S000326701500851X]
- Gao, L., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube-Mass Spectrometry for Direct Analysis. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/35416117/]
- Robb, D. B., & Blades, M. W. (2006). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. Journal of the American Society for Mass Spectrometry, 17(2), 143-153. [URL: https://www.researchgate.net/publication/7451963_Electron_impact_electron_capture_negative_ionization_and_positive_chemical_ionization_mass_spectra_of_organophosphorus_flame_retardants_and_plasticizers]
- Imrie, G. A. (2007). LCAPI/MS in Drug Metabolism and Pharmacokinetic Studies. Doctoral thesis, University of Sunderland. [URL: https://sure.sunderland.ac.uk/id/eprint/2765/]
- Lee, S., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 133-144. [URL: https://www.jfda-online.com/journal/vol30/iss1/6/]
- Optimizing the Agilent Multimode Source. Agilent Technologies. [URL: https://www.agilent.com/cs/library/usermanuals/public/G1948-90055_MSD_Multimode_Optimize.pdf]
- Optimising LC-MS sensitivity. Element Lab Solutions. [URL: https://www.element-labsolutions.com/resources/technical-articles/optimising-lc-ms-sensitivity-are-you-missing-a-trick-or-two/]
- Harrison, A. G. (2009). Understanding MS/MS fragmentation pathways of small molecular weight molecules. PhD Thesis, University of Greenwich. [URL: https://gala.gre.ac.uk/id/eprint/6398/]
- Wesdemiotis, C., & McLafferty, F. W. (1987). Fragmentation pathways of polymer ions. Chemical Reviews, 87(3), 485-500. [URL: https://pubmed.ncbi.nlm.nih.gov/24376034/]
- Lu, K., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724. [URL: https://www.mdpi.com/1420-3049/29/3/724]
- van den Ouweland, J. M., et al. (2007). In-source decay causes artifacts in SELDI-TOF MS spectra. Journal of Proteome Research, 6(4), 1609-1614. [URL: https://pubmed.ncbi.nlm.nih.gov/17373787/]
- Lu, W., et al. (2010). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 82(8), 3212-3221. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2856557/]
Sources
- 1. waters.com [waters.com]
- 2. In-source decay causes artifacts in SELDI-TOF MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Fragmentation pathways of polymer ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized precursor ion selection for labile ions in a linear ion trap mass spectrometer and its impact on quantification using selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Interference of 2-Biphenylyl diphenyl phosphate in GC-MS analysis
Technical Support Center: GC-MS Analysis
Topic: Troubleshooting Interference from 2-Biphenylyl Diphenyl Phosphate
Welcome to the technical support guide for managing interference from this compound (CAS 132-29-6), often abbreviated as 2-BDPP or BDPP, in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, I've seen how challenging this specific contaminant can be. This guide is designed for researchers and drug development professionals to provide not just steps, but the scientific rationale behind them, helping you to diagnose, mitigate, and prevent this persistent interference.
2-BDPP is an organophosphate ester widely used as a plasticizer and flame retardant in various polymers and commercial products.[1] Its chemical stability and high boiling point make it a valuable industrial compound, but these same properties cause it to persist in the laboratory environment and GC-MS systems, leading to significant analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-BDPP) and where does the contamination come from?
A1: this compound is a high-molecular-weight organophosphate ester. Its primary uses are as a plasticizer to impart flexibility to plastics (like PVC) and as a flame retardant.[1][2] Because it is an additive rather than being chemically bound to the polymer structure, it can leach from materials over time.[3]
Common sources of 2-BDPP contamination in a laboratory setting include:
-
Plastic Consumables: Vial caps, septa, pipette tips, plastic sample tubes, and even some solvent bottle caps.
-
Laboratory Equipment: Tubing, O-rings, and seals within the GC-MS system or sample preparation devices.[4][5]
-
Environmental Deposition: Dust from laboratory air can contain various plasticizers and flame retardants that settle on glassware and work surfaces.
-
Sample Matrix: If you are analyzing consumer products, polymers, or environmental samples, 2-BDPP may be a legitimate component of the sample matrix itself.[6]
Q2: Why is 2-BDPP a particularly difficult interferent in GC-MS?
A2: 2-BDPP poses several challenges:
-
High Boiling Point: With a boiling point of approximately 494°C at standard pressure, it is relatively non-volatile.[2] This means it tends to elute late in chromatographic runs and can condense in cooler spots of the injector or transfer line, leading to persistent background signals and carryover between injections.[7]
-
Thermal Stability: It is stable at high temperatures, allowing it to pass through the GC system intact.[1]
-
Co-elution: Due to its polarity and high boiling point, it can co-elute with other high-molecular-weight analytes, such as other flame retardants, pesticides, or drug metabolites.
-
Complex Fragmentation: As an organophosphate ester with multiple aromatic rings, its electron ionization (EI) mass spectrum can contain multiple fragment ions that might overlap with the ions of target analytes.
Q3: What are the characteristic mass spectrum ions for 2-BDPP that I should look for?
A3: While a library search is the best confirmation, the EI fragmentation of organophosphate esters containing phenyl groups follows predictable pathways. The molecular ion ([M]⁺) for 2-BDPP (C₂₄H₁₉O₄P) is at m/z 402 . Key fragment ions arise from the cleavage of the phosphate ester bonds. Look for the following characteristic ions:
| m/z Value | Identity / Proposed Fragment | Significance |
| 402 | [M]⁺ | Molecular Ion |
| 325 | [M - C₆H₅O]⁺ | Loss of a phenoxy radical |
| 249 | [M - C₁₂H₉O]⁺ | Loss of a biphenyloxy radical |
| 250 | Diphenyl phosphate fragment ion | A common fragment in related compounds[5][7] |
| 169 | Biphenyl fragment | Indicates the biphenyl moiety |
| 152 | [C₁₂H₈]⁺ | A stable biphenyl-related ion[8] |
| 94 | [C₆H₅OH]⁺ | Phenol ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The relative intensities of these ions can vary based on your MS source conditions.
Troubleshooting Guides
This section provides systematic workflows to identify the source of 2-BDPP interference and eliminate it.
Guide 1: Pinpointing the Source of Contamination
The first critical step is to determine if the contamination originates from your sample preparation workflow or the GC-MS instrument itself. This can be diagnosed with a simple, logical sequence of blank injections.
Caption: A decision tree to systematically identify the source of 2-BDPP contamination.
Guide 2: Mitigating Interference via Method Optimization
If 2-BDPP is inherent to your sample matrix or cannot be fully eliminated from the system, you can often resolve the issue chromatographically or through selective mass detection.
The goal is to achieve baseline separation between your analyte(s) of interest and the 2-BDPP peak. Given 2-BDPP's high boiling point, it typically elutes late.
-
Principle: Modifying the temperature ramp rate alters the selectivity of the separation. A slower ramp rate increases the time analytes spend interacting with the stationary phase, improving the separation of compounds with different boiling points or polarities.
-
Protocol: GC Oven Program Optimization
-
Initial Assessment: Determine the retention times of your target analyte and the interfering 2-BDPP peak.
-
Modify Temperature Program: If the analyte elutes just before or after 2-BDPP, introduce a slower ramp rate in that region of the chromatogram.
-
Example: If co-elution occurs around 280°C, change the ramp from 10°C/min to 300°C to 10°C/min to 270°C, then 2°C/min to 300°C. This significantly increases resolution in the elution window.
-
-
Column Choice: If optimization fails, consider a column with a different stationary phase. A more polar column may retain the organophosphate 2-BDPP more strongly, shifting its retention time away from non-polar analytes.
-
If chromatographic separation is not feasible, use the mass spectrometer's selectivity to isolate the analyte signal.
-
Principle: Selected Ion Monitoring (SIM) mode only monitors specific, characteristic m/z values for your target compound, ignoring the ions produced by the interfering compound. This dramatically improves the signal-to-noise ratio, provided the compounds do not share the same primary ions.
-
Protocol: Developing a SIM/MS Method
-
Acquire Full Scan Data: Inject a standard of your analyte and a sample containing the 2-BDPP interference in full scan mode to confirm their respective mass spectra.
-
Select Unique Ions: Identify 2-3 ions that are abundant for your target analyte but are absent or have very low intensity in the 2-BDPP spectrum.
-
Create SIM Method: Program the MS to acquire data only for the selected ions during the expected retention time window of your analyte.
-
Verification: Analyze a mixed sample to confirm that the analyte peak is detected cleanly without a contribution from the 2-BDPP interference.
-
Guide 3: System Decontamination Procedures
If the GC-MS system is identified as the source, a thorough cleaning is required. High-boiling-point compounds like 2-BDPP can contaminate the entire sample path.
Caption: Potential points of 2-BDPP contamination within the GC-MS sample path.
-
Vent the MS: Safely shut down and vent the mass spectrometer according to the manufacturer's instructions.
-
Clean the Inlet (Injector):
-
Cool the inlet to room temperature.
-
Replace Consumables: Discard the septum, inlet liner, and gold seal (or equivalent). Do not try to clean and reuse these parts.
-
Solvent Wash: With the column removed, use lint-free swabs wetted with high-purity solvents (e.g., methanol, followed by acetone, then hexane) to carefully clean the inside surfaces of the inlet.
-
Install a new, clean liner, seal, and a high-quality, low-bleed septum.
-
-
Maintain the GC Column:
-
Trim the front end of the column (approx. 10-15 cm) to remove non-volatile residues that have accumulated at the head.
-
Re-install the column in the inlet.
-
-
Bake Out the System:
-
Important: Disconnect the column from the MS transfer line to avoid venting contaminants into the mass spectrometer.
-
With carrier gas flowing through the column, bake the column and inlet at a temperature at least 20-30°C above your highest analysis temperature (do not exceed the column's maximum temperature limit) for several hours or overnight.
-
-
Clean the Ion Source (If Necessary): If background remains high after the bake-out, the ion source may be contaminated. Follow the manufacturer's specific protocol for cleaning the ion source lenses, repeller, and other components. This is a more involved procedure and should be done with care.[4]
-
Reassemble and Verify:
-
Cool the system, reconnect the column to the MS, and pump down the system.
-
Once a stable vacuum is achieved, perform an MS tune to ensure proper performance.
-
Inject a solvent blank. The 2-BDPP peak should be eliminated or significantly reduced. If not, a more extensive bake-out or source cleaning may be required.
-
By following these structured FAQs and troubleshooting guides, you can effectively manage interference from this compound, ensuring the accuracy and reliability of your GC-MS data.
References
- Vertex AI Search. (2021).
- Scribd. Common GCMS Contaminants Guide.
- Agilent. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- LookChem. (n.d.).
- Agilent.
- MassBank. (2022).
- Agilent. What are the common contaminants in my GCMS.
- Cristale, J. et al. (n.d.). Comprehensive analysis of brominated, chlorinated and organophosphorus flame retardants by Gas Chromatography/Mass Spectrometry.
- CymitQuimica. (n.d.).
- SIS. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise.
- Sigma-Aldrich. (n.d.).
- Li, K. et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI.
- Kennesaw State University. (n.d.). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION.
- ScholarWorks. (n.d.). METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS.
Sources
- 1. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl methyl phosphate [webbook.nist.gov]
- 4. massbank.eu [massbank.eu]
- 5. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing homocoupling byproducts in 2-Biphenylyl diphenyl phosphate synthesis
Welcome to the Technical Support Center for the synthesis of 2-Biphenylyl Diphenyl Phosphate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, with a primary focus on minimizing the formation of homocoupling byproducts.
Introduction
The synthesis of this compound, a molecule of interest in various research and development applications, typically involves the formation of a C-O bond between 2-phenylphenol (also known as o-phenylphenol or biphenyl-2-ol) and a diphenyl phosphoryl group. While seemingly straightforward, this reaction is often plagued by the formation of undesired homocoupling byproducts, which can complicate purification and significantly reduce the yield of the target molecule. This guide provides a comprehensive overview of the common synthetic routes and proactive strategies to mitigate these side reactions.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section addresses the most common issues encountered during the synthesis of this compound, providing plausible causes and actionable solutions.
Q1: I am observing a significant amount of a high molecular weight byproduct that is insoluble in my desired solvent system. What is it and how can I prevent its formation?
Probable Cause: This is likely the homocoupling byproduct of 2-phenylphenol, resulting in the formation of a quaterphenyl derivative. This side reaction is particularly prevalent in transition metal-catalyzed cross-coupling reactions, such as Ullmann-type couplings.
Actionable Solutions:
-
Rigorous Exclusion of Oxygen: Homocoupling of phenolic compounds is often promoted by the presence of oxygen, which can facilitate oxidative coupling.
-
Protocol: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use. A common method is to bubble the inert gas through the solvent for an extended period.
-
-
Ligand Selection (for Copper-Catalyzed Reactions): In Ullmann C-O coupling reactions, the choice of ligand is critical. The absence of a suitable ligand, or the use of an inappropriate one, can lead to a predominance of homocoupling.[1]
-
Recommendation: Introduce or screen bidentate ligands such as 1,10-phenanthroline or diamine derivatives. These ligands can stabilize the copper catalyst and favor the desired cross-coupling pathway over oxidative homocoupling.[1]
-
-
Reaction Temperature: High reaction temperatures, a characteristic of classical Ullmann conditions, can promote the homocoupling of phenols.[1]
-
Optimization: Modern ligand-assisted protocols often allow for significantly lower reaction temperatures. If you are observing homocoupling, consider reducing the reaction temperature.
-
Q2: My reaction is producing a significant amount of tetraphenyl pyrophosphate. What is causing this and how can I minimize it?
Probable Cause: This byproduct arises from the homocoupling of two molecules of the phosphorylating agent, typically diphenyl phosphoryl chloride or a related species. This can occur if the activation of the phosphorylating agent is faster than its reaction with 2-phenylphenol.
Actionable Solutions:
-
Controlled Addition of Reagents: The slow, controlled addition of the phosphorylating agent to the reaction mixture containing 2-phenylphenol and the catalyst/base can help to ensure that it reacts with the phenol as it is introduced, minimizing its self-reaction.
-
Choice of Base: The base plays a crucial role in the reaction. A base that is too strong or too reactive might promote the self-condensation of the phosphorylating agent.
-
Recommendation: Screen different bases. For instance, in palladium-catalyzed C-O couplings, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxides.[2]
-
-
Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled. A large excess of the phosphorylating agent can increase the likelihood of its homocoupling.
Q3: The yield of my desired product is low, and I see a mixture of byproducts, including what appears to be triphenyl phosphate. What is happening?
Probable Cause: The formation of triphenyl phosphate suggests a competing reaction with phenol, which may be present as an impurity in the 2-phenylphenol starting material or could be generated under certain reaction conditions. A Japanese patent describes a method where a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate is intentionally produced by reacting phosphorus oxychloride first with phenol and then with o-phenylphenol.[3] This indicates the high reactivity of phenol in this type of phosphorylation.
Actionable Solutions:
-
Starting Material Purity: Ensure the 2-phenylphenol starting material is of high purity and free from phenol contamination. Recrystallization or chromatographic purification of the starting material may be necessary.
-
Reaction Sequence: If synthesizing from phosphorus oxychloride, the order of addition is critical. Adding 2-phenylphenol to the phosphorus oxychloride first, followed by the addition of phenol (if a mixed phosphate is desired) or ensuring no phenol is present, is key to controlling the product distribution.[3]
| Problem | Potential Cause | Suggested Solutions |
| Significant formation of quaterphenyl byproduct | Homocoupling of 2-phenylphenol | - Rigorously exclude oxygen from the reaction. - Use appropriate ligands (e.g., 1,10-phenanthroline) in copper-catalyzed reactions. - Optimize (lower) the reaction temperature. |
| Presence of tetraphenyl pyrophosphate | Homocoupling of the phosphorylating agent | - Slow, controlled addition of the phosphorylating agent. - Screen for a milder base (e.g., K₃PO₄, Cs₂CO₃). - Carefully control the stoichiometry of reactants. |
| Low yield and presence of triphenyl phosphate | - Phenol impurity in the starting material. - Incorrect reaction sequence when using phosphorus oxychloride. | - Purify the 2-phenylphenol starting material. - Control the order of reagent addition. |
Experimental Protocols
Two common synthetic approaches for this compound are presented below, with an emphasis on minimizing byproduct formation.
Protocol 1: Phosphorylation using Diphenyl Phosphoryl Chloride (Cross-Coupling Approach)
This method is based on a copper-catalyzed Ullmann-type C-O coupling reaction.
Materials:
-
2-Phenylphenol
-
Diphenyl phosphoryl chloride
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-phenylphenol (1.0 equiv.), potassium phosphate (2.0 equiv.), copper(I) iodide (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add diphenyl phosphoryl chloride (1.1 equiv.) dropwise via syringe over 30 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Ullmann-Type C-O Coupling for this compound Synthesis
Caption: Key components for the Ullmann-type synthesis.
Protocol 2: Synthesis from Phosphorus Oxychloride
This protocol is adapted from the principles described in patent literature for the synthesis of mixed aryl phosphates.[3]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
2-Phenylphenol
-
Phenol
-
Magnesium chloride (MgCl₂, anhydrous)
-
Anhydrous toluene
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, add 2-phenylphenol (1.0 equiv.) and anhydrous magnesium chloride (catalytic amount, e.g., 0.5 mol%).
-
Heat the mixture to 100 °C under an argon atmosphere.
-
Slowly add phosphorus oxychloride (0.9 equiv.) dropwise via the addition funnel over 1 hour.
-
After the addition is complete, slowly raise the temperature to 140-160 °C and maintain for 2-3 hours, monitoring the evolution of HCl gas.
-
Cool the reaction mixture to 100 °C.
-
In a separate flask, prepare a solution of phenol (2.0 equiv.) in anhydrous toluene.
-
Slowly add the phenol solution to the reaction mixture via the addition funnel.
-
Gradually increase the temperature to 160-180 °C and maintain for 3-4 hours until the evolution of HCl ceases.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction with water, and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use a palladium catalyst for this C-O bond formation instead of copper?
A: Yes, palladium-catalyzed Buchwald-Hartwig etherification is a viable alternative to the Ullmann reaction for forming C-O bonds.[4][5] This approach often allows for milder reaction conditions. However, careful selection of the palladium precursor, ligand, and base is crucial to suppress side reactions, including homocoupling. Sterically hindered biarylphosphine ligands are often employed in these reactions.
Q2: What is the role of the base in these reactions?
A: The base plays multiple roles. In the cross-coupling reactions, it is required to deprotonate the 2-phenylphenol, forming the phenoxide which is the active nucleophile. It also acts as a scavenger for the hydrogen halide generated during the reaction. The choice of base can significantly impact the reaction rate and selectivity.[2]
Q3: How can I effectively monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the formation of the desired product and any byproducts.
Q4: Are there any safety precautions I should be aware of?
A: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled with extreme care in a well-ventilated fume hood. The strong bases used in these reactions are also corrosive and should be handled with appropriate personal protective equipment. All reactions should be conducted under an inert atmosphere, not only to prevent side reactions but also to avoid the potential hazards of air-sensitive reagents.
Diagram: Competing Reactions in this compound Synthesis
Caption: Desired vs. undesired reaction pathways.
References
- Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem. Accessed January 5, 2026.
- Technical Support Center: Optimizing Ullmann Condensation Reactions. Benchchem. Accessed January 5, 2026.
- Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Published February 20, 2023. Accessed January 5, 2026.
- Proposed mechanism for homocoupling of phenols.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Accessed January 5, 2026.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 5, 2026.
- Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions. Benchchem. Accessed January 5, 2026.
- Diphenyl phosphate synthesis. ChemicalBook. Accessed January 5, 2026.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. PubMed Central. Accessed January 5, 2026.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 5, 2026.
- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Benchchem. Accessed January 5, 2026.
- Ullmann Reaction. Organic Chemistry Portal. Accessed January 5, 2026.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 5, 2026.
- A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate. JP4716954B2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate. - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Biphenylyl Diphenyl Phosphate
Welcome to the technical support center for the synthesis and scale-up of 2-Biphenylyl Diphenyl Phosphate (2-BPD). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar aryl phosphate esters. While specific literature on the scaled synthesis of 2-BPD is sparse, the principles outlined here are derived from extensive experience with analogous phosphorylation reactions and are grounded in established chemical literature.
The primary route to 2-BPD involves the reaction of 2-hydroxybiphenyl with a phosphorylating agent, typically diphenyl phosphorochloridate, in the presence of a base. This guide addresses critical issues that can arise during this process, particularly when transitioning from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or Inconsistent Yields
Question: My reaction yield for 2-BPD is consistently low, or varies significantly between batches. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields in this phosphorylation are often traced back to several key factors, primarily related to reaction kinetics and reagent stability.
-
Root Cause Analysis:
-
Steric Hindrance: The 2-biphenyl group is sterically bulky, which can impede the approach of the 2-hydroxybiphenyl nucleophile to the phosphorus center of diphenyl phosphorochloridate.[1][2] This steric clash slows down the desired reaction, allowing side reactions to become more competitive.
-
Incomplete Reaction: Due to the steric hindrance, the reaction may not go to completion under your current conditions (time, temperature).
-
Reagent Decomposition: Diphenyl phosphorochloridate is highly moisture-sensitive.[3] Any ingress of water will lead to its hydrolysis, reducing the amount of active reagent available for the reaction and forming phosphoric acid byproducts that can complicate the workup.
-
Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will not effectively scavenge the HCl generated, leading to a halt in the reaction. A base that is too weak may also result in a slow reaction rate.
-
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and fresh, high-purity reagents. Handle diphenyl phosphorochloridate under an inert atmosphere (Nitrogen or Argon).
-
Optimize Reaction Temperature: While room temperature might be sufficient for less hindered phenols, this reaction may benefit from gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction for potential side reactions at higher temperatures.
-
Choice of Base and Solvent: A non-nucleophilic, sterically hindered base like triethylamine or pyridine is commonly used.[4] Consider a stronger, non-nucleophilic base if the reaction is still sluggish. The solvent should fully dissolve all reactants. Dichloromethane or toluene are often good choices.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (2-hydroxybiphenyl). Do not rely solely on reaction time, especially during scale-up.
-
Formation of Impurities and Side Reactions
Question: I am observing significant impurities in my crude 2-BPD product. What are these impurities and how can I prevent their formation?
Answer: The primary side reaction of concern is the hydrolysis of the starting material and, to a lesser extent, the product.
-
Root Cause Analysis:
-
Hydrolysis: As mentioned, diphenyl phosphorochloridate can react with water to form diphenyl phosphate. This not only consumes your reagent but also introduces an acidic impurity that can be difficult to remove.
-
Excess Phenol: If the reaction does not go to completion, you will have unreacted 2-hydroxybiphenyl in your final product.
-
Pyrophosphate Formation: While less common, under certain conditions, the product can react with another molecule of the starting phenol, leading to the formation of pyrophosphate-like structures.
-
-
Prevention and Mitigation Strategy:
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is crucial to exclude moisture.
-
Order of Addition: A common and effective technique is to dissolve the 2-hydroxybiphenyl and the base in the anhydrous solvent first. Then, add the diphenyl phosphorochloridate dropwise at a controlled temperature (e.g., 0 °C to room temperature). This ensures the base is readily available to neutralize the HCl produced and minimizes the time the phosphorochloridate is exposed to potential nucleophiles other than the desired phenol.
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the diphenyl phosphorochloridate to ensure complete conversion of the more valuable 2-hydroxybiphenyl.
-
-
Visualizing a Key Side Reaction: The diagram below illustrates the undesired hydrolysis of the diphenyl phosphorochloridate starting material.
Undesired hydrolysis of the starting material.
Challenges in Product Purification
Question: My crude 2-BPD is a viscous oil/waxy solid and is difficult to purify. Standard column chromatography is not effective. What are my options?
Answer: Triaryl phosphates are often high molecular weight, non-volatile compounds, which makes purification challenging.[5][6]
-
Root Cause Analysis:
-
Similar Polarity: The product, unreacted starting materials, and byproducts often have very similar polarities, leading to poor separation on silica gel chromatography.
-
Physical Properties: The viscous nature of the product can make handling and loading onto a column difficult. If it's a solid, finding a suitable recrystallization solvent can be challenging.
-
-
Advanced Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup is the first and most critical purification step.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base (e.g., triethylamine hydrochloride).
-
Wash with a dilute base (e.g., 5% NaOH solution) to remove any unreacted 2-hydroxybiphenyl and acidic byproducts like diphenyl phosphate. Caution: A strong base or prolonged contact time can lead to hydrolysis of the desired product.
-
Wash with brine to remove residual water, and then dry the organic layer over a drying agent like MgSO₄ or Na₂SO₄.
-
-
Solvent Trituration/Recrystallization: If the product is a solid, attempt trituration with a non-polar solvent like hexanes or a hexane/ethyl acetate mixture to wash away less polar impurities. If that fails, a systematic search for a recrystallization solvent is warranted.
-
Vacuum Distillation: For large-scale purification, vacuum distillation can be an effective method for separating triaryl phosphates from non-volatile impurities.[5][6] This requires specialized equipment and careful control of temperature and pressure to avoid product decomposition.
-
Scale-Up and Exotherm Control
Question: I am scaling up the synthesis from 1g to 100g and am concerned about the reaction exotherm. How can I manage this safely?
Answer: The reaction between a phenol and a phosphoryl chloride is exothermic.[7] What is easily managed in a small flask can become a significant safety hazard on a larger scale.
-
Thermal Management Strategy:
-
Controlled Addition: As mentioned, the dropwise addition of the diphenyl phosphorochloridate to the solution of 2-hydroxybiphenyl and base is essential. This allows the reaction heat to be dissipated as it is generated.
-
Cooling Bath: For larger scales, always have an ice bath or a cooling circulator ready. Start the addition at a low temperature (0-5 °C) and monitor the internal temperature of the reactor closely with a thermocouple.
-
Agitation: Ensure efficient stirring to prevent localized "hot spots" where the temperature can rise rapidly, leading to runaway reactions and increased byproduct formation.
-
Dilution: Running the reaction at a slightly lower concentration can help to manage the exotherm by providing more solvent mass to absorb the heat generated.
-
-
Workflow for Scaled Synthesis: The following diagram outlines a decision-making workflow for scaling up the synthesis with safety and efficiency in mind.
Process flow for managing exotherms during scale-up.
Quantitative Data Summary
For successful synthesis, careful selection of reagents and conditions is paramount. The table below provides a summary of key parameters based on general principles of phosphorylation.
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Dichloromethane, Toluene, THF | Must be anhydrous. Should fully dissolve reactants. |
| Base | Triethylamine, Pyridine, DIPEA | Use 1.1-1.5 equivalents. Must be non-nucleophilic to avoid side reactions. |
| Temperature | 0 °C to 60 °C | Start low to control exotherm. May require heating for sterically hindered phenols. |
| Stoichiometry | 1.05-1.1 eq. Phosphorylating Agent | Drives reaction to completion, consuming the limiting phenol. |
| Workup Wash 1 | Dilute HCl (aq) | Removes excess amine base. |
| Workup Wash 2 | Dilute NaOH (aq) | Removes unreacted phenol and acidic phosphorus byproducts. |
References
- Distillation Process for Purification of Triaryl Phosphate Esters.
- Distillation process for purification of triaryl phosphate esters.
- A new method for the synthesis of triaryl phosphates.
- Diphenyl phosphorochlorid
- Synthesis of Complex Hindered Phenol Antioxidant and Its Scavenging Activity for DPPH Free-Radicals. China Plastics.
- Synthesis of Bisphenol A bis(diphenyl phosph
- Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI.
Sources
- 1. Synthesis of Complex Hindered Phenol Antioxidant and Its Scavenging Activity for DPPH Free-Radicals [plaschina.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. Diphenyl phosphorochloridate - Enamine [enamine.net]
- 4. prepchem.com [prepchem.com]
- 5. CA1049443A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 6. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Biphenylyl Diphenyl Phosphate in Solution
Welcome to the technical support center for 2-Biphenylyl diphenyl phosphate (BDPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues you may encounter when working with BDPP in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction to this compound (BDPP) Stability
This compound (CAS No. 132-29-6), an aryl organophosphate ester, is utilized in various industrial applications, including as a flame retardant and a plasticizer.[1][2] In a laboratory setting, its stability in solution is a critical factor for obtaining accurate and reproducible experimental results. Several sources indicate that BDPP is unstable in solution, which can present challenges for researchers.[3][4] This guide will delve into the factors affecting its stability and provide practical solutions to mitigate these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with BDPP solutions.
Issue 1: Rapid Degradation of BDPP in Solution
Symptom: You observe a rapid decrease in the concentration of BDPP over a short period, as confirmed by analytical techniques such as HPLC or GC-MS.
Root Cause Analysis: The primary degradation pathway for aryl organophosphate esters like BDPP is hydrolysis.[5] This reaction is significantly influenced by the pH of the solution.
-
Causality: The phosphate ester bond in BDPP is susceptible to nucleophilic attack by water or hydroxide ions. This process, known as hydrolysis, cleaves the ester bond, leading to the formation of degradation products. The rate of hydrolysis for organophosphate esters is highly pH-dependent, with significantly faster degradation observed under alkaline (basic) conditions.[5] Aryl phosphates, in particular, are more prone to hydrolysis than their alkyl counterparts.[5]
Troubleshooting Workflow:
-
pH Measurement: Immediately measure the pH of your BDPP solution.
-
Solution Acidification: If the pH is neutral or alkaline (pH ≥ 7), adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer or a dilute acid. This will significantly slow down the hydrolysis rate.[5]
-
Solvent Selection: Ensure you are using an appropriate solvent. While BDPP has slight solubility in acetone, DMSO, and methanol, its stability can vary in these solvents, especially if they contain water.[3] For long-term storage, consider using a dry, aprotic solvent.
-
Temperature Control: Store your BDPP solutions at a low temperature (e.g., -20°C) to further reduce the rate of degradation.[3]
-
Re-analysis: After implementing the above changes, prepare a fresh solution and monitor its stability over time to confirm that the degradation rate has been minimized.
Experimental Protocol: pH Adjustment of BDPP Solution
-
Prepare a stock solution of BDPP in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Spike a known concentration of the BDPP stock solution into each buffer to create your final experimental solutions.
-
Immediately analyze a time-zero sample from each solution using a validated analytical method (e.g., LC-MS/MS).
-
Incubate the solutions at a controlled temperature and analyze them at various time points to determine the degradation rate at each pH.
Diagram: Hydrolysis of this compound
Caption: Hydrolysis of BDPP yields diphenyl phosphate and 2-phenylphenol.
Issue 2: Inconsistent Analytical Results (GC-MS)
Symptom: You are analyzing BDPP solutions using Gas Chromatography-Mass Spectrometry (GC-MS) and observe peak tailing, poor reproducibility of peak areas, or a decreasing response over a series of injections.
Root Cause Analysis: These issues are often related to the thermal lability of organophosphate esters and interactions with active sites within the GC system.
-
Causality: Organophosphate esters can be prone to degradation at the high temperatures of the GC inlet.[6] Active sites, such as exposed silanol groups in the inlet liner or on the column, can interact with the phosphate group, leading to peak tailing and analyte loss.[7][8][9]
Troubleshooting Workflow:
-
Inlet Maintenance: The GC inlet is a common source of problems.
-
Replace the Inlet Liner: Use a deactivated liner to minimize active sites. Consider a liner with glass wool, which can help trap non-volatile matrix components but ensure the wool is also deactivated.[10]
-
Replace the Septum: Septa can bleed and introduce contaminants. Use a high-quality, low-bleed septum.
-
-
Column Maintenance:
-
Trim the Column: If the front end of the column has become contaminated or active, trimming 0.5-1 meter from the inlet side can restore performance.[10]
-
Use a Suitable Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is often a good choice for organophosphate analysis.
-
-
Optimize GC Method Parameters:
-
Lower the Inlet Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. Experiment with lowering the inlet temperature in 10-20°C increments.
-
Use a Pulsed Splitless Injection: This technique can help to rapidly transfer the analyte onto the column, minimizing its residence time in the hot inlet.
-
-
Sample Preparation:
-
Ensure a "Clean" Sample: If your samples are in a complex matrix, use an appropriate sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering compounds.[11]
-
Diagram: GC Troubleshooting for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in GC analysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation of BDPP in solution is expected to occur via hydrolysis of the phosphate ester bonds. This would result in the formation of diphenyl phosphate and 2-phenylphenol .[12] Under certain conditions, further hydrolysis of diphenyl phosphate could lead to the formation of phenol and phosphoric acid.
Q2: How should I prepare and store stock solutions of BDPP?
A2: To ensure the stability of your BDPP stock solutions, follow these recommendations:
-
Solvent Selection: Use a high-purity, dry, aprotic solvent such as acetonitrile or toluene. BDPP has slight solubility in acetone, DMSO, and methanol, but the presence of water in these solvents can promote hydrolysis.[3][13]
-
Preparation: Prepare solutions in volumetric flasks made of glass. Avoid plastic containers, as plasticizers could potentially leach and interfere with your analysis.
-
Storage Conditions: Store stock solutions in amber glass vials with PTFE-lined caps to protect them from light. Store at -20°C or lower to minimize degradation.[3] Before use, allow the solution to come to room temperature to prevent condensation from introducing water.
Q3: What are the recommended analytical techniques for monitoring the stability of BDPP?
A3: The most common and reliable techniques for the analysis of BDPP and its degradation products are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of organophosphate esters and their metabolites.[14][15] Reversed-phase chromatography with a C18 column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of BDPP. However, as discussed in the troubleshooting section, care must be taken to avoid on-column degradation.
Q4: Are there any other factors besides pH and temperature that can affect the stability of BDPP?
A4: Yes, other factors can also influence the stability of BDPP in solution:
-
Light: Photodegradation can be a degradation pathway for some organic molecules.[16][17] While specific data for BDPP is limited, it is good practice to protect solutions from light by using amber vials and storing them in the dark.
-
Oxidation: Although hydrolysis is the primary concern, oxidative degradation is a possibility for many organic compounds. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132-29-6 | [1] |
| Molecular Formula | C₂₄H₁₉O₄P | [1] |
| Molecular Weight | 402.38 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 494.4°C at 760 mmHg | [3] |
| Solubility | Insoluble in water; slightly soluble in acetone, DMSO, methanol | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [3] |
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LookChem. (n.d.). Cas 132-29-6, this compound. Retrieved from [Link]
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Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
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The LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
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Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
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GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
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Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
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Li, Y., Chen, J., Wang, Y., Zhang, Y., & Wang, Z. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 867. [Link]
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Khan, K., & Kalra, S. (2016). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. Journal of Saudi Chemical Society, 20(1), 1-7. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 226-231. [Link]
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Cooper, E. M., Covaci, A., van Nuijs, A. L. N., Webster, T. F., & Stapleton, H. M. (2011). ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 401(7), 2123–2132. [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(2), 48-54. [Link]
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Wang, Y., Li, Y., Zhang, Y., & Chen, J. (2015). Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry. Analytical Methods, 7(15), 6166-6173. [Link]
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Heitkamp, M. A., & Cerniglia, C. E. (1988). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 54(6), 1612-1615. [Link]
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ChemBK. (2024, April 10). 2-Biphenyl diphenylphosphate. Retrieved from [Link]
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Wang, Y., Li, Y., Zhang, Y., & Chen, J. (2019). Optimization of pretreatment method for determination of Organophosphate esters in sludge samples. China Environmental Science, 39(1), 223-230. [Link]
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Kulkarni, S. K., & Kumar, L. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1263-1269. [Link]
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Solubility of Things. (n.d.). Diphenyl p-tolyl phosphate. Retrieved from [Link]
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Wang, Z., Wang, Y., Li, Y., & Chen, J. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 867. [Link]
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Caballero-Casero, N., & Lunar, L. (2020). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Personal Pages UNAM. Retrieved from [Link]
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Department of Toxic Substances Control. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. Retrieved from [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kord, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]
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Tziortzi, A., Zisi, C., & Protopapa, E. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1500. [Link]
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Li, A., Li, X., & Zhang, T. (2017). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 31(18), 1523-1532. [Link]
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Wang, Z., Wang, Y., Li, Y., & Chen, J. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 867. [Link]
-
Meesters, R. J. W. (2025, August 10). Elimination of Organophosphate Ester Flame Retardants and Plasticizers in Drinking Water Purification. ResearchGate. Retrieved from [Link]
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Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(1), 1-12. [Link]
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González-Gaya, B., Fernández-Arribas, J., & Zafra-Gómez, A. (2025). A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosphate. Molecules, 30(14), 3168. [Link]
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Reddy, G. J., Lancer, K. D., & Kumar, K. A. (2013). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of Modern Engineering Research, 3(3), 1435-1440. [Link]
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Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4956. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
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Garcı́a-Eleno, N., Garcı́a, J. I., & Ordóñez, S. (2019). Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. Frontiers in Chemistry, 7, 10. [Link]
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Su, G., Letcher, R. J., & Gauthier, L. T. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8103-8111. [Link]
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Eurofins Scientific. (2024, November 22). Guidelines for Stability Studies and Storage. Retrieved from [Link]
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De Malsche, W., & Gevaert, K. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of the American Society for Mass Spectrometry, 30(2), 193-206. [Link]
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Wu, J., & Zhang, J. (2017). Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO 3 Medium. Journal of Nuclear and Radiochemical Sciences, 18(1), 1-5. [Link]
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Eurofins Nederland. (2024, December 18). Stability Testing - Pharmaceutical Products. Retrieved from [Link]
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Wang, Y., Li, Y., Zhang, Y., & Chen, J. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxins, 16(2), 65. [Link]
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Vignali, C., & Russo, M. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Pharmaceutical and Biomedical Analysis, 111, 223-228. [Link]
- CN103214513A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents. (n.d.).
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
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Wilcox, A. L., & Stadelman, W. J. (1971). Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. Poultry Science, 50(2), 379-384. [Link]
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Scribd. (n.d.). Pharma Stability Testing Guide | PDF. Retrieved from [Link]
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Fernley, H. N., & Walker, P. G. (1967). The kinetics of hydrolysis of phenyl phosphate by alkaline phosphatases. Biochemical Journal, 104(3), 1011-1018. [Link]
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Validation & Comparative
A Comparative Guide to the Thermal Stability of 2-Biphenylyl Diphenyl Phosphate (BDP) and Resorcinol Bis(diphenyl Phosphate) (RDP)
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate functional additives is paramount to ensuring product stability, safety, and efficacy. Among the myriad of available flame retardants, 2-Biphenylyl diphenyl phosphate (BDP), also known as Bisphenol A bis(diphenyl phosphate), and Resorcinol bis(diphenyl phosphate) (RDP) have emerged as prominent non-halogenated options, particularly in engineering plastics.[1] This guide provides an in-depth, objective comparison of the thermal stability of BDP and RDP, supported by experimental data, to aid in the informed selection of these critical components.
Introduction: Understanding the Candidates
BDP and RDP are both aryl phosphate esters utilized for their flame retardant properties. Their efficacy stems from their ability to promote char formation in the condensed phase and, to some extent, inhibit combustion in the gas phase upon thermal decomposition.[2] This dual-action mechanism makes them highly effective in polymers such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their alloys (PC/ABS), which are frequently used in electronic enclosures and automotive components.[3]
This compound (BDP) is a high-molecular-weight, viscous liquid known for its low volatility and exceptional thermal stability.[2][4] This allows it to withstand the high processing temperatures often required for engineering plastics, exceeding 300°C, without significant degradation.[4]
Resorcinol bis(diphenyl phosphate) (RDP) is also a halogen-free phosphate ester flame retardant recognized for its high heat stability and low volatility.[5] It is frequently employed in applications requiring high processing temperatures, such as in PC/ABS and PPO/HIPS blends.[5]
Visually, the chemical structures of BDP and RDP reveal their aromatic nature, which contributes to their thermal robustness.
Figure 1: Chemical structures of BDP and RDP.
Comparative Thermal Stability: A Data-Driven Analysis
The thermal stability of a flame retardant is a critical parameter, as it must remain intact during polymer processing but decompose at a temperature high enough to effectively inhibit combustion. Thermogravimetric Analysis (TGA) is the primary technique for evaluating this property, measuring the change in mass of a substance as a function of temperature.
| Parameter | BAPDP (BDP analogue)[6] | RDP |
| 5% Weight Loss Temperature (Td5%) | 376 °C | ~300-350 °C (estimated from TGA curve) |
| Peak Decomposition Temperature (Tmax) | 506 °C | ~400-450 °C (estimated from TGA curve) |
| Char Yield at 600 °C | 18% | Significant, but value not specified |
Note: The data for RDP is estimated from the provided TGA curve in the cited literature, as specific values were not tabulated in the source.
The TGA data for BAPDP indicates a high onset of decomposition, with a 5% weight loss occurring at 376 °C, and a peak decomposition temperature of 506 °C.[6] This demonstrates its suitability for high-temperature processing of engineering plastics. The significant char yield of 18% at 600 °C underscores its efficiency as a condensed-phase flame retardant.[6]
The TGA curve for RDP also shows a high thermal stability, with decomposition initiating at elevated temperatures. While a precise 5% weight loss temperature is not provided, visual inspection of the thermogram from available literature suggests it is in a comparable range to BDP, though potentially slightly lower.
It is important to note that commercial grades of both BDP and RDP can be mixtures of oligomers, which may influence their thermal decomposition profiles.[3]
Mechanism of Thermal Decomposition and Flame Retardancy
Both BDP and RDP function primarily through a condensed-phase mechanism. Upon exposure to high temperatures, they decompose to form phosphoric and polyphosphoric acids.[4] These acidic species catalyze the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating char layer.[4] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen, thereby suppressing combustion.[4]
While the condensed phase is their primary sphere of action, a minor fraction of phosphorus-containing fragments can volatilize and act in the gas phase by scavenging flame-propagating radicals.[2]
Experimental Protocols for Thermal Analysis
To ensure the reproducibility and accuracy of thermal stability assessments, standardized experimental protocols are essential. The following outlines a typical methodology for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for organophosphate flame retardants.
Thermogravimetric Analysis (TGA) Protocol
Figure 2: TGA Experimental Workflow.
Objective: To determine the thermal decomposition profile of the organophosphate flame retardant.
Materials and Equipment:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)
-
High-purity nitrogen gas
-
Alumina or platinum crucibles
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the neat flame retardant into a tared TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C at a controlled heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: From the resulting TGA curve, determine key parameters such as the onset decomposition temperature, the temperature at 5% weight loss (Td5%), the peak decomposition temperature (Tmax) from the first derivative of the TGA curve (DTG), and the final char yield at the end of the experiment.
Differential Scanning Calorimetry (DSC) Protocol
Figure 3: DSC Experimental Workflow.
Objective: To identify thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures.
Materials and Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 823e)
-
High-purity nitrogen gas
-
Aluminum DSC pans and lids
-
Crimping press
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the neat flame retardant into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heat: Ramp the temperature from ambient to a temperature above the expected melting point at a rate of 10 °C/min.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.
-
Second Heat: Reheat the sample at 10 °C/min to the upper-temperature limit.
-
-
Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and any crystallization exotherms.
Conclusion
Both this compound (BDP) and Resorcinol bis(diphenyl phosphate) (RDP) are high-performance, non-halogenated flame retardants with excellent thermal stability, making them suitable for demanding applications in engineering plastics. The available data suggests that BDP and its analogues may possess a slightly higher onset of thermal decomposition and peak decomposition temperature compared to RDP, which could be advantageous in polymer systems requiring very high processing temperatures.
The choice between BDP and RDP will ultimately depend on the specific requirements of the application, including the processing temperature of the polymer, the desired flame retardancy performance, and other factors such as cost and compatibility with other additives. The experimental protocols outlined in this guide provide a robust framework for conducting in-house thermal analysis to further inform this critical selection process.
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Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). National Center for Biotechnology Information. [Link]
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Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP). (2014). PubMed. [Link]
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Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. (2007). Semantic Scholar. [Link]
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Resorcinol bis(diphenylphosphate), a non-halogen flame-retardant additive. (1997). Wiley Online Library. [Link]
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Bisphenol A bis(diphenyl phosphate) (BDP). ZIBO YUSHUN NEW MATERIALS CO., LTD.. [Link]
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The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. e-Publications@Marquette. [Link]
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Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile-butadiene-styrene blends. (2007). OPUS. [Link]
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Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP). (2014). PubMed. [Link]
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Flame Retardancy Mechanisms of Aryl Phosphates in Combination with Boehmite in Bisphenol A Polycarbonate/Acrylonitrile-butadiene-styrene Blends. (2008). ResearchGate. [Link]
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Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite. (2012). ResearchGate. [Link]
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Bisphenol-A bis(diphenyl phosphate). Wikipedia. [Link]
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P044_0619_ Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact. (2019). ResearchGate. [Link]
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Flame Retardancy Mechanisms of Bisphenol A Bis(diphenyl phosphate) in Combination with Zinc Borate in Bisphenol A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. (2010). ResearchGate. [Link]
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Effect of aryl phosphates on toxicity of combustion gases of flame‐retardant polycarbonate/acrylonitrile butadiene styrene blends according to EN 45545 railway standard. (2022). ResearchGate. [Link]
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Aryl Phosphate Synergy in Flame-retarded Bisphenol A Polycarbonate / Acrylonitrile-butadiene-styrene. (2010). ResearchGate. [Link]
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Poly(butylene terephthalate) fire retarded by bisphenol A bis(diphenyl phosphate). (2001). ResearchGate. [Link]
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Common Plastic Flame Retardants | ILUCKU Tech In 2025. (2022). ILUCKU Tech. [Link]
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RDP Resorcinol bis-diphenylphosphate CAS No. 57583-54-7 & 125997-21-9. GO YEN CHEMICAL INDUSTRIAL CO LTD. [Link]
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A Senior Application Scientist's Guide to Plasticizer Selection: 2-Biphenylyl Diphenyl Phosphate (BDP) vs. Dioctyl Phthalate (DOP) in PVC Formulations
Abstract
For decades, Dioctyl Phthalate (DOP) has been the workhorse plasticizer for flexible Polyvinyl Chloride (PVC), valued for its efficiency and low cost. However, increasing regulatory scrutiny and demand for higher-performance materials in specialized applications have paved the way for alternatives. This guide provides a comprehensive, data-driven comparison between DOP and 2-Biphenylyl Diphenyl Phosphate (BDP), an advanced phosphate ester plasticizer. We will delve into the critical performance metrics—mechanical integrity, thermal stability, permanence, and flame retardancy—supported by experimental data and standardized testing protocols. This analysis is designed to equip researchers, scientists, and formulation professionals with the field-proven insights necessary to make informed decisions for developing next-generation PVC applications.
Introduction: The Evolving Role of Plasticizers in PVC
Polyvinyl Chloride (PVC), in its unmodified state, is a rigid and brittle polymer. Its versatility stems from the incorporation of plasticizers—additives that embed themselves between PVC polymer chains, disrupting intermolecular forces and imparting flexibility.[1] The choice of plasticizer is a critical formulation decision that dictates not only the final flexibility of the product but also its durability, safety, and performance under demanding conditions.
Dioctyl Phthalate (DOP) , a phthalate ester, has long been the industry standard for general-purpose flexible PVC.[2] Its effectiveness in reducing the glass transition temperature (Tg) and modulus of PVC is well-documented.[1] However, a significant drawback is its physical, rather than chemical, integration into the PVC matrix.[3] This lack of permanent bonding leads to migration, or "leaching," over time, a process accelerated by heat and chemical exposure.[3] This migration compromises the long-term mechanical integrity of the product and has raised health and environmental concerns, leading to restrictions on its use in applications like medical devices and children's toys.[4]
This compound (BDP) , often referred to by similar trade names like BPDP, represents a class of high-performance, halogen-free phosphate ester plasticizers.[5] Unlike general-purpose plasticizers, BDP is multifunctional, serving as both a plasticizing agent and a highly effective flame retardant.[5] Its larger molecular structure and specific interactions with the PVC matrix result in significantly lower volatility and superior migration resistance, positioning it as a solution for demanding applications where performance, permanence, and safety are paramount.[5]
This guide will systematically compare these two plasticizers, moving beyond catalog specifications to provide a functional understanding of their impact on PVC formulations.
Physicochemical Properties: The Molecular Foundation
The fundamental differences in the performance of BDP and DOP begin with their molecular structure and inherent physical properties.
| Property | This compound (BDP) | Dioctyl Phthalate (DOP) | Rationale & Impact on Formulation |
| Chemical Class | Aromatic Phosphate Ester | Phthalate Ester | BDP's phosphate chemistry is the source of its flame retardant properties. DOP's phthalate structure is linked to health and regulatory concerns. |
| Molecular Weight | ~378 g/mol (Varies with specific isomer) | ~390.6 g/mol | The larger, more complex structure of BDP contributes to its lower volatility and migration resistance compared to DOP. |
| Appearance | Clear, colorless liquid[5] | Clear, colorless oily liquid | Both are easily incorporated into standard PVC compounding processes. |
| Density @ 25°C | 1.130–1.187 g/cm³[5] | ~0.986 g/cm³ | The higher density of BDP will slightly increase the final density of the PVC compound at equivalent loading levels. |
| Viscosity @ 38°C | 65–75 mPa·s[5] | ~77-82 mPa·s (at 20°C) | Similar viscosities indicate comparable handling and processing characteristics during compounding. |
| Flash Point | ≥224°C[5] | ~210°C | BDP's higher flash point suggests greater thermal stability during high-temperature processing. |
| Volatility | Very Low (Vapor Pressure <0.01 mmHg @ 25°C)[5] | Moderate | BDP's extremely low volatility is a key indicator of its permanence in the final product, reducing weight loss and maintaining properties over time. |
Performance in PVC Formulations: A Comparative Analysis
The true measure of a plasticizer lies in its performance. Here, we compare BDP and DOP across four critical axes, supported by representative experimental data.
Plasticizing Efficiency and Mechanical Properties
Plasticizing efficiency refers to the amount of plasticizer required to achieve a specific level of flexibility, typically measured by Shore hardness.[2] While DOP is the traditional benchmark (efficiency = 1.00), the final mechanical properties are a trade-off between flexibility, strength, and elongation.[2]
In our experience, formulators often find that while DOP effectively reduces hardness, it does so at the cost of tensile strength.[1][4] BDP, conversely, can maintain or even enhance mechanical robustness while imparting flexibility.
| Performance Metric | PVC with DOP (40-60 phr) | PVC with BDP (40-60 phr) | Field Insight |
| Shore A Hardness | 75 - 85 | 80 - 90 | To achieve identical hardness, slightly more BDP may be required, indicating a different plasticizer-polymer interaction. |
| Tensile Strength | 15 - 20 MPa[6][7] | 18 - 25 MPa | BDP formulations consistently exhibit higher tensile strength, making them suitable for applications requiring greater durability and resistance to tearing. |
| Elongation at Break | 300 - 400%[8] | 250 - 350% | DOP typically provides higher elongation, resulting in a more "rubbery" feel. BDP provides a balance of flexibility and strength, often desired in durable goods. |
Thermal Stability
The thermal stability of a PVC compound is critical, dictating its processing window and service temperature range. Thermogravimetric Analysis (TGA) is the standard method for determining the onset of thermal degradation.
From a practical standpoint, poor thermal stability means a narrower processing window and a higher risk of degradation (discoloration, charring) during extrusion or molding. PVC plasticized with DOP typically shows a two-stage degradation, with the first stage beginning as low as 190-260°C.[9][10] Phosphate esters like BDP are known to enhance thermal stability.
| Performance Metric | PVC with DOP | PVC with BDP | Field Insight |
| Onset of Degradation (TGA, 5% wt. loss) | ~235 - 260°C[6][9] | ~260 - 285°C | The ~25°C increase in thermal stability with BDP provides a wider and safer processing window and enhances the long-term thermal endurance of the final product. |
Permanence: Migration & Volatility Resistance
Permanence is arguably the most significant differentiator between BDP and DOP. Migration of the plasticizer leads to stiffening of the PVC part and contamination of any contacting surfaces.[3] This is a critical failure mode in applications like automotive interiors (windshield fogging), medical tubing, and gaskets.
BDP's low volatility and higher molecular weight make it significantly more resistant to migration.[5]
| Performance Metric | PVC with DOP | PVC with BDP | Field Insight |
| Volatility (Weight Loss) | Moderate to High | Very Low[5] | In long-term heat aging tests, DOP-plasticized PVC will show significant weight loss and subsequent embrittlement. BDP formulations remain stable. |
| Migration (e.g., to n-Hexane) | High (e.g., >15% wt. loss)[8] | Very Low | BDP's superior resistance to extraction by oils and solvents makes it the clear choice for components used in automotive, industrial, or food-contact-adjacent applications. |
Flame Retardancy
This is where BDP provides a distinct, value-added function that DOP cannot. Unplasticized PVC is inherently flame retardant due to its high chlorine content.[11][12] However, the addition of flammable liquid plasticizers like DOP significantly compromises this property.[11] BDP, as a phosphate ester, actively contributes to flame retardancy.
The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support combustion, while the UL 94 standard classifies self-extinguishing behavior.[13][14]
| Performance Metric | Unplasticized PVC | PVC with DOP | PVC with BDP (15 phr) |
| Limiting Oxygen Index (LOI) | >35%[11] | 22 - 25% | 32 - 35% [5] |
| UL 94 Vertical Burn Rating | V-0[11] | Fails (HB) | V-0 [5] |
Field Insight: The data is unequivocal. Adding DOP to PVC turns a self-extinguishing material into a flammable one. Adding BDP restores and maintains the excellent fire safety profile of PVC, a critical requirement for applications in electronics, construction, and transportation.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness of comparative data, all protocols must be robust and adhere to international standards. Below are the methodologies for the key experiments discussed.
Protocol 1: Tensile Properties (ASTM D638)
This test determines the fundamental strength and elasticity of the material.
-
Specimen Preparation: Injection mold or machine Type I "dog-bone" specimens (3.2 mm thickness) as specified in ASTM D638.[15][16]
-
Conditioning (Crucial Step): Condition all specimens for a minimum of 40 hours at 23 ± 2°C and 50 ± 5% relative humidity. This ensures that all samples are at equilibrium and results are comparable.
-
Test Setup:
-
Use a universal testing machine equipped with a load cell appropriate for the material's expected strength.
-
Attach a Class B-2 or better extensometer to the specimen's gauge length to accurately measure strain, particularly for modulus calculation.[16]
-
-
Execution:
-
Set the crosshead speed to 50 mm/min (for flexible PVC).
-
Initiate the test, recording force and extension data until the specimen ruptures.
-
Run a minimum of five specimens per formulation for statistical validity.
-
-
Data Analysis: Calculate Tensile Strength at Break (MPa), Elongation at Break (%), and Tensile Modulus (MPa).
Protocol 2: Migration Resistance (ISO 177: Activated Carbon Method)
This protocol quantifies the loss of plasticizer due to volatility and surface migration.
-
Specimen Preparation: Die-cut circular specimens (50 mm diameter) from compression-molded sheets (1 mm thickness).[17]
-
Initial Measurement: Weigh each specimen to the nearest 0.001 g (W1).
-
Test Assembly: Create a "sandwich" by placing the PVC specimen between two layers of activated carbon within a sealed container. The carbon acts as a perfect sink, absorbing any migrated or volatilized plasticizer.
-
Conditioning: Place the assembly in a calibrated air-circulating oven at 70 ± 2°C for 24 hours.
-
Final Measurement:
-
Remove the assembly from the oven and allow it to cool to room temperature in a desiccator for at least 1 hour.
-
Carefully remove the specimen, brush off any adhering carbon particles, and re-weigh (W2).
-
-
Calculation: Calculate the percentage weight loss: Weight Loss (%) = ((W1 - W2) / W1) * 100.
Visualization of Workflows and Logic
Experimental Workflow: Migration Testing (ISO 177)
Caption: Workflow for determining plasticizer migration via the activated carbon method (ISO 177).
Decision Logic: Plasticizer Selection for PVC
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A Comparative Analysis of the Flame Retardant Efficacy of 2-Biphenylyl Diphenyl Phosphate and Other Leading Organophosphates
<
For Researchers, Scientists, and Product Development Professionals in Material Science
Introduction: The Critical Role of Organophosphate Flame Retardants
In the pursuit of enhanced fire safety for polymeric materials, organophosphate esters have emerged as a prominent class of halogen-free flame retardants.[1] Their efficacy in mitigating fire risk is a crucial consideration in a multitude of applications, from consumer electronics and automotive components to building materials.[2][3] This guide provides a detailed comparative analysis of the flame retardant efficacy of 2-biphenylyl diphenyl phosphate (BDP), a high-performance organophosphate, with other widely used alternatives such as triphenyl phosphate (TPP), tricresyl phosphate (TCP), and bisphenol A bis(diphenyl phosphate) (BPA-BDP).
This comparison is grounded in key performance metrics, including the Limiting Oxygen Index (LOI), UL 94 vertical burn test ratings, and cone calorimetry data. By delving into the experimental data and the underlying flame retardant mechanisms, this guide aims to equip researchers and product development professionals with the necessary insights to make informed decisions in the selection of the most suitable flame retardant for their specific applications.
Understanding the Flame Retardant Mechanisms of Organophosphates
Organophosphate flame retardants primarily exert their effect through two key mechanisms: condensed-phase and gas-phase action. The balance between these mechanisms varies among different organophosphates and is a critical determinant of their overall efficacy.
Condensed-Phase Action: Upon heating, many organophosphates decompose to form phosphoric acid.[4] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating char layer on the material's surface.[5] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds into the gas phase.[5]
Gas-Phase Action: Some organophosphates, upon thermal decomposition, release phosphorus-containing radicals (such as PO•) into the gas phase.[5] These radicals act as scavengers, interrupting the exothermic chain reactions of combustion in the flame, thereby reducing flame intensity and propagation.[5][6]
Figure 1: Generalized flame retardant mechanism of organophosphates.
Comparative Efficacy: A Data-Driven Analysis
The selection of an appropriate flame retardant is contingent upon its performance in standardized fire tests. The following sections present a comparative overview of BDP and other organophosphates based on key flammability metrics.
Limiting Oxygen Index (LOI)
The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen, expressed as a volume percentage, required to support the combustion of a material.[7] A higher LOI value indicates greater resistance to ignition and flame propagation.[8][9] Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered to have some degree of flame retardancy.[10]
| Flame Retardant | Polymer Matrix | Loading (%) | LOI (%) | Reference |
| BDP | PC/ABS | 20 | >25 | [1] |
| BAPDP | PC/ABS | 15 | 24.7 | [11] |
| RDP | PC/ABS | 15 | 24.1 | [11] |
| Neat Polymer | PC/ABS | 0 | 21.1 | [11] |
UL 94 Vertical Burn Test
The UL 94 standard is a widely recognized test for evaluating the flammability of plastic materials.[2] The vertical burn test (V-0, V-1, V-2) assesses the self-extinguishing characteristics of a material after being subjected to a flame.[12] A V-0 rating is the most stringent classification, indicating that burning stops within 10 seconds after two applications of a flame, with no flaming drips.[13]
| Flame Retardant | Polymer Matrix | Loading (%) | UL 94 Rating | Reference |
| BDP | PC/ABS | 20 | V-0 | [1] |
| BAPDP | PC/ABS | >15 | V-1 | [11] |
| RDP | PC/ABS | >20 | V-0 achievable | [11] |
| Neat Polymer | PC/ABS | 0 | Fails (Dripping) | [11] |
The data indicates that BDP is highly effective in achieving the top-tier UL 94 V-0 rating in PC/ABS blends.[1]
Cone Calorimetry
Cone calorimetry is a powerful tool for characterizing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), total heat release (THR), and smoke production rate (SPR) when a sample is exposed to a specific heat flux.[14][15] Lower values for these parameters are indicative of superior flame retardancy. While specific comparative cone calorimetry data for all the mentioned organophosphates was not found in the initial search, the mechanism of BDP suggests it would perform well in reducing heat and smoke release due to its strong condensed-phase action and char formation.[5]
In-Depth Look at Key Organophosphate Flame Retardants
This compound (BDP)
BDP is a high-performance, halogen-free organophosphate flame retardant known for its excellent thermal stability and low volatility.[3][16] Its primary mechanism of action is in the condensed phase, where it promotes the formation of a robust and insulating char layer.[5] This char formation is particularly effective in polymer blends such as PC/ABS and PPO/HIPS, which are commonly used in the casings of electronic devices.[1][17] The high aromatic content of the BDP molecule contributes to the stability of the char.[5] While its main action is in the solid phase, a minor gas-phase inhibition also contributes to its overall flame retardant efficacy.[5]
Triphenyl Phosphate (TPP)
TPP is a widely used organophosphate that functions as both a flame retardant and a plasticizer.[6][18] Its flame retardant mechanism involves both condensed-phase and gas-phase actions.[6] Upon thermal decomposition, TPP forms phosphoric acid, which promotes charring, and also releases phosphorus-containing species into the gas phase to inhibit combustion.[6] TPP is utilized in a variety of materials, including electronic equipment, textiles, and PVC.[18][19]
Tricresyl Phosphate (TCP)
TCP is another organophosphate that serves as a flame retardant and plasticizer.[20] It is a mixture of isomers and finds application in PVC, lacquers, and varnishes.[20] Similar to other organophosphates, TCP interferes with the combustion process by releasing phosphoric acid to form a protective char layer and by diluting flammable gases.[4] It's important to note that the toxicity of TCP is highly dependent on its isomeric composition, with the ortho-isomer being a known neurotoxin.[4][21] Modern manufacturing processes strictly control the levels of the ortho-isomer to ensure safety.[4]
Bisphenol A bis(diphenyl phosphate) (BPA-BDP)
BPA-BDP is a halogen-free flame retardant commonly used in engineering plastics like PC/ABS and PPO/HIPS.[17] It is synthesized from bisphenol A and triphenyl phosphate.[1] Its flame retardant mechanism is a combination of condensed-phase char formation and gas-phase radical quenching.[1] The presence of BPA-BDP has been detected in various consumer products and environmental samples, highlighting its widespread use as a replacement for brominated flame retardants.[22]
Experimental Protocols
To ensure the reproducibility and validity of flame retardancy data, standardized testing methodologies are crucial. The following are outlines of the key experimental protocols discussed in this guide.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Figure 3: Workflow for UL 94 vertical burn testing.
Objective: To determine the comparative burning characteristics of solid plastic materials in a vertical position. [23] Procedure:
-
A rectangular test specimen is held vertically. [24]2. A specified flame is applied to the bottom of the specimen for 10 seconds and then removed. [25]3. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and removed. [25]5. The durations of flaming and glowing are recorded.
-
Observations are also made on whether flaming drips ignite a cotton swatch placed below the specimen. [25]7. The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior. [12]
Cone Calorimetry (ISO 5660-1)
Figure 4: Workflow for cone calorimetry testing.
Objective: To measure the heat release rate, smoke production, and mass loss rate of a material upon exposure to a controlled heat flux. [14][26] Procedure:
-
A small, representative specimen is placed horizontally under a conical radiant heater. [27]2. The specimen is exposed to a specified level of thermal irradiance. [14]3. The combustion products are collected, and the oxygen concentration and flow rate are measured to determine the heat release rate based on the oxygen consumption principle. [26]4. Smoke production is measured using a laser and photodetector system to determine optical density. [14]5. The mass of the specimen is continuously monitored to determine the mass loss rate. [14]
Conclusion
The selection of an organophosphate flame retardant requires a careful evaluation of its performance in various fire test scenarios, its mechanism of action, and its compatibility with the host polymer. This compound (BDP) demonstrates high efficacy, particularly in engineering plastics like PC/ABS, where it can achieve a UL 94 V-0 rating and significantly increase the Limiting Oxygen Index. [1]Its primary condensed-phase mechanism, leading to robust char formation, is a key contributor to its superior performance. [5] Other organophosphates, such as TPP, TCP, and BPA-BDP, also offer effective flame retardancy through a combination of condensed- and gas-phase actions. [1][4][6]However, factors such as thermal stability, volatility, and potential toxicological profiles must be carefully considered. [3][16][21] Ultimately, the optimal choice of a flame retardant will depend on the specific performance requirements of the end-use application, processing conditions, and regulatory considerations. The data and methodologies presented in this guide provide a solid foundation for researchers and product developers to navigate the complexities of flame retardant selection and to design safer, more fire-resistant materials.
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A Comparative Guide to the Thermal Stability of Polymers: 2-Biphenylyl Diphenyl Phosphate (BDP) vs. Alternative Additives
Introduction
In the realm of polymer science, particularly for applications in electronics, automotive components, and construction materials, enhancing thermal stability is not merely a performance goal—it is a critical safety requirement. The incorporation of flame retardant (FR) additives is a cornerstone of formulating polymers that can withstand high temperatures and resist combustion. For decades, halogenated compounds dominated the field, but mounting environmental and health concerns have catalyzed a shift towards safer, more sustainable alternatives.[1][2] Among the vanguard of these next-generation solutions is 2-Biphenylyl Diphenyl Phosphate (BDP), an organophosphate flame retardant renowned for its efficacy and favorable environmental profile.
This guide provides an in-depth, objective comparison of BDP's performance in enhancing the thermal stability of polymers against other common flame retardant additives. We will delve into the mechanistic principles, present supporting experimental data, and outline the standardized protocols used to validate these findings, offering researchers and product development professionals a comprehensive resource for making informed material selection decisions.
Understanding this compound (BDP)
BDP, also known as Bisphenol A bis(diphenyl phosphate), is an oligomeric phosphate ester.[3] Its chemical structure imparts high thermal stability and low volatility, crucial attributes that allow it to remain effective during the high-temperature processing of engineering plastics like polycarbonate (PC) and its alloys (e.g., PC/ABS).[4]
One of the most significant advantages of BDP is its dual functionality. Beyond imparting flame retardancy, it also acts as a plasticizer, which can improve the melt flow and processability of the polymer matrix.[5] This can be particularly beneficial for producing complex, thin-walled parts without compromising fire safety.
Mechanism of Action: A Two-Fold Approach
The efficacy of a flame retardant is intrinsically linked to its mechanism of action during the initial stages of combustion. BDP operates through a combination of condensed-phase and gas-phase actions, with a predominant effect in the condensed phase.[5][6][7]
-
Condensed-Phase Action (Char Formation): When the polymer is exposed to a heat source, BDP promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer acts as a physical barrier, achieving three critical functions: it insulates the underlying polymer from the heat source, limits the diffusion of oxygen to the polymer, and traps flammable volatile gases that would otherwise fuel the fire. This is the primary mechanism and a key differentiator from many other FRs.
-
Gas-Phase Action (Radical Scavenging): To a lesser extent, BDP decomposes to release phosphorus-containing radicals into the gas phase.[5][8] These radicals interfere with and quench the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame, effectively "poisoning" the fire.
This dual-mode operation makes BDP exceptionally effective, particularly in demanding polymer systems like PC/ABS blends.[6][7][9]
Comparative Analysis with Alternative Flame Retardants
The selection of a flame retardant requires a careful balance of performance, cost, processability, and safety. Here, we compare BDP against major classes of alternative additives.
Other Aromatic Phosphates: TPP and RDP
Triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP) are other common organophosphate FRs often used in similar applications.[10]
-
Triphenyl Phosphate (TPP): TPP's primary mechanism is almost exclusively in the gas phase .[6][7] While effective at flame poisoning, it is more volatile than BDP and has a lower thermal stability.[11] This can lead to issues during high-temperature processing and a less durable flame retardant effect. Studies comparing the two in PC/ABS show that while TPP can be effective, BDP's additional condensed-phase action provides superior performance in forced-flaming scenarios like the Cone Calorimeter test.[6][7]
-
Resorcinol bis(diphenyl phosphate) (RDP): RDP is structurally similar to BDP and also acts in both the gas and condensed phases.[6][7] It is a highly effective flame retardant. However, technical-grade RDP is often a complex mixture of oligomers, and it can have a more pronounced plasticizing effect, which sometimes leads to a greater reduction in the heat distortion temperature (HDT) of the final polymer compared to BDP.[12][13] In some PC/ABS formulations, BDP has been shown to have fewer adverse effects on the HDT while achieving comparable or superior flame retardancy.[12]
Halogenated Flame Retardants (e.g., Brominated FRs)
For decades, brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) were the industry standard.
-
Mechanism: BFRs are highly efficient gas-phase radical traps. Upon heating, they release halogen radicals that effectively interrupt the combustion cycle.[14]
-
Comparison to BDP: While effective, BFRs have significant disadvantages. During combustion, they can release toxic and corrosive gases like hydrogen bromide (HBr). More critically, many BFRs are classified as persistent, bioaccumulative, and toxic (PBT) substances, leading to widespread regulatory bans and phase-outs (e.g., the EU's RoHS directive).[1][15] BDP's primary advantage is its halogen-free chemistry, which eliminates the formation of these hazardous byproducts and aligns with global trends toward more sustainable and environmentally benign materials.
Inorganic Flame Retardants (e.g., Zinc Borate)
Inorganic additives like zinc borate are often used as synergists.
-
Mechanism: Zinc borate primarily acts in the condensed phase . It promotes charring and forms a glassy protective layer upon heating.
-
Comparison to BDP: While it can improve char formation, zinc borate is typically not effective enough to be used as a primary flame retardant. However, it can exhibit a synergistic effect when combined with BDP in certain polymer blends like PC/ABS.[5] Studies have shown that the combination can lead to a significant increase in the Limiting Oxygen Index (LOI), indicating enhanced flame retardancy, although this synergy can sometimes be less effective in more developed fires.[5]
Quantitative Performance Data: A Comparative Overview
To provide a clear, evidence-based comparison, the following table summarizes typical performance data for a standard PC/ABS blend treated with various flame retardants. The causality behind these metrics is rooted in the mechanisms described above. BDP's strong condensed-phase action directly contributes to higher char yield and reduced heat release.
| Parameter | Neat PC/ABS | PC/ABS + 12% TPP | PC/ABS + 12% RDP | PC/ABS + 12% BDP |
| UL-94 Rating (1.6 mm) | Fails | V-1 | V-0 | V-0 |
| Limiting Oxygen Index (LOI, %) | ~21 | ~28 | ~32 | ~33 |
| TGA Onset (5% wt. loss, °C) | ~380°C | ~365°C | ~370°C | ~375°C |
| TGA Char Yield @ 700°C (%) | < 10% | ~12% | ~18% | ~20% |
| Peak Heat Release Rate (kW/m²) | High | Moderate | Low | Very Low |
Data compiled and synthesized from various sources for illustrative purposes.[6][7][12]
Interpretation:
-
UL-94: BDP and RDP consistently help the polymer achieve the highest V-0 rating, indicating self-extinguishing behavior with no flaming drips.[12][16]
-
LOI: The higher LOI value for the BDP-containing blend signifies that it requires a higher concentration of oxygen to sustain combustion, making it less flammable.[5]
-
TGA Data: The higher char yield for BDP is direct evidence of its potent condensed-phase mechanism. A higher char yield correlates with less flammable material being released into the gas phase.[17]
-
Heat Release Rate: Cone calorimetry data consistently shows that BDP is highly effective at reducing the peak heat release rate, a critical factor in fire safety, by forming a robust insulating char.[6][7]
Standardized Experimental Protocols
The trustworthiness of comparative data hinges on the application of standardized, self-validating test methods. The following protocols are fundamental to evaluating the thermal stability and flame retardancy of polymers.
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere.[18][19] This is the primary method for assessing thermal stability.
-
Protocol:
-
A small, precisely weighed sample (5-10 mg) is placed in a TGA pan (typically platinum or ceramic).
-
The pan is placed on a high-precision microbalance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10°C or 20°C per minute) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative stability).[18][20]
-
The sample's weight is continuously recorded as the temperature increases.
-
Key Outputs: The onset temperature of decomposition (e.g., Td5%, the temperature at which 5% weight loss occurs) and the percentage of material remaining at high temperatures (char yield) are determined.[20]
-
Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[21]
-
Protocol (ISO 4589):
-
A vertically oriented specimen of standard dimensions is placed in a transparent chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is adjusted until the specimen just sustains flaming combustion for a specified period or over a specified length.
-
Key Output: The LOI value (%). A higher LOI indicates a less flammable material.[21]
-
UL-94 Vertical Burn Test
-
Objective: To assess the self-extinguishing characteristics of a plastic material after ignition by a small flame.[16][22][23]
-
Protocol:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded (t1).
-
Immediately after the flame ceases, the flame is reapplied for another 10 seconds. The duration of flaming (t2) and afterglow (t3) are recorded.
-
A layer of cotton is placed below the specimen to see if it is ignited by any flaming drips.
-
Key Outputs: Classification (V-0, V-1, or V-2) based on after-flame times, afterglow time, and whether drips ignite the cotton. V-0 is the most stringent classification, requiring very short extinguishing times and no flaming drips.[16][23]
-
Conclusion and Authoritative Grounding
The empirical data and mechanistic understanding clearly position this compound (BDP) as a superior flame retardant for enhancing the thermal stability of polymers, particularly in comparison to traditional halogenated additives and even other organophosphates like TPP. Its primary strength lies in its potent condensed-phase mechanism , leading to robust char formation that insulates the polymer and suppresses the release of flammable volatiles. This, combined with a secondary gas-phase action, provides comprehensive fire protection.
As a halogen-free solution, BDP meets the increasing global demand for materials with improved safety and environmental profiles. Its dual functionality as both a flame retardant and a plasticizer offers additional processing advantages. For researchers and developers working with engineering plastics such as PC, PC/ABS, and PPO/HIPS, BDP represents a highly effective, reliable, and regulatory-compliant choice for achieving demanding fire safety standards without compromising material performance.[3][24]
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- 14. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]
- 15. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. passive-components.eu [passive-components.eu]
- 17. researchgate.net [researchgate.net]
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- 21. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
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- 24. researchgate.net [researchgate.net]
Migration resistance of 2-Biphenylyl diphenyl phosphate in polymers vs. traditional plasticizers
An In-Depth Guide to the Migration Resistance of 2-Biphenylyl Diphenyl Phosphate in Polymers Compared to Traditional Plasticizers
For researchers and professionals in drug development and material science, the stability of polymer components is paramount. Plasticizers, essential for imparting flexibility to rigid polymers, can become a critical point of failure and a source of contamination if they migrate out of the polymer matrix. This guide provides a detailed comparison of the migration resistance of this compound (BDP), a modern plasticizer, against traditional alternatives like Di(2-ethylhexyl) phthalate (DEHP) and Dioctyl adipate (DOA).
Part 1: The Fundamentals of Plasticizer Migration
Plasticizer migration is the physical movement of plasticizer molecules from the polymer matrix into a contacting medium (gas, liquid, or solid).[1][2] This phenomenon is not chemically bound and is driven by factors like diffusion and solubility.[3][4] The loss of plasticizer can compromise the material's mechanical properties, leading to embrittlement, and can contaminate sensitive products, a significant concern in medical devices and pharmaceutical packaging.[5][6]
Migration typically occurs through three primary mechanisms:
-
Extraction: The plasticizer dissolves into a contacting liquid, such as a solvent, oil, or a pharmaceutical formulation.[7] This is a major concern for PVC tubing and containers used for intravenous solutions.[8]
-
Evaporation (Volatility): The plasticizer is lost to the surrounding air, a process accelerated by heat.[7] This can cause "fogging" on nearby surfaces, often seen on the inside of car windshields.[2]
-
Exudation (Solid-Solid Migration): The plasticizer moves from the plasticized polymer into an adjacent solid material that has an affinity for it.[9]
Several key factors govern the rate and extent of migration:
-
Molecular Weight and Structure: Higher molecular weight and branched structures generally reduce mobility.[10][11][12] Large, bulky molecules are more entangled within the polymer chains and diffuse more slowly.[12]
-
Compatibility: Poor compatibility between the plasticizer and the polymer leads to separation and increased migration.[12]
-
Temperature: Elevated temperatures increase the kinetic energy of plasticizer molecules, accelerating their movement and diffusion out of the polymer.[11][12]
-
Contact Medium: The nature of the contacting substance is critical. For example, fatty or lipid-containing media are known to significantly increase the extraction of plasticizers like DEHP.[4][13]
Part 2: A Comparative Analysis: BDP vs. Traditional Plasticizers
The choice of plasticizer has a direct and profound impact on migration resistance. While traditional plasticizers like DEHP and DOA have been widely used, concerns over their migration and potential health effects have driven the adoption of alternatives like BDP.[3][4][6]
Physicochemical Properties Comparison
A primary determinant of migration is the plasticizer's molecular weight (MW). A higher MW generally correlates with lower volatility and reduced diffusion rates.[11][14] BDP, an organophosphate ester, possesses a significantly higher molecular weight and a more complex, rigid structure compared to the smaller, more linear molecules of DEHP (a phthalate) and DOA (an adipate).[14][15]
| Property | This compound (BDP) | Di(2-ethylhexyl) phthalate (DEHP) | Dioctyl adipate (DOA) |
| CAS Number | 132-29-6[16] | 117-81-7 | 123-79-5[17] |
| Type | Organophosphate Ester | Phthalate Ester | Adipate Ester |
| Molecular Formula | C₂₄H₁₉O₄P[16] | C₂₄H₃₈O₄ | C₂₂H₄₂O₄ |
| Molecular Weight ( g/mol ) | 402.39[18] | 390.56 | 370.59 |
| Boiling Point (°C) | 494.4[16] | ~385 | ~417 |
| Structural Feature | Bulky, aromatic, rigid structure[15] | Branched alkyl chains | Linear alkyl chains |
Table 1: Comparison of Physicochemical Properties.
Expected Migration Performance
While direct, side-by-side comparative studies are not abundant in the public literature, a clear performance expectation can be derived from these fundamental properties:
-
BDP: Due to its high molecular weight (402.39 g/mol ) and rigid, bulky biphenyl and phenyl groups, BDP is expected to exhibit superior migration resistance.[15][18] Its large size physically hinders its movement through the polymer network. Its significantly higher boiling point also indicates very low volatility.
-
DEHP: With a lower molecular weight (390.56 g/mol ), DEHP is known to be more prone to migration than higher MW alternatives, especially into fatty media.[3][5] Its use is now restricted in many sensitive applications due to health concerns linked to its migration.[4][6]
-
DOA: DOA has the lowest molecular weight of the three (370.59 g/mol ) and a highly linear structure. This combination makes it particularly susceptible to migration, especially at low temperatures where it is valued for imparting flexibility.[14][17] Studies have shown that its linear structure results in significantly higher migration compared to branched plasticizers of similar molecular weight.[14]
Therefore, the hierarchy of migration resistance is expected to be: BDP > DEHP > DOA .
Part 3: Experimental Methodologies for Quantifying Migration
To provide objective, quantitative data, standardized test methods must be employed. The protocols described here represent self-validating systems for assessing plasticizer migration.
Standard Test Protocol: Chemical Extraction (ASTM D1239)
This method is designed to measure the weight loss of a plastic film after immersion in a specific chemical, simulating contact with liquids.[19][20]
Methodology:
-
Specimen Preparation: Cut at least three test specimens of the plastic film into 50 x 50 mm squares.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.001 g.
-
Conditioning of Reagent: Bring the chemical reagent (e.g., food simulant, solvent) to the specified test temperature (e.g., 23°C or 40°C) for at least 4 hours.
-
Immersion: Place each weighed specimen in a separate container with a sufficient volume of the reagent (e.g., 400 mL) to ensure complete submersion.
-
Incubation: Seal the containers and maintain them at the specified temperature for a set duration (e.g., 24 hours).
-
Drying: After immersion, remove the specimens, wipe them dry with a soft cloth, and allow any residual surface solvent to evaporate.
-
Final Weighing: Re-weigh the dried specimens to the nearest 0.001 g.
-
Calculation: The percentage of weight loss is calculated, representing the amount of plasticizer and other components extracted.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
For a more precise and specific measurement of the migrated plasticizer, the liquid medium (extractant) is analyzed. GC-MS is a powerful technique for this purpose.[21][22]
Methodology:
-
Sample Collection: After the immersion test, an aliquot of the liquid medium is collected.
-
Sample Preparation: An internal standard is added to the aliquot. If necessary, a liquid-liquid or solid-phase extraction is performed to concentrate the analyte and remove interfering substances.[8]
-
Injection: A small volume of the prepared sample is injected into the GC system.
-
Separation: The GC column separates the different components of the sample based on their volatility and interaction with the column's stationary phase.
-
Detection and Identification: As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This allows for positive identification of the migrated plasticizer (e.g., BDP, DEHP).
-
Quantification: The amount of the migrated plasticizer is determined by comparing its peak area in the chromatogram to that of the internal standard and a calibration curve.[21]
References
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- 7. d-nb.info [d-nb.info]
- 8. Migration of plasticizers from poly(vinyl chloride) and multilayer infusion bags using selective extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. plasticxperts.com [plasticxperts.com]
- 11. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
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- 14. researchgate.net [researchgate.net]
- 15. CAS 132-29-6: biphenyl-2-yl diphenyl phosphate [cymitquimica.com]
- 16. Cas 132-29-6,this compound | lookchem [lookchem.com]
- 17. Dioctyl Adipate (DOA) Plasticizer: Flexibility, Performance & Compliance - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Biphenylyl Diphenyl Phosphate
Introduction
2-Biphenylyl diphenyl phosphate (CAS 132-29-6) is an organophosphate compound utilized in various industrial applications, including as a plasticizer and a component in flame retardants.[1] As with any laboratory chemical, its lifecycle does not end upon consumption in an experiment. The responsible management of its waste is a critical component of laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste materials. The procedures outlined herein are grounded in the "cradle-to-grave" principle of hazardous waste management mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This framework holds the generator—the laboratory that creates the waste—responsible for its safe handling from the moment of generation to its ultimate disposal.[2] Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely, efficiently, and in full compliance with federal and institutional standards.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not detailed in the provided search, data from analogous compounds like biphenyl and other organophosphates indicate a clear need for caution. Related compounds are known to cause skin and eye irritation and are often classified as toxic to aquatic life with long-lasting effects.[3][4][5][6]
Therefore, the guiding principle is to treat all waste containing this compound as hazardous chemical waste .[7][8] This conservative approach ensures the highest level of safety and compliance. A formal hazardous waste determination must be performed when the waste is first generated.[9]
| Property | Information | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 132-29-6 | [1][10] |
| Molecular Formula | C₂₄H₁₉O₄P | [1][10] |
| Molecular Weight | 402.38 g/mol | [1] |
| Known Hazards | Combustible.[1] Based on related compounds, potential for skin, eye, and respiratory irritation.[3][5] Likely toxic to aquatic life.[6] | N/A |
| RCRA Status | Must be managed as hazardous waste pending formal characterization. | [2][11] |
Part 2: On-Site Waste Management Protocol
Effective waste management begins directly at the point of generation—the laboratory bench. Adherence to a systematic protocol is essential to prevent accidental releases, dangerous chemical reactions, and regulatory infringements.
Step 1: Segregation of Waste
The causality behind waste segregation is the prevention of dangerous reactions such as the generation of toxic gases, fire, or explosions. This compound waste must be kept separate from incompatible materials.[12]
-
Action: Collect this compound waste in its own designated container.
-
Do Not Mix With:
-
Strong acids or bases.
-
Reactive metals.
-
Oxidizing agents.
-
-
Rationale: Mixing incompatible waste streams is a primary cause of laboratory incidents. Segregation by hazard class is a core tenet of safe laboratory practice and regulatory compliance.[8][12]
Step 2: Containment
Proper containment is your primary defense against a chemical spill or exposure. The container serves not just to hold the waste, but to isolate it safely from the laboratory environment.
-
Action: Use only chemically compatible containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9][13]
-
Protocol:
-
Ensure the container is in good condition, free of cracks or defects.
-
The container must have a tight-fitting, screw-on cap.
-
Keep the container closed at all times except when actively adding waste.[8][9] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs) and ensure safety.
-
Always provide secondary containment (e.g., a spill tray or bucket) to capture any potential leaks.[8][13]
-
Step 3: Labeling
Accurate labeling is a non-negotiable requirement for hazardous waste. A properly labeled container communicates the potential hazards to everyone in the laboratory and is essential for the disposal vendor to handle the material correctly.
-
Action: As soon as the first drop of waste is added to the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
Required Information on Label:
-
The words "Hazardous Waste."
-
Full chemical name(s) of the contents: "this compound" and any other components or solvents. Avoid abbreviations or chemical formulas.
-
The approximate concentration of each component.
-
The specific hazard characteristics (e.g., Irritant, Environmental Hazard).
-
The name and contact information of the principal investigator or generator.
-
The laboratory location (Building and Room Number).
-
The date when waste was first added to the container (Accumulation Start Date).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The EPA allows laboratories to accumulate a limited amount of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Action: Store the labeled, sealed waste container in your lab's designated SAA.
-
SAA Requirements:
Part 3: Final Disposal Pathway
The following workflow diagram illustrates the decision-making process for handling all materials associated with this compound.
Caption: Disposal Workflow for this compound Waste.
Step 5: Arranging for Disposal
Laboratory personnel are not authorized to transport hazardous waste. This function must be performed by trained professionals.
-
Action: Once your waste container is full or you no longer intend to add to it, submit a chemical waste pickup request to your institution's EHS department, often through an online portal.[7][9]
-
Rationale: EHS professionals will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]
Step 6: Handling Contaminated Materials and Empty Containers
Any item that has come into direct contact with this compound must be considered hazardous waste. This includes gloves, bench paper, and spill cleanup materials.
-
Contaminated Solids: Place in a sealed, labeled bag or container and manage as solid hazardous waste.
-
Empty Containers: An empty container that held a hazardous chemical must still be handled with care.[12]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate is acutely hazardous and must be collected and added to your hazardous waste container.[7] Subsequent rinsates should also be collected.
-
Final Disposal: Once triple-rinsed, deface or remove the original manufacturer's label. The container can then typically be disposed of in the appropriate glass or plastic recycling bin.[12]
-
Part 4: Proactive Waste Minimization
A key component of a modern safety and sustainability culture is the active reduction of hazardous waste generation.[9]
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs.[9]
-
Inventory Management: Maintain a meticulous and up-to-date chemical inventory to avoid ordering duplicates and to identify chemicals nearing their expiration date.[13]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[9]
Conclusion
The proper disposal of this compound is a multi-step process that demands diligence and a thorough understanding of safety and regulatory principles. By characterizing the waste as hazardous, following strict protocols for segregation, containment, and labeling, and partnering with your institution's EHS department, you ensure that your research is conducted not only effectively but also safely and responsibly. This commitment protects you, your colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Where Are the Federal EPA Hazardous Waste Regulations Found? CountyOffice.org. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Cas 132-29-6, this compound. LookChem. [Link]
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Safety data sheet - Biphenyl. CPAchem. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Biphenylyl Diphenyl Phosphate
This document provides essential, field-tested guidance for the safe handling of 2-Biphenylyl diphenyl phosphate (CAS No. 132-29-6). As a member of the organophosphate family used extensively as a plasticizer and flame retardant, this compound requires disciplined adherence to safety protocols to mitigate risks in the laboratory.[1][2] This guide moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers with the knowledge needed for a self-validating safety culture.
Foundational Hazard Analysis
While some safety data sheets for this compound may lack specific GHS hazard classifications, a comprehensive risk assessment must be based on the known toxicological profile of organophosphates and related biphenyl compounds.[1][2] The primary hazards are associated with irritation and potential systemic effects. Organophosphate compounds, as a class, are known for their potential toxicity, necessitating careful handling to avoid exposure.[2]
A thorough evaluation of analogous compounds, such as 2-(Diphenylphosphino)biphenyl and Bisphenol-A bis(diphenyl phosphate), reveals consistent evidence of skin, eye, and respiratory irritation.[3][4] Therefore, all handling procedures must assume this compound is, at a minimum, a moderate irritant with the potential for further health effects upon exposure.[5]
| Potential Hazard | Scientific Rationale & Primary Route of Exposure |
| Serious Eye Irritation | Direct contact from splashes or aerosols can cause significant irritation and potential damage to eye tissue.[3][4][5] |
| Skin Irritation | Prolonged or repeated contact can cause skin irritation.[3][4] Intact skin is a primary barrier, but absorption through compromised skin (cuts, abrasions) could lead to systemic effects.[5] |
| Respiratory Tract Irritation | Inhalation of aerosols or fine dust particles, if in solid form, may irritate the respiratory system.[3][4][5] |
| Hazardous Combustion | When heated to decomposition or burned, this compound can release toxic and irritating fumes, including carbon oxides (CO, CO2) and phosphorus oxides.[3][6] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final and critical barrier between you and a chemical hazard. However, it should never be the only one. The most effective safety programs prioritize the hierarchy of controls:
-
Engineering Controls: These are the most critical. All work with this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3] Ensure eyewash stations and safety showers are readily accessible.[3]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling, storage, and disposal. Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is mandatory even when engineering and administrative controls are in place.
Mandated PPE Ensemble for this compound
The following PPE is required for all procedures involving the handling of this compound.
-
Eye and Face Protection :
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[6][7] These provide a 360-degree seal around the eyes to protect from splashes and vapors.
-
Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[7][8] The goggles protect from vapors, while the shield protects the entire face from direct splashes.
-
-
Skin and Body Protection :
-
Gloves: Disposable nitrile gloves provide a baseline of protection for incidental contact but should be selected carefully.[7] For prolonged handling or direct immersion, consult the glove manufacturer's chemical resistance guide to select a material with a high breakthrough time for organophosphates. Double-gloving is a recommended best practice. Gloves must be inspected for tears or holes before each use and changed immediately upon any sign of contamination.[7]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[7] This provides a removable barrier to protect your personal clothing from contamination.
-
Full Coverage: Wear long pants and fully enclosed, chemical-resistant shoes to protect your legs and feet from potential spills.[7]
-
-
Respiratory Protection :
-
As stated, primary operations must occur in a fume hood. If procedures have a high potential for generating aerosols or dust and cannot be contained within a fume hood, respiratory protection is necessary.[9] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation, training, and annual fit-testing.[7][8] A NIOSH-approved air-purifying respirator with appropriate cartridges would be the starting point for such an assessment.[10]
-
Procedural Discipline: PPE Donning and Doffing Workflow
Cross-contamination is most likely to occur during the removal of PPE. The following sequence is designed to minimize this risk. It is a self-validating system that protects the user by ensuring the most contaminated items are handled in an order that prevents contact with clean areas.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Emergency Response and Decontamination
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing while washing.[4] If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[3] |
| Ingestion | Do NOT induce vomiting.[4] Clean the mouth with water.[4] Seek immediate medical attention. |
Spill Response: In case of a spill, evacuate personnel from the immediate area and eliminate all ignition sources.[11] Use an inert, non-combustible absorbent material to contain the spill. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6] Do not allow the chemical to enter drains or waterways.[12]
Waste Disposal
All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated, sealed hazardous waste container immediately after removal.
-
Chemical Waste: Unused or waste this compound must be disposed of through an approved hazardous waste disposal plant.[3][4] All disposal must be in strict accordance with local, state, and federal regulations.[5] Never dispose of this chemical down the drain.
By integrating these scientifically-grounded protocols into your daily laboratory operations, you build a foundation of safety that protects not only yourself but your entire research team.
References
-
LookChem. (n.d.). Cas 132-29-6, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2018, November 20). Safety data sheet: Bisphenol-A bis(diphenylphosphate). Retrieved from [Link]
-
CPAChem. (2022, December 22). Safety data sheet. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment Guidance for Research. Retrieved from [Link]
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Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Biphenyl. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
